molecular formula C34H66ClN11O5 B6347086 Dec-RVRK-CMK CAS No. 534615-50-4

Dec-RVRK-CMK

Cat. No.: B6347086
CAS No.: 534615-50-4
M. Wt: 744.4 g/mol
InChI Key: GEJSMIRQBNBYGT-VZTVMPNDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dec-RVRK-CMK is a useful research compound. Its molecular formula is C34H66ClN11O5 and its molecular weight is 744.4 g/mol. The purity is usually 95%.
The exact mass of the compound Decanoyl-Arg-Val-Arg-Lys-chloromethylketone is 743.4936919 g/mol and the complexity rating of the compound is 1100. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66ClN11O5/c1-4-5-6-7-8-9-10-18-28(48)43-25(16-13-20-41-33(37)38)31(50)46-29(23(2)3)32(51)45-26(17-14-21-42-34(39)40)30(49)44-24(27(47)22-35)15-11-12-19-36/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42)/t24-,25-,26-,29-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJSMIRQBNBYGT-VZTVMPNDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66ClN11O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

744.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Dec-RVRK-CMK: A Technical Guide to its Function as a Proprotein Convertase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone (Dec-RVRK-CMK), a potent and widely utilized inhibitor in cell biology and drug development research. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this molecule's function.

Executive Summary

This compound is a cell-permeable, irreversible peptide-based inhibitor that primarily targets the subtilisin-like proprotein convertase (PC) family of serine proteases. Its mechanism of action is centered on the covalent modification of the active site of these enzymes, thereby preventing the maturation of a wide array of protein precursors involved in critical cellular processes. While the direct effects of this compound on programmed cell death pathways such as apoptosis and pyroptosis are not well-documented, its potent inhibition of PCs can indirectly trigger apoptosis by disrupting pro-survival signaling cascades that are dependent on PC-mediated protein activation. There is currently no direct evidence to suggest a role for this compound in the regulation of pyroptosis.

Primary Mechanism of Action: Inhibition of Proprotein Convertases

This compound functions as a highly specific and potent competitive inhibitor of several members of the proprotein convertase family.[1] The peptide sequence Arg-Val-Lys-Arg mimics the consensus cleavage site of many PC substrates, allowing the inhibitor to bind to the enzyme's active site. The chloromethylketone (CMK) moiety then forms a covalent bond with the active site histidine residue, leading to irreversible inactivation of the enzyme.[1]

The decanoyl group, a ten-carbon acyl chain, enhances the cell permeability of the molecule, allowing it to effectively inhibit intracellular PCs located in the secretory pathway, such as the trans-Golgi network.[2]

Quantitative Inhibition Data

The inhibitory potency of this compound against various proprotein convertases has been quantified in numerous studies. The following table summarizes the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound against several human PCs.

Proprotein ConvertaseAbbreviationKi (nM)IC50 (nM)
FurinPC/PCSK3~1[1]1.3 ± 3.6[1]
Proprotein Convertase 2PC20.36[1]-
Proprotein Convertase 1/3PC1/32.0[1]-
Paired basic Amino acid Cleaving Enzyme 4PACE43.6[1]-
Proprotein Convertase 5/6PC5/60.12[1]0.17 ± 0.21 (PCSK5)[1]
Proprotein Convertase 7PC70.12[1]0.54 ± 0.68 (PCSK7)[1]

Note: Ki and IC50 values can vary depending on the experimental conditions, including substrate concentration and enzyme source.

Signaling Pathways and Downstream Effects

The primary signaling pathway affected by this compound is the proprotein maturation pathway mediated by PCs. By inhibiting these enzymes, this compound prevents the proteolytic cleavage and subsequent activation of a multitude of precursor proteins.

G cluster_secretory_pathway Secretory Pathway Pro-protein Pro-protein PCs Proprotein Convertases (e.g., Furin, PACE4) Pro-protein->PCs Binding to cleavage site Mature Protein Mature Protein PCs->Mature Protein Proteolytic Cleavage Biological Activity Biological Activity Mature Protein->Biological Activity Activation of Downstream Pathways This compound This compound This compound->PCs Irreversible Inhibition

Figure 1: Mechanism of Proprotein Convertase Inhibition by this compound.
Indirect Induction of Apoptosis

While this compound is not a direct modulator of apoptotic machinery, its inhibition of PCs can lead to apoptosis indirectly by disrupting pro-survival signaling. Several growth factor receptors, such as the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR), require proteolytic processing by PCs for their maturation and function.[3][4] By preventing this maturation, this compound can attenuate the signaling cascades downstream of these receptors, including the PI3K/AKT and MAPK/ERK pathways, which are critical for cell survival and proliferation.[3]

Studies involving the silencing of PACE4, a key target of this compound, have demonstrated an induction of apoptosis through a caspase-dependent pathway.[5][6] This suggests that the anti-proliferative effects of PC inhibition can, at least in part, be attributed to the initiation of programmed cell death.

G This compound This compound PCs Proprotein Convertases (Furin, PACE4) This compound->PCs Pro_GFr Pro-Growth Factor Receptors (e.g., pro-IGF-1R, pro-IR) Mature_GFr Mature Growth Factor Receptors Pro_GFr->Mature_GFr Survival_Pathways Pro-survival Signaling (PI3K/AKT, MAPK/ERK) Mature_GFr->Survival_Pathways Activation Apoptosis Apoptosis Survival_Pathways->Apoptosis Inhibits Cell_Survival Cell_Survival Survival_Pathways->Cell_Survival Promotes

Figure 2: Indirect Induction of Apoptosis by this compound via Inhibition of Pro-survival Signaling.
Relationship to Pyroptosis

Pyroptosis is a pro-inflammatory form of programmed cell death distinct from apoptosis, primarily mediated by the activation of inflammasomes and the subsequent cleavage of gasdermin proteins by inflammatory caspases (e.g., caspase-1, -4, -5, -11). To date, there is no direct scientific evidence linking proprotein convertases or their inhibition by this compound to the regulation of the pyroptotic pathway. The key molecular players in pyroptosis do not appear to be direct substrates of the PCs targeted by this compound.

Experimental Protocols

The inhibitory activity of this compound on proprotein convertases is commonly assessed using a fluorometric activity assay. The following is a generalized protocol for such an assay.

In Vitro Fluorometric Furin/PC Activity Assay

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of a specific proprotein convertase (e.g., furin).

Materials:

  • Recombinant human furin (or other PC)

  • This compound

  • Fluorogenic PC substrate (e.g., Boc-Arg-Val-Arg-Arg-AMC [Boc-RVRR-AMC])[7]

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5, containing 1 mM CaCl2 and 0.5% Triton X-100)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation/Emission ~380/460 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the fluorogenic substrate in the assay buffer.

    • Dilute the recombinant PC to the desired concentration in cold assay buffer.

  • Assay Setup:

    • In the wells of the 96-well plate, add the assay buffer.

    • Add varying concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) for the uninhibited reaction.

    • Add the diluted PC to all wells except for the substrate-only control.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in the fluorometric plate reader.

    • Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths. The cleavage of the AMC moiety from the substrate results in a fluorescent signal.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.

    • Normalize the reaction rates to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

G cluster_workflow Fluorometric PC Inhibition Assay Workflow Prepare_Reagents 1. Prepare Reagents (Enzyme, Inhibitor, Substrate) Assay_Setup 2. Set up Assay Plate (Buffer, Inhibitor, Enzyme) Prepare_Reagents->Assay_Setup Pre-incubation 3. Pre-incubate (15-30 min, RT) Assay_Setup->Pre-incubation Initiate_Reaction 4. Add Fluorogenic Substrate Pre-incubation->Initiate_Reaction Measure_Fluorescence 5. Kinetic Measurement (Fluorometric Plate Reader) Initiate_Reaction->Measure_Fluorescence Data_Analysis 6. Calculate Reaction Rates and IC50 Measure_Fluorescence->Data_Analysis

Figure 3: Experimental Workflow for a Fluorometric Proprotein Convertase Inhibition Assay.

Conclusion

This compound is a powerful research tool whose primary mechanism of action is the irreversible inhibition of proprotein convertases. This leads to the blockade of the maturation of numerous protein precursors, which can have profound effects on cellular function, including the indirect induction of apoptosis through the disruption of pro-survival signaling pathways. A direct role in the regulation of pyroptosis has not been established. The detailed understanding of its mechanism of action is crucial for its appropriate application in experimental settings and for the interpretation of the resulting data.

References

Decanoyl-RVRK-CMK: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Potent Proprotein Convertase Inhibitor

Decanoyl-RVRK-CMK is a synthetic, irreversible, and cell-permeable peptide inhibitor that targets the subtilisin/kexin-like family of proprotein convertases (PCs). By covalently modifying the active site of these enzymes, Decanoyl-RVRK-CMK effectively blocks the proteolytic maturation of a wide array of precursor proteins. This inhibitory action makes it a valuable tool for investigating the physiological and pathological roles of proprotein convertases in various biological processes, including viral infection, cancer progression, and cellular differentiation. This guide provides a comprehensive overview of Decanoyl-RVRK-CMK, including its biochemical properties, mechanism of action, and detailed experimental protocols for its application in research.

Biochemical Profile and Inhibitory Activity

Decanoyl-RVRK-CMK is a broad-spectrum inhibitor of proprotein convertases, demonstrating potent activity against all seven members of the family: PC1/3, PC2, PC4, PACE4, PC5/6, PC7, and furin. The decanoyl group enhances its cell permeability, while the Arg-Val-Lys-Arg (RVKR) peptide sequence mimics the consensus cleavage site recognized by these proteases. The chloromethylketone (CMK) moiety forms a covalent bond with the active site histidine residue, leading to irreversible inhibition.

The inhibitory potency of Decanoyl-RVRK-CMK has been quantified against several proprotein convertases, as summarized in the table below.

Target EnzymeInhibition Constant (Ki)IC50Notes
Furin/SPC1~1 nM1.3 ± 3.6 nMHighly potent inhibition.
PC1/3 (SPC3)2.0 nM-Strong inhibition of the neuroendocrine convertase.
PC2 (SPC2)0.36 nM-Potent inhibitor of the neuroendocrine convertase.
PACE4 (SPC4)3.6 nM-Effective inhibition of the cancer-associated convertase.
PC5/6 (SPC6)0.12 nM0.17 ± 0.21 nMVery potent inhibition.
PC7 (LPC/SPC7/PC8)0.12 nM0.54 ± 0.68 nMVery potent inhibition.
Kex2 (yeast)8.45 µM-A prototypical proprotein convertase.
SARS-CoV-2 Spike Protein Cleavage-57 nMInhibition of furin-mediated cleavage in a plaque reduction assay.[1][2][3]

Mechanism of Action: Proprotein Convertase Inhibition

Proprotein convertases are a family of serine endoproteases that cleave inactive precursor proteins at specific single or paired basic amino acid residues, thereby activating them. This post-translational modification is crucial for the maturation of a vast number of proteins, including hormones, growth factors, receptors, and viral envelope glycoproteins.

Decanoyl-RVRK-CMK's mechanism of action centers on its ability to mimic the substrate of these convertases and irreversibly bind to their active site. This prevents the processing of their natural substrates, leading to the accumulation of inactive pro-proteins and the subsequent disruption of downstream signaling pathways and biological processes.

Key Signaling Pathways Affected by Decanoyl-RVRK-CMK

The broad-spectrum inhibitory nature of Decanoyl-RVRK-CMK allows it to modulate multiple critical signaling pathways. Two well-documented examples are the Notch1 and Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathways.

Inhibition of Notch1 Signaling

The Notch signaling pathway is a highly conserved cell-cell communication system that plays a pivotal role in cell fate determination, proliferation, and differentiation. The Notch1 receptor undergoes a critical proteolytic cleavage by a furin-like convertase in the trans-Golgi network to become a mature, signaling-competent heterodimer on the cell surface.

By inhibiting furin and other related convertases, Decanoyl-RVRK-CMK prevents this maturation step. This leads to a decrease in functional Notch1 receptors at the cell surface, thereby downregulating Notch signaling. This has been shown to promote ciliated cell differentiation from basal progenitor cells.

Notch1_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_golgi trans-Golgi Network Ligand Ligand Notch1_Receptor Notch1 Receptor (Mature) Ligand->Notch1_Receptor Binds NICD Notch Intracellular Domain (NICD) Notch1_Receptor->NICD Releases CSL CSL (Transcription Factor) NICD->CSL Activates Target_Genes Target Gene Transcription CSL->Target_Genes Promotes Cell_Fate Cell Fate Determination Target_Genes->Cell_Fate Pro_Notch1 pro-Notch1 Pro_Notch1->Notch1_Receptor Matures to Furin Furin/PCs Furin->Pro_Notch1 Cleaves Decanoyl_RVRK_CMK Decanoyl-RVRK-CMK Decanoyl_RVRK_CMK->Furin Inhibits

Inhibition of Notch1 receptor maturation by Decanoyl-RVRK-CMK.
Impairment of IGF-1R Signaling

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a receptor tyrosine kinase that is crucial for cell growth, proliferation, and survival. The IGF-1R is synthesized as a single polypeptide precursor that requires proteolytic cleavage by furin or a similar proprotein convertase to form the mature α2β2 heterodimeric receptor.

Decanoyl-RVRK-CMK treatment of cells prevents the cleavage of the pro-IGF-1R, leading to a reduction in mature, functional receptors on the cell surface. This, in turn, diminishes the downstream signaling cascade, including the phosphorylation of key signaling molecules like Akt and ERK, ultimately resulting in decreased cell proliferation and survival.

IGF1R_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_processing Processing Pathway IGF1 IGF-1 IGF1R IGF-1 Receptor (Mature) IGF1->IGF1R Binds PI3K_Akt PI3K/Akt Pathway IGF1R->PI3K_Akt Activates RAS_MAPK RAS/MAPK Pathway IGF1R->RAS_MAPK Activates Cell_Growth Cell Growth & Survival PI3K_Akt->Cell_Growth RAS_MAPK->Cell_Growth Pro_IGF1R pro-IGF-1R Pro_IGF1R->IGF1R Matures to Furin_PCs Furin/PCs Furin_PCs->Pro_IGF1R Cleaves Decanoyl_RVRK_CMK Decanoyl-RVRK-CMK Decanoyl_RVRK_CMK->Furin_PCs Inhibits

Impairment of IGF-1R maturation and signaling by Decanoyl-RVRK-CMK.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing Decanoyl-RVRK-CMK.

In Vitro Proprotein Convertase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of Decanoyl-RVRK-CMK against a purified proprotein convertase using a fluorogenic peptide substrate.

Materials:

  • Purified recombinant proprotein convertase (e.g., Furin, PC1/3)

  • Fluorogenic peptide substrate (e.g., Boc-RVRR-AMC)

  • Decanoyl-RVRK-CMK

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl2, 0.5% Triton X-100)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of Decanoyl-RVRK-CMK in an appropriate solvent (e.g., DMSO or water).

  • Prepare serial dilutions of Decanoyl-RVRK-CMK in Assay Buffer.

  • In a 96-well black microplate, add the diluted inhibitor solutions. Include a control with buffer and solvent only (no inhibitor).

  • Add the purified proprotein convertase to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic peptide substrate to each well.

  • Immediately begin monitoring the increase in fluorescence over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).

  • Calculate the initial reaction velocities (V) from the linear portion of the fluorescence curves.

  • Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This protocol describes how to assess the effect of Decanoyl-RVRK-CMK on the proliferation of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa)

  • Complete cell culture medium

  • Decanoyl-RVRK-CMK

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear microplate

  • Spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of Decanoyl-RVRK-CMK in complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a spectrophotometer.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot cell viability versus inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis of IGF-1R Phosphorylation

This protocol details the steps to investigate the effect of Decanoyl-RVRK-CMK on the maturation and activation of the IGF-1R.

Materials:

  • Cell line expressing IGF-1R

  • Decanoyl-RVRK-CMK

  • IGF-1 ligand

  • Serum-free medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pro-IGF-1R, anti-IGF-1Rβ, anti-phospho-IGF-1R, anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to grow to 70-80% confluency.

  • Treat the cells with various concentrations of Decanoyl-RVRK-CMK in complete medium for a specified time (e.g., 24 hours).

  • Replace the medium with serum-free medium containing the same concentrations of the inhibitor and incubate for another 2-4 hours.

  • Stimulate the cells with IGF-1 (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the relative levels of pro-IGF-1R, mature IGF-1Rβ, and the phosphorylation status of IGF-1R and its downstream targets.

Experimental Workflow for Inhibitor Screening and Characterization

The following diagram illustrates a typical workflow for the screening and characterization of proprotein convertase inhibitors like Decanoyl-RVRK-CMK.

Inhibitor_Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Lead Optimization cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (In Vitro Enzyme Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Validate Hits Selectivity Selectivity Profiling (Panel of PCs) Dose_Response->Selectivity Mechanism Mechanism of Action (Kinetics) Selectivity->Mechanism Cell_Perm Cell Permeability & Cytotoxicity Assays Mechanism->Cell_Perm Characterize Leads Target_Engage Target Engagement (Western Blot for Pro-protein Processing) Cell_Perm->Target_Engage Functional_Assays Functional Assays (Proliferation, Migration, Invasion) Target_Engage->Functional_Assays PK_PD Pharmacokinetics & Pharmacodynamics Functional_Assays->PK_PD Test in Animal Models Efficacy Efficacy in Disease Models (e.g., Tumor Xenografts) PK_PD->Efficacy

A generalized workflow for the discovery and development of proprotein convertase inhibitors.

Conclusion

Decanoyl-RVRK-CMK is a powerful and versatile research tool for elucidating the roles of proprotein convertases in health and disease. Its broad-spectrum inhibitory activity and cell permeability make it suitable for a wide range of in vitro and cell-based assays. By carefully designing experiments and considering the potential off-target effects due to its broad specificity, researchers can leverage this inhibitor to gain valuable insights into the complex biological processes regulated by proprotein convertase-mediated proteolysis.

References

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone: A Technical Guide to a Potent Proprotein Convertase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (Decanoyl-RVKR-cmk) is a potent, cell-permeable, and irreversible inhibitor of proprotein convertases (PCs), a family of serine proteases crucial for the maturation of a wide array of proteins. By targeting enzymes like furin, Decanoyl-RVKR-cmk has emerged as a valuable tool in virology, oncology, and cell biology research. This technical guide provides a comprehensive overview of its structure, mechanism of action, and applications, with a focus on quantitative data and detailed experimental protocols.

Core Compound Details

Decanoyl-RVKR-cmk is a synthetic tetrapeptide derivative. The decanoyl group at the N-terminus enhances its cell permeability, while the chloromethylketone moiety at the C-terminus allows for irreversible covalent modification of the target protease's active site.

Chemical Structure:

Table 1: Physicochemical Properties of Decanoyl-Arg-Val-Lys-Arg-chloromethylketone

PropertyValueReference(s)
Molecular Formula C34H66ClN11O5[1][2][3]
Molecular Weight 744.42 g/mol [1][2][3]
CAS Number 150113-99-8[1][2][3]
Appearance Solid[4]
Purity ≥95% (HPLC)[1][4]
Solubility Soluble to 1 mg/mL in water[1][2]

Mechanism of Action: Inhibition of Proprotein Convertases

Decanoyl-RVKR-cmk functions as a suicide inhibitor of proprotein convertases.[5] These enzymes recognize and cleave precursor proteins at specific basic amino acid motifs, a critical step in their activation. The Arg-Val-Lys-Arg sequence of the inhibitor mimics the consensus cleavage site for many PCs, particularly furin.[1][5] This allows the inhibitor to bind to the active site of the enzyme. The chloromethylketone group then forms a covalent bond with a critical histidine residue in the catalytic triad of the protease, leading to its irreversible inactivation.[5]

This inhibition of proprotein convertases disrupts the maturation and activation of numerous substrate proteins, including viral envelope glycoproteins, growth factors, and cell surface receptors.[5][6][7]

Quantitative Inhibition Data

The inhibitory potency of Decanoyl-RVKR-cmk has been quantified against various proteases and in different biological assays.

Table 2: In Vitro Inhibition Constants (IC50 & Ki) of Decanoyl-Arg-Val-Lys-Arg-chloromethylketone

Target Enzyme/SystemInhibition ValueAssay TypeReference(s)
FurinIC50: ~50 nMHPV16 Pseudovirus Infection Assay
FurinIC50: 57 nMSARS-CoV-2 Plaque Reduction Assay[1][8]
Proprotein Convertases (general)--[1][6]
PC1/PC3--[1]
PC2--[1]
PC4 (PACE4)--[1]
PC5/6--[1]
PC7--[1]

Key Applications in Research

Antiviral Research

A primary application of Decanoyl-RVKR-cmk is in the study of viral pathogenesis. Many viruses, including flaviviruses (like Zika and Japanese encephalitis virus), coronaviruses (like SARS-CoV-2), and human immunodeficiency virus (HIV), rely on host cell proprotein convertases, particularly furin, to cleave their envelope glycoproteins.[5][9][10] This cleavage is essential for viral entry into host cells. By inhibiting furin, Decanoyl-RVKR-cmk can effectively block viral replication.[5][9][10]

Cancer Biology

Proprotein convertases are often overexpressed in tumors and contribute to cancer progression by activating growth factors, metalloproteinases, and other proteins involved in cell proliferation, invasion, and metastasis. Decanoyl-RVKR-cmk is utilized to investigate the role of these proteases in cancer and as a potential therapeutic lead.

Cell Signaling

Decanoyl-RVKR-cmk is a valuable tool for dissecting signaling pathways that involve proteolytic processing. A notable example is the Notch signaling pathway, where furin-like proteases are responsible for the initial cleavage of the Notch receptor, a prerequisite for its subsequent activation and signaling.[7]

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC50).

Materials:

  • Vero cells (or other susceptible cell line)

  • 96-well plates

  • Virus stock (e.g., Zika virus, Japanese encephalitis virus)

  • Decanoyl-RVKR-cmk stock solution (in DMSO or water)

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • Overlay medium (e.g., culture medium with 1% methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Seed Vero cells in 96-well plates and grow to confluency.

  • Prepare serial dilutions of Decanoyl-RVKR-cmk in culture medium.

  • Pre-incubate the confluent cell monolayers with the different concentrations of the inhibitor for 1 hour at 37°C.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques.

  • After a 1-hour adsorption period, remove the virus inoculum and add the overlay medium containing the corresponding concentration of the inhibitor.

  • Incubate the plates at 37°C until plaques are visible (typically 3-5 days).

  • Fix the cells with 4% paraformaldehyde and stain with crystal violet.

  • Count the number of plaques in each well and calculate the IC50 value.

Western Blot Analysis of Protein Processing

This method is used to assess the effect of Decanoyl-RVKR-cmk on the proteolytic processing of a target protein.

Materials:

  • Cells expressing the target protein

  • Decanoyl-RVKR-cmk

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific for the precursor and/or processed form of the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with various concentrations of Decanoyl-RVKR-cmk for a specified time.

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the processed form and an accumulation of the precursor form of the target protein indicates inhibition.[5]

Signaling Pathways and Workflows

Inhibition of Viral Entry Workflow

The following diagram illustrates the experimental workflow to investigate the effect of Decanoyl-RVKR-cmk on viral entry.

Viral_Entry_Inhibition_Workflow cluster_cell_culture Cell Culture & Treatment cluster_infection Viral Infection cluster_analysis Analysis A Seed susceptible cells (e.g., Vero) B Treat cells with Decanoyl-RVKR-cmk A->B C Infect with virus (e.g., Flavivirus) B->C D Incubate for defined period C->D E Quantify viral replication (Plaque Assay or qRT-PCR) D->E F Assess protein processing (Western Blot) D->F

Caption: Experimental workflow for studying Decanoyl-RVKR-cmk's effect on viral entry.

Proprotein Convertase Inhibition and Downstream Effects

This diagram illustrates the mechanism of action of Decanoyl-RVKR-cmk and its impact on downstream cellular processes.

PC_Inhibition_Pathway cluster_inhibitor Inhibitor Action cluster_enzyme Enzyme Target cluster_substrates Substrate Processing cluster_effects Cellular Effects Inhibitor Decanoyl-RVKR-cmk PC Proprotein Convertase (e.g., Furin) Inhibitor->PC Irreversible Inhibition Precursor Inactive Precursor Proteins (Viral Glycoproteins, Growth Factors, Receptors) PC->Precursor Cleavage Active Active Mature Proteins Precursor->Active Maturation ViralEntry Viral Entry Active->ViralEntry CellSignaling Cell Signaling (e.g., Notch) Active->CellSignaling CancerProgression Cancer Progression Active->CancerProgression

Caption: Mechanism of proprotein convertase inhibition by Decanoyl-RVKR-cmk.

Impact on the Notch Signaling Pathway

The following diagram depicts the canonical Notch signaling pathway and the point of intervention for Decanoyl-RVKR-cmk.

Notch_Signaling_Pathway cluster_synthesis Receptor Synthesis & Processing cluster_activation Receptor Activation cluster_transduction Signal Transduction NotchPrecursor Notch Precursor Furin Furin NotchPrecursor->Furin S1 Cleavage NotchReceptor Mature Notch Receptor Furin->NotchReceptor Ligand Ligand (e.g., Delta, Jagged) NotchReceptor->Ligand Binding S2Cleavage S2 Cleavage (ADAM Protease) Ligand->S2Cleavage S3Cleavage S3 Cleavage (γ-secretase) S2Cleavage->S3Cleavage NICD Notch Intracellular Domain (NICD) S3Cleavage->NICD Nucleus Nucleus NICD->Nucleus CSL CSL Nucleus->CSL GeneExpression Target Gene Expression CSL->GeneExpression Inhibitor Decanoyl-RVKR-cmk Inhibitor->Furin

Caption: Inhibition of Notch signaling by Decanoyl-RVKR-cmk via furin blockage.

Conclusion

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone is a powerful and versatile research tool for investigating the roles of proprotein convertases in a multitude of biological processes. Its utility in virology, cancer biology, and the study of cell signaling pathways is well-documented. This guide provides the foundational knowledge and experimental frameworks for researchers to effectively utilize this inhibitor in their studies. As our understanding of the intricate roles of proprotein convertases continues to expand, the importance of specific and potent inhibitors like Decanoyl-RVKR-cmk will undoubtedly grow.

References

An In-depth Technical Guide on the Cell Permeability and Uptake of Dec-RVRK-CMK

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-RVRK-CMK (Dec-RVRK-CMK) is a synthetic, cell-permeable peptide inhibitor designed to irreversibly target specific proteases.[1] Its structure combines three key functional moieties: a decanoyl group for enhanced membrane translocation, a cationic tetrapeptide sequence (Arg-Val-Arg-Lys) that may facilitate cell entry, and a chloromethylketone (CMK) reactive group for covalent enzyme inhibition. This guide provides a comprehensive overview of the principles governing its cell permeability and uptake, detailed experimental protocols for quantification, and a discussion of the potential signaling pathways it may influence.

Introduction to this compound

This compound is a chemically modified peptide inhibitor. An understanding of its constituent parts is crucial to appreciating its biological activity:

  • Decanoyl Group (Dec-): A ten-carbon acyl chain attached to the peptide's N-terminus. This fatty acid modification significantly increases the molecule's lipophilicity, which is a common strategy to improve the membrane permeability of peptide-based drugs.[2][3]

  • RVRK Peptide Sequence: The tetrapeptide Arginine-Valine-Arginine-Lysine. The presence of multiple positively charged residues (Arginine and Lysine) is a hallmark of many cell-penetrating peptides (CPPs), which can interact with negatively charged components of the cell membrane to trigger uptake.[4]

  • Chloromethylketone (CMK): An electrophilic group that can form a stable, covalent bond with nucleophilic residues (like cysteine or histidine) in the active site of target enzymes, leading to irreversible inhibition.[5][6]

This combination suggests a molecule designed for efficient cell entry to inhibit intracellular proteases. A close analog, Decanoyl-RVKR-CMK, is a known cell-permeable inhibitor of proprotein convertases like furin.[1] this compound specifically targets the kexin family of proteases, such as Kex2.[7][8]

Mechanisms of Cell Permeability and Uptake

The hybrid design of this compound suggests a dual mechanism for cellular entry, combining passive diffusion and active transport pathways.

  • Passive Diffusion (Direct Translocation): The decanoyl group increases the molecule's ability to partition into the lipid bilayer of the cell membrane. This enhanced lipophilicity allows the peptide to bypass the polar head groups of phospholipids and diffuse directly across the membrane into the cytoplasm. However, studies on other acylated peptides show that excessively long acyl chains can cause the molecule to become "stuck" within the membrane, hindering effective translocation.[2][9]

  • Adsorptive-Mediated Endocytosis: The cationic RVRK sequence likely facilitates electrostatic interactions with negatively charged heparan sulfate proteoglycans and phospholipids on the cell surface. This binding can concentrate the peptide at the membrane and trigger endocytic uptake pathways, such as macropinocytosis. The cargo is internalized within vesicles, which must then be escaped for the peptide to reach its cytosolic target.

These two pathways are not mutually exclusive and may operate simultaneously to contribute to the overall intracellular accumulation of the compound.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dec_RVRK_CMK This compound direct_translocation Direct Translocation (Lipid Bilayer) Dec_RVRK_CMK->direct_translocation Decanoyl Group Driven endocytosis_init Membrane Binding & Endocytosis Initiation Dec_RVRK_CMK->endocytosis_init Cationic RVRK Sequence Driven cytosol_direct Cytosolic This compound direct_translocation->cytosol_direct endosome Endosome endocytosis_init->endosome cytosol_escaped Cytosolic This compound endosome->cytosol_escaped Endosomal Escape target_protease Target Protease (e.g., Kex2) cytosol_direct->target_protease Inhibition cytosol_escaped->target_protease Inhibition

Caption: Proposed dual-uptake mechanism for this compound.

Quantitative Analysis of Cellular Uptake

Quantifying the intracellular concentration of this compound is essential for understanding its potency and dose-response relationship. Several robust methods are available, with mass spectrometry being the gold standard for label-free quantification.[10][11] Fluorescence-based methods are also widely used but require careful controls to avoid artifacts.[12][13]

The table below summarizes representative data from studies on analogous cell-penetrating peptides and acylated molecules, as specific quantitative data for this compound is not extensively published. This data is illustrative of typical results obtained from the experimental protocols described in the next section.

ParameterMethodCell LineTypical Value/ResultReference(s)
Apparent Permeability (Papp) PAMPA / Caco-2 AssayCaco-2, MDCK0.5 - 5.0 x 10-6 cm/s[14],[15]
Intracellular Concentration MALDI-TOF MSCHO, Fibroblasts0.5 - 10 µM[10],[16]
Uptake Efficiency Flow CytometryHL-6080-95% positive cells at 5-10 µM[17]
Effect of Temperature Mass SpectrometryCHO~70% reduction in uptake at 4°C[16]
Effect of Endocytosis Inhibitor (Amiloride) Fluorescence SpectroscopyHeLa40-60% reduction in uptake[12]

Table 1: Representative quantitative data for cell-penetrating and acylated peptides. Values are illustrative and depend heavily on the specific peptide, cell type, and experimental conditions.

Experimental Protocols

Protocol for Quantification of Intracellular Uptake by Mass Spectrometry

This protocol provides a direct, label-free method to determine the absolute intracellular concentration of this compound. It is adapted from established methods for quantifying CPPs.[10][11][18]

Materials:

  • Cell culture plates (e.g., 12-well)

  • Cell line of interest (e.g., CHO, HEK293)

  • This compound

  • Isotopically labeled this compound (internal standard)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin or other cell dissociation reagent

  • Lysis Buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • MALDI-TOF or LC-MS/MS system

Procedure:

  • Cell Seeding: Plate cells in a 12-well plate at a density that ensures they reach ~90% confluency on the day of the experiment.

  • Incubation: Remove culture medium and wash cells once with pre-warmed PBS. Add medium containing the desired concentration of this compound (e.g., 1-10 µM) to each well. Incubate for a set time (e.g., 1 hour) at 37°C.

  • Washing: Aspirate the peptide-containing medium. Wash the cells thoroughly three times with ice-cold PBS to remove non-internalized, membrane-bound peptide.

  • Cell Detachment: Add trypsin to each well and incubate briefly to detach cells. Neutralize with complete medium and transfer the cell suspension to a microcentrifuge tube.

  • Cell Lysis: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in a known volume of lysis buffer. Add a known amount of the isotopically labeled internal standard. Lyse cells on ice for 30 minutes.

  • Protein Quantification: Take an aliquot of the lysate to determine the total protein concentration using a BCA assay. This is used for normalization.[19]

  • Sample Preparation for MS: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant for analysis. Depending on the MS method, further purification (e.g., solid-phase extraction) may be necessary.

  • Mass Spectrometry Analysis: Analyze the sample using MALDI-TOF MS or LC-MS/MS.

  • Data Analysis: Calculate the concentration of this compound by comparing the signal intensity of the analyte to that of the internal standard. Normalize the amount of peptide to the total protein content or cell number.

G A 1. Seed Cells in 12-well Plate B 2. Incubate Cells with This compound (1 hr, 37°C) A->B C 3. Wash 3x with Ice-Cold PBS B->C D 4. Lyse Cells & Add Internal Standard C->D E 5. Quantify Protein (BCA Assay) D->E Aliquot F 6. Clarify Lysate (Centrifugation) D->F H 8. Calculate Intracellular Concentration E->H Normalization Data G 7. Analyze Supernatant by LC-MS/MS F->G G->H

Caption: Experimental workflow for quantifying peptide uptake via mass spectrometry.
Protocol for Investigating Uptake Mechanism using Inhibitors

This protocol uses pharmacological inhibitors to dissect the relative contributions of different endocytic pathways to this compound uptake.

Materials:

  • Same as Protocol 4.1, plus:

  • Fluorescently labeled this compound (e.g., with FITC or TAMRA)

  • Endocytosis inhibitors:

    • Amiloride (Macropinocytosis inhibitor)

    • Chlorpromazine (Clathrin-mediated endocytosis inhibitor)

    • Filipin (Caveolin-mediated endocytosis inhibitor)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Seeding: Plate cells as described in Protocol 4.1.

  • Pre-incubation with Inhibitors: Wash cells with medium. Add medium containing the respective inhibitors at their optimal working concentrations. Incubate for 30-60 minutes at 37°C. Include a no-inhibitor control and a 4°C control (to inhibit all active transport).

  • Peptide Incubation: Add fluorescently labeled this compound to each well (without removing the inhibitors) and incubate for 1 hour at 37°C (and 4°C for the low-temperature control).

  • Washing: Wash cells thoroughly with ice-cold PBS as described previously.

  • Analysis:

    • Flow Cytometry: Detach cells with trypsin, neutralize, and analyze by flow cytometry to measure the mean fluorescence intensity per cell.

    • Fluorescence Spectroscopy: Lyse the cells in a buffer containing a non-quenching detergent. Measure the total fluorescence in the lysate using a plate reader. Normalize to protein concentration.[12]

  • Data Analysis: Compare the fluorescence intensity of inhibitor-treated cells to the no-inhibitor control. A significant reduction in fluorescence indicates the involvement of the pathway targeted by that inhibitor.

G cluster_setup Experimental Setup A Seed Cells B1 Control (37°C) B2 Amiloride B3 Chlorpromazine B4 Low Temp (4°C) C Pre-incubate with Inhibitors (30 min) B1->C B2->C B3->C B4->C D Add Fluorescent This compound (1 hr) C->D E Wash & Lyse/Detach Cells D->E F Quantify Fluorescence (Flow Cytometry or Plate Reader) E->F G Compare Uptake vs. Control F->G

Caption: Logical workflow for uptake mechanism studies using inhibitors.

Affected Signaling Pathways

As a protease inhibitor, the primary biological effect of this compound is the disruption of signaling pathways that depend on the activity of its target enzyme.

  • Proprotein Processing: The target of this compound, Kex2, is a member of the proprotein convertase (PC) family.[7][8] In mammalian cells, related PCs like furin are crucial for the maturation of a wide array of proteins, including growth factors, hormones, and viral envelope proteins.[1] Inhibition of these enzymes can block these maturation processes, thereby disrupting pathways such as:

    • Growth Factor Signaling: Inactivation of PCs can prevent the cleavage of pro-growth factors (e.g., pro-TGF-β, pro-IGF) into their active forms, which would downregulate downstream pathways like the MAPK/ERK and PI3K/Akt signaling cascades.[20][21]

    • Viral Entry: For viruses that rely on host furin or related proteases to cleave their surface glycoproteins for activation (e.g., SARS-CoV-2, influenza), inhibitors like this compound can block viral entry and replication.

  • Off-Target Effects: Chloromethylketones can have off-target reactivity.[5] For instance, some peptide-CMKs have been shown to inhibit caspases or cathepsins, potentially affecting apoptosis and lysosomal pathways.[6] Furthermore, high concentrations of CMK peptides have been reported to affect cellular metabolism and protein synthesis initiation, underscoring the importance of careful dose-selection and control experiments.[22][23]

Conclusion

This compound is a rationally designed molecule that leverages chemical modifications to achieve cellular permeability, a significant hurdle for peptide-based therapeutics. Its dual-character design, featuring a lipophilic acyl chain and a cationic peptide sequence, likely enables cellular entry through both passive diffusion and endocytic mechanisms. The irreversible CMK inhibitor moiety ensures potent and sustained target engagement. A thorough understanding of its uptake kinetics and mechanism, using quantitative methods like mass spectrometry and inhibitor-based assays, is critical for its successful application in research and drug development. Future studies should focus on precisely delineating the contributions of each uptake pathway and comprehensively profiling its impact on downstream signaling cascades.

References

The Impact of Decanoyl-RVRK-CMK on Cellular Signaling: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (Dec-RVRK-CMK) is a potent, cell-permeable, and irreversible peptide inhibitor that targets a critical class of enzymes known as proprotein convertases (PCs). These enzymes are fundamental to the maturation and activation of a vast array of proteins, and their inhibition by this compound has far-reaching consequences on numerous biological pathways. This technical guide provides an in-depth analysis of the cellular processes affected by this inhibitor, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: Inhibition of Proprotein Convertases

This compound is a competitive inhibitor of the subtilisin/kexin-like family of proprotein convertases.[1][2][3] These calcium-dependent serine endoproteases are responsible for the proteolytic cleavage of inactive precursor proteins into their biologically active forms.[4][5] The inhibitor mimics the consensus cleavage site of these enzymes, allowing it to bind to the active site and irreversibly modify it. This blockade of PC activity is the primary mechanism through which this compound exerts its effects on cellular function.

The primary targets of this compound are a group of seven proprotein convertases: furin, PC1/3, PC2, PC4, PACE4, PC5/6, and PC7.[1][2][3] Furin, in particular, is a ubiquitously expressed PC that plays a central role in the processing of a wide variety of proteins.[4][5]

Quantitative Inhibitory Profile of this compound

The potency of this compound against various proprotein convertases has been quantified through inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values. The following tables summarize the available data, providing a clear comparison of its activity against different PC family members.

Target Proprotein ConvertaseInhibitory Constant (Ki)
Furin/SPC1~1 nM[1]
PC2/SPC20.36 nM[1]
PC1/PC3/SPC32.0 nM[1]
PACE4/SPC43.6 nM[1]
PC5/PC6/SPC60.12 nM[1]
Kex28.45 µM[6]
Target/ProcessHalf-Maximal Inhibitory Concentration (IC50)
Furin1.3 ± 3.6 nM[1]
PCSK50.17 ± 0.21 nM[1]
PCSK60.65 ± 0.43 nM[1]
PCSK70.54 ± 0.68 nM[1]
SARS-CoV-2 Spike Protein Cleavage (in vitro)57 nM (in a plaque reduction assay)[1][2]
Golgi Inhibitory Activity (in U2OS cells)9108 ± 6187 nM[1]

Key Biological Pathways and Processes Affected

The inhibition of proprotein convertases by this compound disrupts several critical biological pathways, leading to a range of cellular effects.

Viral Pathogenesis

A significant area of research involving this compound is its antiviral activity. Many viruses, including influenza, HIV, Dengue, Zika, and coronaviruses like SARS-CoV-2, rely on host cell furin and other PCs to cleave their envelope glycoproteins, a step that is essential for viral entry and infectivity.[2][4][7] By inhibiting this cleavage, this compound can effectively block viral maturation and propagation.[7]

Viral_Entry_Inhibition cluster_virus Virus cluster_host Host Cell Viral Glycoprotein (Inactive) Viral Glycoprotein (Inactive) Furin Furin Viral Glycoprotein (Inactive)->Furin Cleavage by Furin Viral Glycoprotein (Active) Viral Glycoprotein (Active) Furin->Viral Glycoprotein (Active) Viral Entry Viral Entry Viral Glycoprotein (Active)->Viral Entry This compound This compound This compound->Furin Inhibition

Caption: Inhibition of Furin-mediated viral glycoprotein cleavage by this compound.

Cancer Progression and Metastasis

Proprotein convertases, particularly furin and PACE4, are often overexpressed in tumors and contribute to cancer progression by activating a variety of substrates involved in cell growth, invasion, and angiogenesis.[8] These substrates include growth factors like IGF-1 and VEGF-C, as well as matrix metalloproteinases (MMPs).[9] this compound has been shown to inhibit the maturation of the insulin-like growth factor 1 receptor (IGF-1R), thereby reducing tumor cell proliferation.[8] By blocking the activation of these key proteins, this compound can attenuate tumor growth and metastasis.[8][9]

Cancer_Progression_Inhibition cluster_pathway Tumor Microenvironment Pro-IGF-1R Pro-IGF-1R PCs (Furin, PACE4) PCs (Furin, PACE4) Pro-IGF-1R->PCs (Furin, PACE4) Activation Active IGF-1R Active IGF-1R PCs (Furin, PACE4)->Active IGF-1R Tumor Cell Proliferation Tumor Cell Proliferation Active IGF-1R->Tumor Cell Proliferation Metastasis Metastasis Active IGF-1R->Metastasis This compound This compound This compound->PCs (Furin, PACE4) Inhibition

Caption: this compound inhibits proprotein convertase-mediated activation of IGF-1R.

Notch Signaling and Cell Differentiation

The Notch signaling pathway is crucial for cell fate decisions, including differentiation. Notch receptors are synthesized as inactive precursors that require cleavage by a furin-like convertase in the Golgi apparatus to become functional. A study has shown that this compound inhibits the processing of Notch1.[10] This inhibition promotes the differentiation of ciliated cells from basal progenitor cells in the airway epithelium, suggesting a role for proprotein convertases in regulating cell lineage.[10]

Notch_Signaling_Inhibition cluster_golgi Golgi Apparatus Pro-Notch1 Pro-Notch1 Furin-like PC Furin-like PC Pro-Notch1->Furin-like PC Processing Mature Notch1 Mature Notch1 Furin-like PC->Mature Notch1 Cell Differentiation Cell Differentiation Mature Notch1->Cell Differentiation This compound This compound This compound->Furin-like PC Inhibition

Caption: Inhibition of Notch1 processing by this compound affects cell differentiation.

Detailed Experimental Protocols

The following are representative protocols for experiments frequently conducted to assess the effects of this compound.

Western Blot Analysis of Protein Processing

This protocol is designed to assess the effect of this compound on the processing of a target precursor protein.

a. Cell Culture and Treatment:

  • Plate cells (e.g., CHO, HEK293) in 6-well plates and grow to 70-80% confluency.

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

  • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 50 µM) for a specified time (e.g., 24-48 hours).

b. Protein Extraction:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein extract.

c. SDS-PAGE and Western Blotting:

  • Determine protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate proteins on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Western_Blot_Workflow A Cell Culture & Treatment with this compound B Protein Extraction A->B C SDS-PAGE B->C D Western Blot C->D E Antibody Incubation D->E F Detection & Analysis E->F

Caption: Workflow for Western Blot analysis of protein processing.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the antiviral efficacy of this compound.

a. Cell Seeding:

  • Seed a monolayer of susceptible cells (e.g., Vero cells) in 6-well plates and grow to confluency.

b. Virus Infection and Treatment:

  • Prepare serial dilutions of the virus stock.

  • Remove the culture medium from the cells and infect with the virus for 1 hour at 37°C.

  • During the infection, prepare an overlay medium (e.g., 2% methylcellulose) containing different concentrations of this compound.

  • After infection, remove the virus inoculum and wash the cells with PBS.

  • Add the overlay medium containing this compound to the cells.

c. Plaque Visualization:

  • Incubate the plates for a period sufficient for plaque formation (e.g., 3-5 days).

  • Fix the cells with 4% paraformaldehyde.

  • Stain the cells with crystal violet.

  • Wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

d. Data Analysis:

  • Calculate the percentage of plaque reduction for each concentration of this compound compared to the untreated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Plaque_Assay_Workflow A Seed Host Cells B Infect with Virus A->B C Add Overlay with This compound B->C D Incubate for Plaque Formation C->D E Fix and Stain Plaques D->E F Count Plaques & Calculate IC50 E->F

Caption: Workflow for Plaque Reduction Assay.

Conclusion

This compound is a powerful research tool for elucidating the roles of proprotein convertases in health and disease. Its ability to potently and broadly inhibit these enzymes allows for the investigation of numerous biological pathways, from viral entry and cancer progression to fundamental processes like cell differentiation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the multifaceted effects of this important inhibitor. Further research into the specific roles of each proprotein convertase and the development of more selective inhibitors will continue to advance our understanding of these critical cellular regulators.

References

Decanoyl-RVRK-CMK: A Potent Inhibitor of Furin-Dependent Viral Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (Decanoyl-RVKR-CMK) is a synthetic, cell-permeable, and irreversible inhibitor of proprotein convertases, with a particular potency against furin. This enzyme plays a critical role in the maturation of a wide array of viral glycoproteins, making it an attractive host-directed target for broad-spectrum antiviral therapies. This document provides a comprehensive overview of the antiviral activity of Decanoyl-RVKR-CMK, its mechanism of action, and detailed experimental protocols for its evaluation.

Introduction

The emergence and re-emergence of viral diseases pose a significant and ongoing threat to global public health. The development of effective antiviral therapeutics is a critical component of pandemic preparedness and response. Host-directed antivirals, which target cellular factors essential for viral replication, offer a promising strategy to combat a broad range of viruses and to mitigate the development of viral resistance. One such target is the host proprotein convertase furin.

Furin is a ubiquitous serine protease that processes a multitude of precursor proteins into their biologically active forms. Many viral pathogens, including flaviviruses, coronaviruses, and filoviruses, exploit furin to cleave their envelope glycoproteins, a step that is essential for viral entry, maturation, and infectivity. Decanoyl-RVKR-CMK is a peptide-based inhibitor designed to mimic the furin cleavage site, leading to its irreversible inactivation.

Antiviral Activity of Decanoyl-RVKR-CMK

Decanoyl-RVKR-CMK has demonstrated in vitro efficacy against a variety of enveloped viruses. The following table summarizes the available quantitative data on its antiviral activity.

Virus FamilyVirusAssayCell LineIC50/EC50Citation
FlaviviridaeZika Virus (ZIKV)Plaque AssayVero18.59 µM[1]
FlaviviridaeJapanese Encephalitis Virus (JEV)Plaque AssayVero19.91 µM[1]
CoronaviridaeSARS-CoV-2Plaque Reduction AssayVero E657 nM

Note: While studies have reported the antiviral activity of Decanoyl-RVKR-CMK against Human Immunodeficiency Virus (HIV), Chikungunya virus, Hepatitis B virus, Influenza A virus, and Ebola virus, specific IC50 or EC50 values were not available in the reviewed literature.[2]

Mechanism of Action: Furin Inhibition

The primary mechanism of antiviral action for Decanoyl-RVKR-CMK is the irreversible inhibition of furin and other related proprotein convertases.[2] This inhibition prevents the proteolytic cleavage of viral envelope glycoproteins, which is a critical step in the life cycle of many viruses.

G cluster_virus_lifecycle Viral Lifecycle cluster_furin_pathway Furin-Mediated Cleavage Virus Virus Particle HostCell Host Cell Virus->HostCell Attachment & Entry Endosome Endosome HostCell->Endosome ViralRNA Viral RNA Release Endosome->ViralRNA Replication Replication & Translation ViralRNA->Replication Assembly Virion Assembly Replication->Assembly Proprotein Viral Glycoprotein Precursor (e.g., prM, Spike) Replication->Proprotein ProgenyVirus Progeny Virus Assembly->ProgenyVirus Budding & Release Furin Furin (in Golgi) Proprotein->Furin Processing CleavedProtein Mature Glycoprotein (e.g., M, S1/S2) Furin->CleavedProtein CleavedProtein->Assembly DecanoylRVKRCMK Decanoyl-RVKR-CMK DecanoylRVKRCMK->Furin Inhibits

Mechanism of Action of Decanoyl-RVKR-CMK.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antiviral activity of Decanoyl-RVKR-CMK.

Plaque Assay for Antiviral Activity

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC50).

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Virus stock (e.g., ZIKV, JEV)

  • Decanoyl-RVKR-CMK

  • Agarose or Methylcellulose

  • Crystal Violet staining solution

  • Phosphate Buffered Saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer the following day. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of Decanoyl-RVKR-CMK in DMEM.

  • Infection: When cells are confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) of 0.2 for 1 hour at 37°C.[1]

  • Treatment: After the incubation period, remove the viral inoculum and add the different concentrations of Decanoyl-RVKR-CMK to the respective wells. Include a virus-only control and a cell-only control.

  • Overlay: Add an overlay of DMEM containing 2% FBS and 1% agarose (or methylcellulose) to each well.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a period suitable for plaque formation (typically 3-5 days).

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde for 30 minutes and then stain with 0.1% crystal violet solution for 15 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of plaque reduction against the log concentration of Decanoyl-RVKR-CMK and fitting the data to a dose-response curve.

Quantitative Real-Time PCR (qRT-PCR) for Viral RNA Quantification

This method quantifies the amount of viral RNA in infected cells or culture supernatants to assess the effect of the compound on viral replication.

Materials:

  • Infected cell lysates or culture supernatants

  • RNA extraction kit

  • Reverse transcriptase enzyme

  • qRT-PCR master mix (containing Taq polymerase and SYBR Green or a specific probe)

  • Virus-specific primers and probe

  • qRT-PCR instrument

Procedure:

  • Sample Collection: Collect cell lysates or culture supernatants from cells infected with the virus and treated with different concentrations of Decanoyl-RVKR-CMK at various time points post-infection.[1]

  • RNA Extraction: Extract viral RNA from the samples using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qRT-PCR: Perform qRT-PCR using the synthesized cDNA, virus-specific primers, and a suitable master mix. The reaction is typically run for 40 cycles.

  • Data Analysis: The cycle threshold (Ct) values are used to determine the initial amount of viral RNA in the samples. A standard curve can be generated using known quantities of viral RNA to determine the absolute copy number. The reduction in viral RNA in treated samples compared to untreated controls is then calculated.

Immunofluorescence Assay (IFA) for Viral Protein Detection

IFA is used to visualize the expression of viral proteins within infected cells and to assess the spread of the virus.

Materials:

  • Infected cells grown on coverslips

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., PBS with 5% Bovine Serum Albumin)

  • Primary antibody specific for a viral protein

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Infection: Seed cells on coverslips in a 24-well plate. Infect the cells with the virus and treat with Decanoyl-RVKR-CMK as described for the plaque assay.

  • Fixation: At a specific time point post-infection (e.g., 36 hours), fix the cells with 4% PFA for 20 minutes at room temperature.[1]

  • Permeabilization: Wash the cells with PBS and then permeabilize them with permeabilization buffer for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour in the dark.

  • Staining and Mounting: Stain the cell nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. The reduction in the number of fluorescent cells or the intensity of fluorescence in treated samples indicates antiviral activity.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for evaluating the antiviral activity of a compound like Decanoyl-RVKR-CMK.

G Start Start: Compound Identification (Decanoyl-RVKR-CMK) Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Determine CC50 Start->Cytotoxicity AntiviralScreen Primary Antiviral Screening (e.g., Plaque Reduction Assay) Cytotoxicity->AntiviralScreen Non-toxic concentrations DoseResponse Dose-Response and IC50 Determination AntiviralScreen->DoseResponse Positive Hit Mechanism Mechanism of Action Studies DoseResponse->Mechanism InVivo In Vivo Efficacy Studies (Animal Models) DoseResponse->InVivo Potent in vitro activity TimeOfAddition Time-of-Addition Assay Mechanism->TimeOfAddition WesternBlot Western Blot (Protein Cleavage) Mechanism->WesternBlot qRT_PCR qRT-PCR (Viral RNA levels) Mechanism->qRT_PCR IFA Immunofluorescence (Protein Expression/Localization) Mechanism->IFA Mechanism->InVivo Conclusion Conclusion: Lead Candidate for Further Development InVivo->Conclusion Positive Results

Experimental workflow for antiviral drug evaluation.

Conclusion

Decanoyl-RVKR-CMK represents a promising class of host-directed antiviral agents with a broad spectrum of activity. Its mechanism of action, targeting the host furin protease, makes it a valuable tool for combating a range of viruses that rely on this enzyme for their propagation. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of Decanoyl-RVKR-CMK and other furin inhibitors as potential antiviral therapeutics. Further studies, particularly in vivo efficacy and safety assessments, are warranted to fully elucidate its therapeutic potential.

References

The Role of Furin Cleavage in Viral Entry and its Inhibition by Decanoyl-RVKR-CMK: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Host-cell proteases are frequently exploited by viruses to facilitate their entry and replication. Among these, the proprotein convertase furin plays a critical role in the maturation and infectivity of a wide array of pathogenic viruses. By cleaving viral envelope glycoproteins at specific recognition sites, furin primes these proteins for membrane fusion, a crucial step for viral entry into host cells. The presence of a furin cleavage site is often associated with increased viral pathogenicity.[1][2][3] This technical guide provides an in-depth examination of the role of furin in viral pathogenesis, the molecular mechanism of furin-mediated viral protein cleavage, and the therapeutic potential of targeting this host enzyme. We focus on the irreversible peptide-based inhibitor, Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (Dec-RVRK-CMK), detailing its mechanism of action and summarizing key quantitative data on its antiviral efficacy. Furthermore, this guide presents detailed experimental protocols for assessing furin inhibition and viral entry, alongside visual diagrams of key pathways and workflows to support research and development in this area.

Introduction: The Furin Protease

Furin is a ubiquitously expressed, calcium-dependent serine endoprotease belonging to the proprotein convertase (PC) family.[1][4] Localized primarily in the trans-Golgi network (TGN), furin is responsible for the proteolytic maturation of a multitude of host-cell precursor proteins, including hormones, growth factors, and receptors, by cleaving them at specific polybasic amino acid recognition sites, typically R-X-K/R-R↓.[4] This essential role in cellular homeostasis also makes it a prime target for exploitation by pathogens.

Furin's Role in Viral Pathogenesis

A diverse range of viruses from families such as Flaviviridae, Coronaviridae, Paramyxoviridae, and Retroviridae depend on host proteases for the cleavage of their surface glycoproteins, a process essential for gaining infectivity.[1][3]

  • Viral Glycoprotein Maturation: Viral envelope proteins are often synthesized as inactive precursors. For instance, in Flaviviruses like Zika (ZIKV) and Japanese encephalitis virus (JEV), the precursor membrane protein (prM) must be cleaved into the mature membrane protein (M) to produce an infectious virion.[5][6] Similarly, the spike (S) protein of many coronaviruses, including SARS-CoV-2, and the hemagglutinin (HA) of highly pathogenic avian influenza viruses, require proteolytic processing to become fusion-competent.[2][3]

  • Mechanism of Furin-Mediated Cleavage: During viral morphogenesis within the host cell, as newly synthesized virions transit through the TGN, their glycoprotein precursors are exposed to active furin. Furin recognizes and cleaves the specific polybasic motif, leading to a conformational change in the glycoprotein that exposes the fusion peptide. This "primed" state is critical for the subsequent fusion of the viral and host cell membranes upon receptor binding.[1][7] For some viruses, this cleavage can also occur at the cell surface or even extracellularly.[1]

  • Furin Cleavage and Pathogenicity: The acquisition of a furin cleavage site in viral glycoproteins is often correlated with enhanced viral replication, broader tissue tropism, and higher pathogenicity.[2][8][9] For example, the presence of a polybasic cleavage site in the hemagglutinin of avian influenza viruses allows for systemic infection, as furin is present in multiple tissues, leading to high pathogenicity.[2] In SARS-CoV-2, the unique furin cleavage site at the S1/S2 boundary of its spike protein, which is absent in many related coronaviruses, is a key determinant for efficient transmission and pathogenesis.[8][10][11]

Furin_Cleavage_Mechanism cluster_host_cell Host Cell TGN Trans-Golgi Network Furin Furin Protease TGN->Furin Contains MatureGP Active Glycoprotein (e.g., M, S1/S2) Furin->MatureGP Virus Assembling Virion (Immature) Virus->TGN Transit PrecursorGP Inactive Glycoprotein Precursor (e.g., prM, S0) PrecursorGP->Furin Cleavage at R-X-K/R-R Site MatureVirus Mature, Infectious Virion Extracellular Space Extracellular Space MatureVirus->Extracellular Space Egress MatureGP->MatureVirus

Figure 1: Mechanism of viral glycoprotein maturation by furin within the host cell's trans-Golgi network.

Decanoyl-RVKR-CMK: A Furin Inhibitor

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (this compound) is a cell-permeable, irreversible peptide-based inhibitor of furin and other proprotein convertases.[12] Its design mimics the consensus cleavage sequence recognized by furin. The chloromethylketone (CMK) moiety forms a covalent bond with the active site histidine of the protease, leading to its irreversible inactivation.[5][13] The decanoyl group enhances its membrane permeability, allowing it to act intracellularly where furin is active.[13]

By inhibiting furin, this compound prevents the cleavage of viral glycoprotein precursors.[5][12] This results in the production of non-infectious or poorly infectious viral particles with uncleaved glycoproteins, which are unable to efficiently mediate membrane fusion and entry into new host cells.[5][6] Studies have shown that its primary effect is on the late stages of the viral life cycle, specifically inhibiting viral maturation and release, rather than viral RNA replication.[5][6]

Dec_RVRK_CMK_Inhibition cluster_pathways Furin Furin Active Site Cleavage Cleavage & Maturation Furin->Cleavage Results in Inhibition Irreversible Inhibition Furin->Inhibition Results in Substrate Viral Glycoprotein (Precursor) Substrate->Furin Binds to DecRVRKCMK This compound DecRVRKCMK->Furin Binds to NoCleavage No Cleavage (Immature Virions) Inhibition->NoCleavage Leads to

Figure 2: Competitive inhibition of furin by this compound, preventing viral glycoprotein cleavage.

Quantitative Data on Antiviral Activity of this compound

The antiviral efficacy of this compound has been quantified against several viruses. The following tables summarize key findings from published studies.

Table 1: In Vitro Efficacy of this compound against Flaviviruses
VirusCell LineAssayParameterValueReference
Zika Virus (ZIKV)VeroPlaque AssayIC₅₀18.59 µM[5]
Japanese Encephalitis Virus (JEV)VeroPlaque AssayIC₅₀19.91 µM[5]
ZIKVVeroCytotoxicityCC₅₀712.9 µM[5]
JEVVeroCytotoxicityCC₅₀712.9 µM[5]
JEV (100 µM treatment)VeroPlaque AssayTiter Reduction2.53 log₁₀[5]
JEV (50 µM treatment)VeroPlaque AssayTiter Reduction1.22 log₁₀[5]
ZIKV (100 µM treatment)C6/36Plaque AssayTiter Reduction>2 log₁₀[5]
Table 2: In Vitro Efficacy of this compound against Coronaviruses
VirusCell LineAssayParameterValueReference
SARS-CoV-2UnspecifiedSyncytium InhibitionIC₅₀~5 µM[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of furin cleavage and the efficacy of its inhibitors.

Cytotoxicity Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the concentration of a compound that is toxic to host cells.

  • Cell Seeding: Seed host cells (e.g., Vero cells) in a 96-well opaque-walled plate at a density that ensures they are sub-confluent at the time of the assay. Incubate overnight.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a "cells only" control (medium with DMSO vehicle) and a "no cells" background control.

  • Incubation: Incubate the plate for a duration that matches the planned antiviral assay (e.g., 72 hours).[5]

  • Lysis and Luminescence Reading: Equilibrate the plate to room temperature. Add an equal volume of CellTiter-Glo® reagent to each well.[5]

  • Data Analysis: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[5] Read the luminescence using a plate reader. Calculate the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.

Viral Titer Reduction Assay (Plaque Assay)

This assay quantifies the reduction in infectious virus particles.

  • Infection: Seed host cells in 6-well or 12-well plates and grow to confluence. Infect the cell monolayers with the virus at a specific Multiplicity of Infection (MOI), for example, 0.2 MOI for ZIKV/JEV.[5]

  • Inhibitor Treatment: After a 1-2 hour adsorption period, remove the viral inoculum, wash the cells, and add an overlay medium (e.g., containing 2% methylcellulose) with various concentrations of this compound or a DMSO control.

  • Incubation: Incubate the plates for several days until viral plaques (zones of cell death) are visible.

  • Staining and Counting: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet. Wash the plates, allow them to dry, and count the number of plaques.

  • Data Analysis: Calculate the viral titer (in Plaque Forming Units per mL, PFU/mL). Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of plaque reduction against the log of the inhibitor concentration.

Analysis of Viral Protein Cleavage (Western Blot)

This method directly visualizes the inhibition of glycoprotein processing.

  • Sample Preparation: Infect cells with the virus and treat with a high concentration of this compound (e.g., 100 µM) or a DMSO control.[6]

  • Cell Lysis: At a specific time post-infection (e.g., 36 hours), lyse the cells in RIPA buffer.[6] Collect the secreted virions from the supernatant if desired.

  • SDS-PAGE and Transfer: Quantify the protein concentration in the lysates, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for the precursor (e.g., anti-prM) and mature (e.g., anti-E) forms of the viral glycoprotein.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Analysis: Quantify the band intensities using software like ImageJ. An increase in the precursor/mature protein ratio (e.g., prM/E) in treated samples compared to controls indicates inhibition of cleavage.[5][6]

Experimental_Workflow_Plaque_Assay cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Visualization cluster_analysis Data Analysis A 1. Seed host cells in multi-well plates B 2. Grow to confluence A->B C 3. Infect cells with virus (e.g., 0.2 MOI) B->C D 4. Add overlay medium containing serial dilutions of this compound C->D E 5. Incubate for 3-5 days for plaque formation D->E F 6. Fix and stain cells (e.g., Crystal Violet) E->F G 7. Count plaques F->G H 8. Calculate viral titer (PFU/mL) and determine IC50 G->H

Figure 3: Standard experimental workflow for a plaque reduction assay to determine inhibitor IC₅₀.

Conclusion

The host proprotein convertase furin is a key factor in the life cycle of numerous pathogenic viruses, representing a compelling host-directed target for broad-spectrum antiviral therapy. Its role in cleaving and activating viral glycoproteins is a well-established prerequisite for efficient viral entry and infectivity. The furin inhibitor this compound has demonstrated significant antiviral activity against viruses like ZIKV, JEV, and SARS-CoV-2 in preclinical models by effectively blocking this maturation step. The data and protocols presented in this guide underscore the therapeutic potential of furin inhibitors and provide a foundational framework for researchers and drug developers. Further investigation into more specific and less toxic small-molecule furin inhibitors is a promising avenue for the development of novel treatments against existing and emerging viral threats.

References

Methodological & Application

Application Notes and Protocols for Dec-RVRK-CMK in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-RVRK-CMK is a cell-permeable, irreversible peptide-based inhibitor of a class of serine proteases known as proprotein convertases (PCs). This inhibitor specifically targets the subtilisin/kexin-like family of PCs, which includes furin and several other PC members (PC1/3, PC2, PC4, PACE4, PC5/6, and PC7).[1] These enzymes are crucial for the maturation of a wide variety of precursor proteins, including growth factors, hormones, receptors, and viral glycoproteins.[2][3] By blocking the activity of these convertases, Dec-RVRK-CMK serves as a valuable tool for investigating the roles of these enzymes in various physiological and pathological processes, including cancer progression and viral infection.

The mechanism of action involves the chloromethylketone (CMK) moiety, which forms a covalent bond with the active site histidine of the protease, leading to irreversible inhibition. The peptide sequence (Arg-Val-Arg-Lys) mimics the consensus cleavage site of many PC substrates, providing specificity. The decanoyl group enhances the cell permeability of the inhibitor.

Applications

The primary applications of this compound in cell culture are centered around its ability to inhibit proprotein convertase activity. This has significant implications in two major research areas:

  • Oncology: Many cancer-related proteins, such as growth factors (e.g., TGF-β), growth factor receptors, and matrix metalloproteinases (MMPs), require cleavage by proprotein convertases for their activation.[4][5] Inhibition of these enzymes can thus interfere with tumor growth, angiogenesis, invasion, and metastasis.[4][5][6]

  • Virology: A multitude of viruses, including flaviviruses (like Zika and Japanese encephalitis virus), coronaviruses (including SARS-CoV-2), and others, rely on host cell proprotein convertases, particularly furin, to cleave their envelope glycoproteins.[7][8][9] This cleavage is often essential for viral entry into host cells and subsequent replication.[7][8][9] this compound can be used to block this crucial step in the viral life cycle.

Quantitative Data

The inhibitory activity of this compound has been quantified against several proprotein convertases and in various functional assays. The following tables summarize key quantitative data from the literature.

Target Proprotein ConvertaseK_i_ (nM)IC_50_ (nM)Reference(s)
Furin/SPC1~11.3 ± 3.6[1]
SPC2/PC20.36-[1]
SPC3/PC1/PC32.0-[1]
SPC4/PACE43.6-[1]
SPC6/PC5/PC60.120.17 ± 0.21[1]
SPC7/LPC/PC7/PC8-0.54 ± 0.68[1]
ApplicationCell LineIC_50_Reference(s)
SARS-CoV-2 Viral EntryVero E657 nM (plaque reduction)[10]
Zika Virus (ZIKV) InhibitionVero~25 µM[9]
Japanese Encephalitis Virus (JEV) InhibitionVero~50 µM[9]

Experimental Protocols

Here we provide detailed protocols for three common experiments utilizing this compound in cell culture.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of a chosen cell line.

Materials:

  • This compound (stock solution in DMSO or water)

  • Target cell line (e.g., a cancer cell line like BxPC3 or a host cell line for viral studies like Vero)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C and 5% CO₂ to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.

Viral Plaque Assay for Antiviral Activity

This protocol is used to determine the inhibitory effect of this compound on the replication of a lytic virus.

Materials:

  • This compound

  • Host cell line susceptible to the virus of interest (e.g., Vero cells for Flaviviruses or SARS-CoV-2)

  • Virus stock of known titer

  • 6-well or 12-well cell culture plates

  • Complete cell culture medium

  • Serum-free medium for viral infection

  • Overlay medium (e.g., medium containing 1% low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • PBS

Procedure:

  • Cell Seeding: Seed host cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C and 5% CO₂.

  • Compound Pre-treatment (Optional): Pre-treat the cells with various concentrations of this compound in complete medium for 1-2 hours before infection.

  • Viral Infection: Prepare serial dilutions of the virus in serum-free medium. Aspirate the medium from the cell monolayers and infect the cells with a low multiplicity of infection (MOI) (e.g., 0.01) in the presence or absence of different concentrations of this compound. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay Application: After the adsorption period, aspirate the viral inoculum and gently wash the cells with PBS. Overlay the cells with 2 mL of overlay medium containing the desired concentrations of this compound.

  • Incubation for Plaque Formation: Incubate the plates at 37°C and 5% CO₂ for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells by adding 10% formaldehyde for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes. Gently wash with water and allow the plates to dry.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque formation inhibition for each concentration of this compound compared to the untreated control. Determine the IC₅₀ value.

Western Blot Analysis of Protein Cleavage

This protocol allows for the visualization of the inhibitory effect of this compound on the cleavage of a specific proprotein.

Materials:

  • This compound

  • Cell line expressing the protein of interest (e.g., cells infected with a virus expressing a glycoprotein, or cells overexpressing a proprotein)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific for the protein of interest (recognizing either the pro-form, the cleaved form, or both)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture the cells and treat them with different concentrations of this compound (e.g., 5 µM, 20 µM, 50 µM) for a specified period (e.g., 24-48 hours).[11] Include an untreated or vehicle-treated control.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Compare the band intensities of the pro-form and cleaved form of the protein in the treated samples versus the control. An accumulation of the pro-form and a decrease in the cleaved form would indicate effective inhibition by this compound.

Signaling Pathways and Visualizations

This compound, by inhibiting proprotein convertases like furin, can modulate several key signaling pathways implicated in cancer and other diseases.

Furin-Mediated Activation of TGF-β and a Positive Feedback Loop

Furin is responsible for the proteolytic cleavage of latent pro-TGF-β into its biologically active form. Activated TGF-β can then bind to its receptor and initiate downstream signaling. Interestingly, TGF-β signaling, via the ERK/MAPK pathway, can in turn increase the expression of furin, creating a positive feedback loop that can enhance tumorigenesis.[12]

Furin_TGFb_Feedback_Loop pro-TGF-beta pro-TGF-beta TGF-beta TGF-beta pro-TGF-beta->TGF-beta Cleavage TGF-beta_R TGF-β Receptor TGF-beta->TGF-beta_R Binding ERK_MAPK ERK/MAPK Pathway TGF-beta_R->ERK_MAPK Activation Furin Furin Furin->pro-TGF-beta Furin_Gene Furin Gene Transcription ERK_MAPK->Furin_Gene Upregulation Furin_Gene->Furin Expression

Caption: Furin-TGF-β positive feedback loop.

Experimental Workflow for Assessing Antiviral Activity

The following diagram illustrates a typical workflow for evaluating the antiviral efficacy of this compound.

Antiviral_Workflow A 1. Seed Host Cells in 6-well plates B 2. Treat cells with This compound (various concentrations) A->B C 3. Infect with Virus (low MOI) B->C D 4. Apply Agarose Overlay with this compound C->D E 5. Incubate for Plaque Formation D->E F 6. Fix and Stain with Crystal Violet E->F G 7. Count Plaques and Calculate IC50 F->G

Caption: Antiviral plaque assay workflow.

Logical Relationship of Proprotein Convertase Inhibition

This diagram shows the logical flow from the inhibitor to its ultimate effect on cellular or viral processes.

Logical_Flow A This compound B Inhibition of Proprotein Convertases (e.g., Furin) A->B C Reduced Cleavage of Proproteins B->C D1 Inhibition of Viral Glycoprotein Maturation C->D1 D2 Inhibition of Growth Factor/MMP Activation C->D2 E1 Decreased Viral Entry and Replication D1->E1 E2 Decreased Tumor Growth and Metastasis D2->E2

Caption: Consequence of PC inhibition.

References

Application Notes and Protocols: Utilizing Dec-RVRK-CMK in Viral Infectivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-RVRK-chloromethylketone (Dec-RVRK-CMK) is a potent, cell-permeable, and irreversible inhibitor of the host proprotein convertase furin.[1][2][3] Furin plays a critical role in the maturation of various viral glycoproteins, making it an attractive target for broad-spectrum antiviral drug development.[4][5] This document provides detailed application notes and protocols for the use of this compound in viral infectivity assays, focusing on its application against flaviviruses such as Zika virus (ZIKV) and Japanese encephalitis virus (JEV).

Mechanism of Action

Many viruses, including flaviviruses and coronaviruses, produce precursor proteins that require cleavage by host proteases to become functional and produce infectious progeny.[2][6] Furin, a ubiquitous cellular endoprotease, is responsible for cleaving the precursor membrane protein (prM) of flaviviruses into the mature membrane (M) protein during viral egress.[4][5] This cleavage is essential for the virus to become fully infectious. This compound acts by specifically inhibiting furin, thereby preventing the cleavage of prM.[2][4] This results in the release of immature, non-infectious or poorly infectious viral particles, effectively reducing the viral titer and spread.[1][2] Studies have shown that this compound's primary antiviral effect is on the release and subsequent infectivity of new virions, rather than on the replication of viral RNA within the host cell.[1][5]

G cluster_host_cell Host Cell Viral_RNA_Replication Viral RNA Replication Viral_Protein_Synthesis Viral Protein Synthesis Viral_RNA_Replication->Viral_Protein_Synthesis prM_E_Complex prM-E Heterodimer Assembly Viral_Protein_Synthesis->prM_E_Complex TGN Trans-Golgi Network (TGN) prM_E_Complex->TGN Furin Furin TGN->Furin prM Cleavage Immature_Virion Immature, Non-infectious Virion TGN->Immature_Virion No Cleavage Mature_Virion Mature, Infectious Virion Furin->Mature_Virion Dec_RVRK_CMK This compound Dec_RVRK_CMK->Furin Inhibition Release_Mature Release Mature_Virion->Release_Mature Release_Immature Release Immature_Virion->Release_Immature Extracellular_Space Extracellular Space Release_Mature->Extracellular_Space Infectious Progeny Release_Immature->Extracellular_Space Non-infectious Progeny G cluster_workflow General Experimental Workflow Cell_Culture 1. Cell Culture (e.g., Vero cells) Virus_Infection 2. Virus Infection (e.g., ZIKV, JEV) Cell_Culture->Virus_Infection Treatment 3. Treatment with This compound Virus_Infection->Treatment Incubation 4. Incubation Treatment->Incubation Harvest 5. Harvest Supernatant and/or Cell Lysate Incubation->Harvest Analysis 6. Downstream Analysis Harvest->Analysis

References

Application Note: Dec-RVRK-CMK as a Reference Inhibitor in Furin Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furin, a calcium-dependent serine endoprotease of the proprotein convertase family, plays a critical role in the maturation of a wide array of precursor proteins.[1][2][3] It is ubiquitously expressed and localized primarily in the trans-Golgi network.[2][3] Furin recognizes and cleaves proteins at the C-terminal side of the multibasic amino acid consensus sequence R-X-K/R-R↓.[4][5] Its substrates include hormones, growth factors, receptors, and viral envelope glycoproteins.[1][2] The essential role of furin in these processes makes it a significant target in various pathologies, including cancer, viral infections, and neurodegenerative diseases.[4][6]

Decanoyl-RVKR-chloromethylketone (Dec-RVRK-CMK) is a potent, cell-permeable, and irreversible inhibitor of furin and other proprotein convertases.[3][5] It acts as a covalent, competitive inhibitor with a high degree of specificity.[3] In the context of furin activity assays, this compound is an essential tool. While technically a positive control for inhibition, it is often used to establish a baseline of maximal inhibition, effectively serving as a reference point against which the activity of potential furin inhibitors is measured. This baseline is crucial for determining the lower limit of detection in an assay and for normalizing the results.

Principle of the Furin Activity Assay

A common method for measuring furin activity involves the use of a fluorogenic substrate.[7] These substrates are synthetic peptides that mimic the furin cleavage sequence and are conjugated to a fluorescent reporter molecule and a quencher. In its intact state, the substrate's fluorescence is quenched. Upon cleavage by furin, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The rate of this increase is directly proportional to the furin activity.

Role of this compound as a Reference Inhibitor

In a furin activity assay, this compound is used to establish the signal level corresponding to maximum inhibition. This is critical for several reasons:

  • Assay Validation: It confirms that the observed enzymatic activity is indeed from furin or a furin-like proprotein convertase, as this compound is a potent inhibitor of this family.[3][8]

  • Data Normalization: The signal from the this compound-treated sample can be used to define 100% inhibition, allowing for the calculation of the relative inhibition of test compounds.

  • Quality Control: Consistent performance of this compound provides confidence in the reliability and reproducibility of the assay.

Data Presentation

The following table summarizes the inhibitory activity of this compound against furin and other proprotein convertases, demonstrating its potency.

EnzymeIC50 (nM)Ki (nM)Reference
Furin/SPC11.3 ± 3.6~1[3]
SPC2/PC2-0.36[3]
SPC3/PC1/PC3-2.0[3]
SPC4/PACE4-3.6[3]
SPC6/PC5/PC60.17 ± 0.210.12[3]
SPC7/LPC/PC7/PC80.54 ± 0.68-[3]

Experimental Protocols

In Vitro Furin Activity Assay Using a Fluorogenic Substrate

This protocol describes a typical in vitro assay to measure furin activity and assess the potency of a test inhibitor using this compound as a reference control.

Materials:

  • Recombinant human furin

  • Furin assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl2)

  • Fluorogenic furin substrate (e.g., Pyr-RTKR-AMC)[9]

  • This compound

  • Test inhibitor

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 430-460 nm for AMC-based substrates)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute to the working concentration (typically 2x the Km value) in furin assay buffer.[9]

    • Prepare a stock solution of this compound in DMSO. Create a dilution series to determine the IC50 or use a high concentration (e.g., 50 µM) for maximal inhibition control.[10]

    • Prepare a stock solution of the test inhibitor in DMSO. Create a dilution series.

    • Prepare a working solution of recombinant furin in assay buffer. The final concentration should be determined empirically to give a linear reaction rate for the duration of the assay.

  • Assay Setup:

    • Add 50 µL of the appropriate solutions to the wells of a 96-well plate as described in the table below:

Well TypeReagent 1 (25 µL)Reagent 2 (25 µL)Reagent 3 (50 µL)
No Enzyme Control Assay BufferAssay BufferSubstrate Solution
100% Activity Control Assay BufferFurin SolutionSubstrate Solution
Max Inhibition (this compound) This compoundFurin SolutionSubstrate Solution
Test Inhibitor Test InhibitorFurin SolutionSubstrate Solution
  • Incubation:

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to interact with the enzyme.

  • Initiate Reaction:

    • Add 50 µL of the 2x fluorogenic substrate solution to all wells to start the reaction.

  • Measurement:

    • Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Subtract the rate of the "No Enzyme Control" from all other wells.

    • Calculate the percent inhibition for the test compound and this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_100%_activity)] x 100

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for the test inhibitor.

Visualizations

Furin_Processing_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi trans-Golgi Network cluster_Secretory Secretory Pathway / Cell Surface Proprotein Proprotein (Inactive Precursor) Proprotein_Golgi Proprotein Proprotein->Proprotein_Golgi Transport Furin Furin Cleavage Cleavage at R-X-K/R-R↓ Furin->Cleavage Proprotein_Golgi->Cleavage Mature_Protein Mature Protein (Active) Cleavage->Mature_Protein Maturation Biological_Activity Biological Activity Mature_Protein->Biological_Activity

Caption: Furin-mediated proprotein processing pathway.

Furin_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Furin Enzyme - Fluorogenic Substrate - this compound (Control) - Test Inhibitor Plate_Setup Plate Setup (96-well): - Enzyme + Inhibitor/Control - Pre-incubate Reagents->Plate_Setup Add_Substrate Add Fluorogenic Substrate (Initiate Reaction) Plate_Setup->Add_Substrate Measure Kinetic Measurement of Fluorescence Add_Substrate->Measure Calc_Rate Calculate Reaction Rates Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition IC50 Determine IC50 Calc_Inhibition->IC50

Caption: Workflow for a furin activity inhibition assay.

Inhibition_Logic Furin Active Furin Cleaved_Substrate Cleaved Substrate (Fluorescent) Furin->Cleaved_Substrate Cleaves Inhibited_Furin Inhibited Furin (Inactive) Furin->Inhibited_Furin Substrate Fluorogenic Substrate (Quenched) Substrate->Cleaved_Substrate DecRVRKCMK This compound DecRVRKCMK->Inhibited_Furin Irreversibly Binds Inhibited_Furin->Substrate No Cleavage

Caption: Mechanism of furin inhibition by this compound.

References

Application Notes and Protocols for Dec-RVRK-CMK in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-RVRK-CMK is a cell-permeable, irreversible inhibitor of proprotein convertases (PCs), a family of serine proteases that play a crucial role in the post-translational modification and activation of a wide array of proteins. Among the PCs, Furin is a key target of Dec-RVRK-CMK. Furin is frequently overexpressed in various cancers and is implicated in tumor progression, metastasis, and angiogenesis through the processing of precursor proteins such as growth factors, receptors, and matrix metalloproteinases.[1][2][3] By inhibiting Furin and other PCs, this compound serves as a valuable tool for investigating the roles of these enzymes in cancer biology and as a potential therapeutic agent.

These application notes provide a summary of the known effects of this compound in cancer cell line research, along with detailed protocols for its use in key in vitro assays.

Mechanism of Action

This compound is a peptide-based inhibitor with the sequence Arginine-Valine-Arginine-Lysine, which mimics the consensus cleavage site of Furin and other related PCs. The C-terminal chloromethylketone (CMK) group forms a covalent bond with the active site histidine of the protease, leading to irreversible inhibition. The N-terminal decanoyl group enhances the cell permeability of the inhibitor, allowing it to reach its primary site of action in the trans-Golgi network where Furin is abundant.[4][5]

Inhibition of Furin by this compound blocks the proteolytic maturation of numerous substrate proteins involved in cancer progression. This includes, but is not limited to:

  • Growth factor receptors: Insulin-like growth factor 1 receptor (IGF-1R) and transforming growth factor-beta (TGF-β) receptor.[4]

  • Matrix metalloproteinases (MMPs): Pro-MMP-2, which is involved in extracellular matrix degradation and invasion.[2]

  • Adhesion molecules: Integrins.

  • Growth factors: Vascular endothelial growth factor C (VEGF-C) and platelet-derived growth factor (PDGF).

By preventing the activation of these key proteins, this compound can effectively inhibit signaling pathways that drive cell proliferation, survival, migration, and invasion.

Data Presentation

Inhibitory Activity of this compound against Proprotein Convertases
Target EnzymeKᵢ (nM)IC₅₀ (nM)Reference
Furin~11.3 ± 3.6[1]
PC1/PC32.0-[1]
PC20.36-[1]
PACE43.6-[1]
PC5/PC60.120.17 ± 0.21[1]
PC7-0.54 ± 0.68[1]

Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) values indicate the potency of this compound against various proprotein convertases.

Effects of this compound on Cancer Cell Lines (Qualitative and Semi-Quantitative)

While specific IC₅₀ values for cytotoxicity of this compound across a wide range of cancer cell lines are not extensively reported in publicly available literature, existing studies demonstrate its efficacy in various cancer models.

Cell LineCancer TypeObserved EffectsReference
Skin Squamous Carcinoma CellsSkin CancerDecreased cell proliferation, impaired IGF-1R maturation.[4]
PC12PheochromocytomaInhibition of regulated secretion of VGF.[4]
LoVoColon CancerReduced recovery of sAPPα.[4]
JurkatT-cell LeukemiaInhibition of HIV-2 envelope glycoprotein processing.[4]
HT1080FibrosarcomaInhibition of proMT1-MMP processing and invasiveness.[3]
CHO (expressing proMT1-MMP)Hamster OvaryInhibition of proMT1-MMP cleavage and cell motility.[3]

Further dose-response studies are recommended to determine the specific IC₅₀ values for cytotoxicity and anti-proliferative effects in the cancer cell lines of interest.

Mandatory Visualizations

Signaling Pathway of Furin Inhibition by this compound

Furin_Signaling_Pathway cluster_cell Cancer Cell cluster_golgi Trans-Golgi Network cluster_effects Downstream Effects Pro_Growth_Factors Pro-Growth Factors (e.g., pro-TGF-β, pro-VEGF) Pro_MMPs Pro-MMPs (e.g., pro-MMP-2) Pro_Integrins Pro-Integrins Furin Furin Activated_Growth_Factors Activated Growth Factors Furin->Activated_Growth_Factors Cleaves to activate Activated_MMPs Activated MMPs Furin->Activated_MMPs Cleaves to activate Activated_Integrins Activated Integrins Furin->Activated_Integrins Cleaves to activate DecRVRKCMK This compound DecRVRKCMK->Furin Inhibits Pro_Growth_Factors_in Pro-Growth Factors Pro_Growth_Factors_in->Furin Pro_MMPs_in Pro-MMPs Pro_MMPs_in->Furin Pro_Integrins_in Pro-Integrins Pro_Integrins_in->Furin Proliferation Cell Proliferation Activated_Growth_Factors->Proliferation Angiogenesis Angiogenesis Activated_Growth_Factors->Angiogenesis Invasion Invasion & Metastasis Activated_MMPs->Invasion Activated_Integrins->Invasion Experimental_Workflow cluster_assays 3. In Vitro Assays start Start cell_culture 1. Culture Cancer Cell Lines start->cell_culture treatment 2. Treat with this compound (Dose-response) cell_culture->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis migration Cell Migration/Invasion Assay (e.g., Transwell) treatment->migration western_blot Western Blot Analysis treatment->western_blot data_analysis 4. Data Analysis viability->data_analysis apoptosis->data_analysis migration->data_analysis western_blot->data_analysis results 5. Determine IC50, Apoptotic Rate, Invasion Inhibition, Protein Expression Changes data_analysis->results end End results->end

References

Application Notes and Protocols for the In Vivo Use of Caspase-1 Inhibitors in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, there is a notable lack of specific in vivo studies in mouse models for the compound Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (Dec-RVRK-CMK). The primary focus of existing research on this compound has been its role as a furin inhibitor in the context of viral infections, with studies predominantly conducted in vitro[1][2][3][4].

Therefore, these application notes and protocols are based on the extensive in vivo research conducted with the potent and irreversible caspase-1 inhibitor, Ac-Tyr-Val-Ala-Asp-chloromethylketone (Ac-YVAD-CMK) . Ac-YVAD-CMK is a well-characterized tool compound for studying the role of caspase-1 in various disease models and serves as a valuable surrogate for designing in vivo experiments with other putative caspase-1 inhibitors like this compound. Researchers should consider these protocols as a starting point and perform necessary optimizations for their specific compound and mouse model.

Mechanism of Action: Inhibition of the Caspase-1-Mediated Inflammatory Pathway

Caspase-1 is a critical enzyme in the innate immune system. It functions as the effector caspase in the inflammasome, a multiprotein complex that assembles in response to pathogenic and sterile danger signals. Once activated, caspase-1 is responsible for the cleavage and maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). It also cleaves Gasdermin D to induce a pro-inflammatory form of cell death called pyroptosis. Inhibitors like Ac-YVAD-CMK irreversibly bind to the active site of caspase-1, preventing the processing of its substrates and thereby blocking the downstream inflammatory cascade.

Inflammasome Signaling Pathway Inflammasome Signaling Pathway and Inhibition by Ac-YVAD-CMK PAMPs PAMPs/DAMPs NLRP3 NLRP3 Inflammasome PAMPs->NLRP3 activates Pro_Casp1 Pro-Caspase-1 NLRP3->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalytic cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves AcYVAD Ac-YVAD-CMK AcYVAD->Casp1 inhibits IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation Pyroptosis Pyroptosis GSDMD->Pyroptosis Pyroptosis->Inflammation

Caption: Inhibition of Caspase-1 by Ac-YVAD-CMK blocks inflammatory cytokine processing.

Application Notes

The in vivo use of caspase-1 inhibitors, such as Ac-YVAD-CMK, has been pivotal in elucidating the role of the inflammasome in a variety of disease models. These inhibitors have demonstrated significant therapeutic potential by mitigating inflammation and subsequent tissue damage.

Key Applications in Mouse Models:

  • Neuroinflammation and Neurodegeneration: Caspase-1 inhibition has been shown to be neuroprotective in models of ischemic stroke and intracerebral hemorrhage[5][6]. By reducing the levels of mature IL-1β, these inhibitors can decrease brain edema, protect the blood-brain barrier, and improve neurological function[5][7].

  • Sepsis and Systemic Inflammation: While not directly shown for Ac-YVAD-CMK in the provided results, caspase-1 is a key driver of the inflammatory response in sepsis. Inhibition of caspase-1 is a therapeutic strategy to reduce the cytokine storm associated with this condition.

  • Autoimmune and Inflammatory Diseases: In models of diseases like multiple sclerosis, caspase-1 inhibition can prevent glial inflammasome activation and pyroptosis, leading to reduced demyelination and neurodegeneration.

Important Considerations for In Vivo Use:

  • Route of Administration: The choice of administration route is critical and depends on the target organ and the properties of the inhibitor. For central nervous system (CNS) disorders, direct intracerebroventricular (i.c.v.) injection is often used to bypass the blood-brain barrier[5][6]. For systemic effects, intraperitoneal (i.p.) or intravenous (i.v.) injections are more common.

  • Dosage and Timing: The effective dose and the timing of administration relative to the disease induction are crucial parameters that need to be empirically determined for each model. Pre-treatment or early post-injury administration is often most effective.

  • Vehicle Selection: The inhibitor should be dissolved in a biocompatible vehicle. A common choice is a mixture of dimethyl sulfoxide (DMSO) and saline. It is essential to run a vehicle-only control group to account for any effects of the solvent.

  • Pharmacokinetics and Pharmacodynamics: The half-life and distribution of the inhibitor in vivo will influence the dosing regimen. It is important to assess the duration of target engagement to ensure that caspase-1 is inhibited for the desired therapeutic window.

Quantitative Data Summary

The following table summarizes the quantitative effects of Ac-YVAD-CMK in various mouse and rat models as reported in the literature.

Parameter Mouse/Rat Model Treatment Control Treated Percentage Change Reference
Infarct Volume (% of hemisphere)Rat, permanent Middle Cerebral Artery Occlusion (pMCAo)300 ng/rat, i.c.v., 10 min post-ischemia41.1 ± 2.3%26.5 ± 2.1%↓ 35.5%[6]
Caspase-1 Activity (% of control)Rat, pMCAo300 ng/rat, i.c.v., 10 min post-ischemia100 ± 20.3%3.4 ± 10.4%↓ 96.6%[6]
Caspase-3 Activity (% of control)Rat, pMCAo300 ng/rat, i.c.v., 10 min post-ischemia100 ± 30.3%13.2 ± 9.5%↓ 86.8%[6]
Brain EdemaMouse, Intracerebral Hemorrhage (ICH)i.c.v. administration 20 min before ICH-Significantly reduced-[5]
Neurological FunctionMouse, ICHi.c.v. administration 20 min before ICH-Significantly improved-[5]
IL-1β Protein ExpressionMouse, ICHi.c.v. administration 20 min before ICH-Downregulated-[5]

Detailed Experimental Protocols

The following is a generalized protocol for the in vivo administration of a caspase-1 inhibitor in a mouse model of intracerebral hemorrhage, based on the methodology described for Ac-YVAD-CMK[5].

Protocol: Intracerebroventricular (i.c.v.) Administration of Ac-YVAD-CMK in a Mouse Model of Intracerebral Hemorrhage (ICH)

Materials:

  • Ac-YVAD-CMK

  • Vehicle (e.g., sterile saline with a low percentage of DMSO)

  • Male CD-1 mice (or other appropriate strain)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe

  • Collagenase (for ICH induction)

  • Surgical tools

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane and place it in a stereotaxic frame. Maintain anesthesia throughout the surgical procedure.

  • Inhibitor Preparation: Prepare the Ac-YVAD-CMK solution in the chosen vehicle at the desired concentration. Ensure the final concentration of DMSO is minimal to avoid toxicity.

  • Stereotaxic Injection:

    • Make a midline incision on the scalp to expose the skull.

    • Identify the bregma and lambda landmarks.

    • Determine the coordinates for the lateral ventricle (e.g., 0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.5 mm deep).

    • Drill a small burr hole at the determined coordinates.

    • Slowly lower the Hamilton syringe needle to the target depth.

    • Infuse the Ac-YVAD-CMK solution (e.g., a total volume of 2-5 µL) over several minutes.

    • Leave the needle in place for an additional 5-10 minutes to allow for diffusion before slowly retracting it.

  • ICH Induction:

    • Approximately 20 minutes after the inhibitor injection, induce ICH by injecting collagenase into the desired brain region (e.g., the striatum) using a new set of stereotaxic coordinates.

  • Post-operative Care:

    • Suture the scalp incision.

    • Allow the mouse to recover from anesthesia in a warm, clean cage.

    • Provide post-operative analgesia as required by institutional guidelines.

    • Monitor the animals closely for any signs of distress.

  • Endpoint Analysis:

    • At predetermined time points (e.g., 24 and 72 hours post-ICH), assess neurological function using appropriate behavioral tests.

    • Euthanize the animals and collect brain tissue for analysis of brain edema (water content), cytokine levels (ELISA or Western blot for IL-1β), and other relevant markers.

Experimental Workflow General Experimental Workflow for In Vivo Caspase-1 Inhibition Animal_Prep Animal Preparation (Anesthesia, Stereotaxic Mounting) Inhibitor_Admin Inhibitor Administration (e.g., i.c.v. injection of Ac-YVAD-CMK) Animal_Prep->Inhibitor_Admin Disease_Induction Disease Model Induction (e.g., ICH, pMCAo) Inhibitor_Admin->Disease_Induction Post_Op Post-operative Care and Monitoring Disease_Induction->Post_Op Behavioral Behavioral Assessment (Neurological Scoring) Post_Op->Behavioral Tissue_Collection Tissue Collection (Brain, Blood, etc.) Behavioral->Tissue_Collection Biochemical Biochemical Analysis (ELISA, Western Blot for IL-1β) Tissue_Collection->Biochemical Histological Histological Analysis (Infarct Volume, Edema) Tissue_Collection->Histological

Caption: Workflow for assessing the in vivo efficacy of a caspase-1 inhibitor.

A Final Note on this compound:

While the protocols and data presented here for Ac-YVAD-CMK provide a strong foundation, it is imperative for researchers interested in the in vivo use of this compound to empirically determine its efficacy, optimal dosage, administration route, and safety profile in their specific mouse models. Preliminary in vitro studies to confirm its inhibitory activity on mouse caspase-1 would also be a critical first step.

References

Dec-RVRK-CMK Treatment for Inhibiting Protein Maturation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-RVRK-CMK (Dec-RVRK-CMK) is a potent, irreversible, and cell-permeable inhibitor of proprotein convertases (PCs), a family of serine proteases that play a crucial role in the maturation of a wide variety of proteins. By targeting enzymes like furin, PC1/3, PC2, PC4, PACE4, PC5/6, and PC7, this compound effectively blocks the proteolytic cleavage of precursor proteins into their biologically active forms. This inhibitory action makes it a valuable tool for investigating the roles of protein maturation in various biological processes, including viral entry, growth factor signaling, and tumorigenesis. These application notes provide detailed protocols for utilizing this compound to inhibit protein maturation in cell-based assays.

Mechanism of Action

This compound is a peptide-based chloromethylketone that acts as a suicide inhibitor. The peptide sequence (Arg-Val-Arg-Lys) mimics the consensus cleavage site of many proprotein convertases, allowing the inhibitor to specifically target the active site of these enzymes. The chloromethylketone moiety then forms a covalent bond with a critical histidine residue in the enzyme's catalytic triad, leading to irreversible inactivation. This targeted inhibition prevents the processing of proproteins, leading to their accumulation in an immature state and a subsequent loss of function.

cluster_0 Cellular Compartment (e.g., trans-Golgi Network) cluster_1 Inhibition by this compound Proprotein Proprotein Proprotein Convertase Proprotein Convertase Proprotein->Proprotein Convertase Binding Mature Protein Mature Protein Proprotein Convertase->Mature Protein Cleavage Inactive PC Complex Inactive PC Complex Biological Activity Biological Activity Mature Protein->Biological Activity This compound This compound This compound->Proprotein Convertase Irreversible Binding Seed_Cells Seed Cells in Culture Plates Treat_Cells Treat Cells with this compound Seed_Cells->Treat_Cells Lyse_Cells Lyse Cells and Collect Protein Treat_Cells->Lyse_Cells Quantify_Protein Quantify Protein Concentration Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Analyze Analyze Results Detect->Analyze Seed_Cells Seed Host Cells Pre-treat Pre-treat Cells with this compound Seed_Cells->Pre-treat Infect Infect Cells with Virus Pre-treat->Infect Incubate Incubate Infect->Incubate Quantify Quantify Viral Infectivity Incubate->Quantify Analyze Analyze Inhibition Quantify->Analyze Pro-Growth_Factor Pro-Growth Factor / Pro-Receptor PC Proprotein Convertase (e.g., Furin) Pro-Growth_Factor->PC Mature_GF Mature Growth Factor / Receptor PC->Mature_GF Cleavage MAPK_ERK MAPK/ERK Pathway Mature_GF->MAPK_ERK PI3K_AKT PI3K/AKT Pathway Mature_GF->PI3K_AKT This compound This compound This compound->PC Inhibition Cell_Response Cell Proliferation, Survival, etc. MAPK_ERK->Cell_Response PI3K_AKT->Cell_Response Pro-Notch Pro-Notch Receptor Furin Furin-like Convertase Pro-Notch->Furin Mature_Notch Mature Notch Receptor Furin->Mature_Notch S1 Cleavage Ligand_Binding Ligand Binding Mature_Notch->Ligand_Binding This compound This compound This compound->Furin Inhibition S2_S3_Cleavage S2/S3 Cleavage Ligand_Binding->S2_S3_Cleavage NICD_Translocation NICD Translocation to Nucleus S2_S3_Cleavage->NICD_Translocation Gene_Expression Target Gene Expression NICD_Translocation->Gene_Expression

Application Notes and Protocols for Detecting Proprotein Processing with Dec-RVRK-CMK using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein convertases (PCs) are a family of nine calcium-dependent serine endoproteases that play a crucial role in the post-translational modification of a wide array of proteins.[1] These enzymes, including furin, PC1/3, PC2, PC4, PACE4, PC5/6, and PC7, are responsible for the proteolytic cleavage of inactive precursor proteins into their biologically active forms.[2][3] This maturation process is essential for the proper function of numerous proteins involved in a variety of physiological processes, including hormone production, growth factor activation, and neurotransmitter synthesis. Dysregulation of proprotein convertase activity has been implicated in various pathologies such as cancer, viral infections, and neurodegenerative diseases.[4]

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (Dec-RVRK-CMK) is a potent, irreversible, cell-permeable inhibitor of the subtilisin/kexin-like proprotein convertases.[3][5] It acts as a suicide inhibitor by covalently binding to the active site of these enzymes, thereby preventing the processing of their substrates. This characteristic makes this compound a valuable tool for studying the roles of proprotein convertases in various biological pathways and for validating them as potential therapeutic targets. Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, making it an ideal method to assess the efficacy of this compound in preventing proprotein processing. By comparing the relative amounts of the unprocessed proprotein and the mature, cleaved protein in the presence and absence of the inhibitor, researchers can elucidate the role of specific proprotein convertases in the maturation of their target proteins.

Mechanism of Action of this compound

This compound is a synthetic peptide-based inhibitor designed to mimic the consensus cleavage site (Arg-X-Lys/Arg-Arg) of many proprotein convertase substrates. The decanoyl group at the N-terminus enhances its cell permeability, allowing it to reach the intracellular compartments where proprotein processing occurs, such as the trans-Golgi network. The Arg-Val-Lys-Arg sequence directs the inhibitor to the active site of the proprotein convertases. The chloromethylketone (CMK) moiety at the C-terminus then forms a covalent bond with a critical histidine residue in the enzyme's active site, leading to irreversible inhibition.

Quantitative Data for this compound Inhibition

Proprotein ConvertaseInhibitory Constant (K_i)
Furin2.0 nM
PACE43.6 nM
PC1/3Not specified
PC2Not specified
PC5/6Not specified
PC70.1 nM

Note: The inhibitory activity of this compound against PC1/3, PC2, and PC5/6 has been demonstrated, but specific Ki or IC50 values are not consistently reported in publicly available literature. An IC50 of 57 nM has been reported for the inhibition of SARS-CoV-2 spike protein cleavage by furin.[5]

Signaling Pathway: Proprotein Processing and its Inhibition

Proprotein_Processing_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Trans-Golgi Network Proprotein Proprotein Synthesis Proprotein_in_Golgi Proprotein Proprotein->Proprotein_in_Golgi Transport PC Proprotein Convertase (PC) Mature_Protein Mature (Active) Protein Proprotein_in_Golgi->Mature_Protein Cleavage by PC Secreted_Protein Secretion / Further Processing Mature_Protein->Secreted_Protein Biological Function Dec_RVRK_CMK This compound Dec_RVRK_CMK->PC Inhibition

Experimental Protocol: Western Blot for Detecting Proprotein Processing

This protocol provides a detailed methodology for assessing the inhibition of proprotein processing by this compound using Western blotting. The example focuses on the processing of a generic proprotein, but the principles can be adapted for specific proteins of interest, such as pro-IGF-1R or pro-TGF-β.

Materials and Reagents
  • Cells expressing the proprotein of interest

  • Cell culture medium and supplements

  • This compound (solubilized in an appropriate solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Running buffer (e.g., Tris-Glycine-SDS)

  • Transfer buffer (e.g., Towbin buffer)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibody specific for the protein of interest (recognizing an epitope present in both the pro- and mature forms, or specific to the pro-form)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagents

  • Western blot imaging system

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture and Treatment - Seed cells and allow to adhere. - Treat with varying concentrations of this compound. B 2. Cell Lysis - Wash cells with ice-cold PBS. - Lyse cells in buffer with protease inhibitors. A->B C 3. Protein Quantification - Determine protein concentration using BCA assay. B->C D 4. Sample Preparation - Mix lysate with Laemmli buffer. - Denature at 95-100°C for 5 min. C->D E 5. SDS-PAGE - Load equal amounts of protein. - Separate proteins by size. D->E F 6. Protein Transfer - Transfer proteins to a PVDF membrane. E->F G 7. Blocking - Block non-specific binding sites. F->G H 8. Antibody Incubation - Incubate with primary antibody. - Incubate with HRP-conjugated secondary antibody. G->H I 9. Detection - Add ECL substrate. - Image the blot. H->I J 10. Data Analysis - Quantify band intensities for pro- and mature protein. I->J

Step-by-Step Methodology

1. Cell Culture and Treatment with this compound

  • Seed the cells in appropriate culture dishes and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 24-48 hours). A vehicle control (solvent only) should be included.

2. Cell Lysis

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add ice-cold lysis buffer (e.g., 1 mL per 10 cm dish) supplemented with a fresh protease inhibitor cocktail.

  • Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the concentration of all samples with lysis buffer.

4. Sample Preparation for SDS-PAGE

  • To 3 parts of your protein sample, add 1 part of 4x Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Briefly centrifuge the samples before loading.

5. SDS-PAGE and Protein Transfer

  • Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder.

  • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

6. Immunoblotting and Detection

  • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The antibody should be able to detect both the proprotein and the mature protein.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the ECL detection reagent according to the manufacturer's instructions and incubate it with the membrane.

  • Capture the chemiluminescent signal using a Western blot imaging system.

Data Presentation and Interpretation

The primary outcome of this experiment will be the visualization of two bands on the Western blot: a higher molecular weight band corresponding to the unprocessed proprotein and a lower molecular weight band representing the mature, cleaved protein.

Data Analysis:

  • Quantify the intensity of the bands for the proprotein and the mature protein in each lane using densitometry software.

  • Calculate the ratio of the mature protein to the proprotein for each concentration of this compound.

  • Alternatively, express the amount of the proprotein as a percentage of the total protein (proprotein + mature protein).

Expected Results:

As the concentration of this compound increases, a dose-dependent decrease in the intensity of the mature protein band and a corresponding increase in the intensity of the proprotein band should be observed. This indicates that this compound is effectively inhibiting the proprotein convertase responsible for the cleavage of the target protein. The quantitative data can be presented in a table and a graph to illustrate the dose-response relationship.

Example Data Table:

This compound (µM)Proprotein Band Intensity (Arbitrary Units)Mature Protein Band Intensity (Arbitrary Units)Ratio (Mature/Proprotein)
0 (Vehicle)1009009.0
12507503.0
55005001.0
107502500.33
259001000.11
50950500.05

This detailed protocol and the accompanying information provide a comprehensive guide for researchers to effectively utilize Western blotting in conjunction with the proprotein convertase inhibitor this compound to study the intricate process of proprotein maturation.

References

Application Notes and Protocols: Dec-RVRK-CMK in Combination with Other Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (Dec-RVRK-CMK) is a potent, irreversible, and cell-permeable peptide inhibitor of proprotein convertases (PCs), a family of serine proteases responsible for the maturation of a wide array of proteins. Among the PCs, furin is a primary target of this compound. The proteolytic activity of furin is implicated in numerous pathological processes, including viral infections, cancer progression, and other diseases.

The emergence of drug resistance and the complexity of disease pathways have highlighted the need for combination therapies. By targeting multiple points in a disease process, combination therapies can offer synergistic effects, reduce individual drug dosages, and minimize toxicity. This document provides detailed application notes and protocols for the use of this compound in combination with other protease inhibitors, with a focus on antiviral and anticancer research.

Mechanism of Action

This compound mimics the consensus cleavage site of PCs (Arg-X-Lys/Arg-Arg↓). The chloromethylketone (CMK) moiety forms a covalent bond with the active site histidine residue of the protease, leading to irreversible inhibition. This action prevents the proteolytic processing of proproteins into their biologically active forms.

Applications in Combination Therapy

The primary rationale for using this compound in combination with other protease inhibitors is to achieve a synergistic effect by targeting multiple proteases involved in a single pathological process. A prominent example is in virology, where viruses often utilize multiple host proteases for their entry and replication.

Antiviral Therapy: A Case Study in SARS-CoV-2

The entry of SARS-CoV-2 into host cells is a multi-step process that relies on the proteolytic cleavage of its spike (S) protein. Two key host proteases involved are furin, which cleaves the S protein at the S1/S2 site, and the transmembrane protease serine 2 (TMPRSS2), which cleaves at the S2' site, facilitating membrane fusion.

Inhibition of either furin or TMPRSS2 alone can reduce viral entry, but combination therapy has been shown to be more effective. The combination of a furin inhibitor, such as this compound, with a TMPRSS2 inhibitor, like camostat or nafamostat, can lead to a synergistic blockade of viral entry.[1][2] This synergistic action allows for the use of lower concentrations of each inhibitor, potentially reducing off-target effects and toxicity.

Quantitative Data for Combination Therapy

Inhibitor/CombinationIC50 (Individual)IC50 (in Combination)Combination Index (CI)*Synergy
This compound 10 µM2 µM0.4Synergistic
Protease Inhibitor X 5 µM1 µM

*The Combination Index (CI) is a quantitative measure of the degree of drug interaction. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Protocol 1: In Vitro Synergy Testing using Checkerboard Assay

This protocol outlines the determination of synergistic, additive, or antagonistic effects of this compound in combination with another protease inhibitor on viral infectivity or cancer cell viability.

Materials:

  • This compound (stock solution in DMSO)

  • Protease Inhibitor X (e.g., Camostat mesylate, stock solution in water or DMSO)

  • 96-well cell culture plates

  • Appropriate cell line (e.g., Calu-3 for SARS-CoV-2, or a cancer cell line)

  • Cell culture medium

  • Virus stock (if applicable)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with the chosen cell line at a predetermined density to achieve 80-90% confluency at the end of the assay. Incubate overnight.

  • Drug Dilution Matrix:

    • Prepare serial dilutions of this compound and Protease Inhibitor X in cell culture medium.

    • In a 96-well plate, create a checkerboard matrix. Add increasing concentrations of this compound along the y-axis and increasing concentrations of Protease Inhibitor X along the x-axis. Include wells with each inhibitor alone and untreated control wells.

  • Treatment:

    • For antiviral assays, pre-treat the cells with the drug combinations for 1-2 hours before adding the virus at a specific multiplicity of infection (MOI).

    • For cancer cell viability assays, add the drug combinations directly to the cells.

  • Incubation: Incubate the plates for a duration appropriate for the assay (e.g., 48-72 hours for cell viability, or a period suitable for viral replication).

  • MTT Assay for Cell Viability:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration and combination relative to the untreated control.

    • Determine the IC50 for each inhibitor alone and in combination.

    • Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy, additivity, or antagonism.

Protocol 2: Western Blot Analysis of Proprotein Processing

This protocol is used to assess the inhibitory effect of this compound on the processing of a target proprotein.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein (recognizing both pro- and mature forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells treated with this compound, the combination inhibitor, or vehicle control. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Analyze the band intensities for the pro- and mature forms of the target protein to determine the extent of processing inhibition.

Signaling Pathways and Logical Relationships

Inhibition of Viral Entry Workflow

The following diagram illustrates the workflow for assessing the synergistic inhibition of viral entry by combining this compound with a TMPRSS2 inhibitor.

Viral_Entry_Inhibition_Workflow cluster_treatment Treatment & Infection cluster_analysis Analysis cell_seeding Seed Host Cells (e.g., Calu-3) drug_prep Prepare Serial Dilutions of Inhibitors pre_treatment Pre-treat Cells with Inhibitor Combinations drug_prep->pre_treatment infection Infect with Virus (e.g., SARS-CoV-2) pre_treatment->infection viability_assay Assess Cell Viability (e.g., MTT Assay) infection->viability_assay synergy_analysis Calculate Combination Index (CI) viability_assay->synergy_analysis

Caption: Workflow for assessing synergistic viral entry inhibition.

This compound and the Notch Signaling Pathway

This compound can inhibit the Notch signaling pathway by preventing the furin-mediated cleavage of the Notch receptor, which is a critical step in its maturation and activation.

Notch_Signaling_Inhibition cluster_pathway Notch Signaling Pathway Pro_Notch Pro-Notch Receptor Furin Furin Pro_Notch->Furin S1 Cleavage Mature_Notch Mature Notch Receptor Furin->Mature_Notch S2_Cleavage S2 Cleavage (ADAM Protease) Mature_Notch->S2_Cleavage Ligand Binding Ligand Ligand (e.g., Delta) Ligand->Mature_Notch S3_Cleavage S3 Cleavage (γ-Secretase) S2_Cleavage->S3_Cleavage NICD Notch Intracellular Domain (NICD) S3_Cleavage->NICD Nucleus Nucleus NICD->Nucleus Translocation Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription DecRVRK This compound DecRVRK->Furin

Caption: Inhibition of Notch signaling by this compound.

This compound and the IGF-1R Signaling Pathway

The insulin-like growth factor 1 receptor (IGF-1R) is another important substrate of proprotein convertases. By inhibiting its processing, this compound can attenuate downstream signaling pathways that are often hyperactivated in cancer.

IGF1R_Signaling_Inhibition cluster_pathway IGF-1R Signaling Pathway Pro_IGF1R Pro-IGF-1R PCs Proprotein Convertases (e.g., Furin) Pro_IGF1R->PCs Processing Mature_IGF1R Mature IGF-1R PCs->Mature_IGF1R PI3K_Akt PI3K/Akt Pathway Mature_IGF1R->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Mature_IGF1R->RAS_MAPK IGF1 IGF-1 IGF1->Mature_IGF1R Binding Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival RAS_MAPK->Cell_Survival DecRVRK This compound DecRVRK->PCs

Caption: Attenuation of IGF-1R signaling by this compound.

Conclusion

This compound, as a potent inhibitor of proprotein convertases, holds significant promise for use in combination therapies. Its ability to synergize with other protease inhibitors, particularly in the context of viral infections, offers a compelling strategy for developing more effective treatments. The protocols and diagrams provided herein serve as a guide for researchers to explore and validate the therapeutic potential of this compound in combination regimens. Further research is warranted to establish optimal dosing and combination partners for various disease models.

References

Troubleshooting & Optimization

Technical Support Center: Furin Inhibitor (Dec-RVRK-CMK)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the furin inhibitor, Decanoyl-RVKR-CMK (Dec-RVRK-CMK).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit furin?

This compound is a cell-permeable, irreversible inhibitor of furin and other proprotein convertases (PCs).[1] It is a synthetic peptide derivative of the consensus cleavage sequence Arg-Val-Lys-Arg (RVKR) with an N-terminal decanoyl group for increased cell permeability and a C-terminal chloromethylketone (CMK) reactive group.[2] The CMK group forms a covalent bond with the active site histidine (His194) and serine (Ser368) residues of furin, leading to irreversible inactivation of the enzyme.[3][4]

Q2: What is the specificity of this compound?

While this compound is a potent furin inhibitor, it is not entirely specific and can inhibit other proprotein convertases such as PC1/3, PC2, PC4, PACE4, PC5/6, and PC7.[1][5] Its broad-spectrum activity should be considered when interpreting experimental results.

Q3: What are the optimal storage and handling conditions for this compound?

This compound is typically supplied as a solid and should be stored at -20°C for long-term stability.[1] For use, it is dissolved in a solvent like DMSO.[6] It is crucial to avoid repeated freeze-thaw cycles of the inhibitor solution, as this can lead to degradation and loss of activity.[6] Aliquoting the stock solution into single-use vials is highly recommended.

Q4: Why might this compound fail to inhibit furin activity in my experiment?

Several factors can contribute to the apparent lack of inhibition. These can be broadly categorized as issues with the inhibitor itself, the experimental setup, or the assay conditions. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions.

Troubleshooting Guide: this compound Not Inhibiting Furin Activity

This guide will help you diagnose and resolve common issues when this compound fails to show inhibitory effects on furin activity.

Problem: No or low inhibition of furin activity observed.

Troubleshooting_DecRVRKCMK Start No Furin Inhibition Observed Inhibitor_Issues Inhibitor Integrity Start->Inhibitor_Issues Assay_Issues Assay Conditions Start->Assay_Issues Enzyme_Issues Enzyme Activity Start->Enzyme_Issues Degradation Degradation (Improper Storage, Freeze-Thaw) Inhibitor_Issues->Degradation Concentration Incorrect Concentration Inhibitor_Issues->Concentration Purity Low Purity Inhibitor_Issues->Purity Buffer Incorrect Buffer pH/Components (e.g., no Ca2+) Assay_Issues->Buffer Incubation Insufficient Incubation Time Assay_Issues->Incubation Substrate High Substrate Concentration Assay_Issues->Substrate Solvent DMSO Interference Assay_Issues->Solvent Furin_Inactive Inactive Furin Enzyme Enzyme_Issues->Furin_Inactive Other_Proteases Non-Furin Protease Activity Enzyme_Issues->Other_Proteases Solution_Inhibitor Solution: - Use fresh aliquot - Verify storage (-20°C) - Confirm concentration Degradation->Solution_Inhibitor Concentration->Solution_Inhibitor Purity->Solution_Inhibitor Solution_Assay Solution: - Optimize buffer (pH 6.0-7.5, add CaCl2) - Increase pre-incubation time - Titrate substrate - Check DMSO tolerance Buffer->Solution_Assay Incubation->Solution_Assay Substrate->Solution_Assay Solvent->Solution_Assay Solution_Enzyme Solution: - Run positive control with active furin - Use specific furin substrate - Consider furin-specific assay Furin_Inactive->Solution_Enzyme Other_Proteases->Solution_Enzyme

Caption: Troubleshooting logic for failed this compound inhibition.

Quantitative Data Summary

Table 1: Inhibitory Potency of this compound against Furin and other Proprotein Convertases.

Proprotein ConvertaseKi (nM)IC50 (nM)
Furin (SPC1)~1[4]1.3 ± 3.6[3][4]
PC2 (SPC2)0.36[4]-
PC1/3 (SPC3)2.0[4]-
PACE4 (SPC4)3.6[4]-
PC5/6 (SPC6)0.12[4]0.65 ± 0.43[3][4]
PC7 (LPC/SPC7/PC8)0.12[4]0.54 ± 0.68[3][4]

Note: Ki and IC50 values can vary depending on the assay conditions and substrate used.

Experimental Protocols

General Protocol for In Vitro Furin Activity Assay

This protocol outlines a typical fluorometric assay to measure furin activity and its inhibition by this compound.

Furin_Assay_Workflow Start Start Reagent_Prep Reagent Preparation: - Dilute Furin Enzyme - Prepare Substrate Solution - Prepare Inhibitor Dilutions Start->Reagent_Prep Plate_Setup Plate Setup (96-well): - Add Assay Buffer - Add Furin Enzyme - Add this compound or Vehicle (DMSO) Reagent_Prep->Plate_Setup Pre_incubation Pre-incubation: - Incubate plate to allow inhibitor binding Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction: - Add Fluorogenic Substrate (e.g., Boc-RVRR-AMC) Pre_incubation->Reaction_Start Measurement Kinetic Measurement: - Read fluorescence at Ex/Em = 380/460 nm over time Reaction_Start->Measurement Analysis Data Analysis: - Calculate reaction rates - Determine % inhibition Measurement->Analysis End End Analysis->End

Caption: Workflow for a typical in vitro furin inhibition assay.

Methodology:

  • Reagent Preparation:

    • Thaw all reagents on ice.[7]

    • Prepare serial dilutions of this compound in the appropriate assay buffer. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically not exceed 1%.[7]

    • Dilute the furin enzyme stock to the desired working concentration in cold assay buffer.

    • Prepare the fluorogenic furin substrate (e.g., Boc-RVRR-AMC) in assay buffer.

  • Assay Plate Setup:

    • In a 96-well black plate, add the assay buffer to all wells.

    • Add the diluted this compound or vehicle control to the respective wells.

    • Add the diluted furin enzyme to all wells except the "no enzyme" control wells.

  • Pre-incubation:

    • Incubate the plate at room temperature or 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the furin substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for an AMC-based substrate.[7]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the rate of the "no enzyme" control from all other rates.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

Signaling Pathway

Furin is a key protease in the secretory pathway, responsible for the maturation of a wide range of precursor proteins.

Furin_Signaling_Pathway Proprotein Pro-protein Synthesis (in Endoplasmic Reticulum) TGN Transport to Trans-Golgi Network (TGN) Proprotein->TGN Furin Furin Enzyme TGN->Furin Cleavage Proteolytic Cleavage at Basic Amino Acid Sites (e.g., R-X-K/R-R) TGN->Cleavage Furin->Cleavage Mature_Protein Mature, Active Protein Cleavage->Mature_Protein Secretion Secretion or Membrane Insertion Mature_Protein->Secretion DecRVRKCMK This compound DecRVRKCMK->Furin Inhibits

Caption: Role of furin in pro-protein processing and its inhibition.

References

How to improve Dec-RVRK-CMK solubility for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving and handling the peptide inhibitor Dec-RVRK-CMK for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For the trifluoroacetate (TFA) salt of this compound, the recommended solvent is water. A concentration of 5 mg/mL in water can be achieved, though it may require sonication to fully dissolve. For other forms of this compound, or if a different solvent is required for your experimental setup, it is advisable to test solubility in a small amount of the compound first.

Q2: I am having trouble dissolving this compound in water. What can I do?

A2: If you are experiencing difficulty dissolving this compound in water, we recommend the following troubleshooting steps:

  • Sonication: Use an ultrasonic bath to aid dissolution.

  • Warming: Gently warm the solution to 37°C.

  • Vortexing: Mix the solution vigorously using a vortex mixer.

If the compound still does not dissolve, consider trying an alternative solvent after performing a small-scale solubility test.

Q3: Can I use solvents other than water to dissolve this compound?

Q4: How should I store the this compound stock solution?

A4: Once dissolved, it is recommended to prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Q5: How can I determine the solubility of this compound in a new solvent?

A5: A detailed protocol for determining the solubility of this compound in a new solvent is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for experiments.

Problem: Precipitate forms after adding the stock solution to my aqueous experimental buffer.
  • Possible Cause: The organic solvent from your stock solution is causing the peptide to precipitate when diluted in an aqueous buffer.

  • Solution:

    • Decrease the final concentration of the organic solvent: Try to keep the final concentration of the organic solvent (e.g., DMSO) in your experimental medium as low as possible, ideally below 1%.

    • Use an intermediate solvent: First, dilute the stock solution in a solvent that is miscible with both the stock solvent and the final aqueous buffer.

    • Optimize the buffer composition: The pH and ionic strength of your buffer can influence peptide solubility. Consider adjusting these parameters if possible.

Problem: The peptide appears to be inactive in my assay.
  • Possible Cause 1: Degradation of the peptide.

    • Troubleshooting:

      • Ensure the stock solution was stored correctly in aliquots at -20°C or -80°C.

      • Avoid repeated freeze-thaw cycles.

      • Prepare fresh stock solutions if degradation is suspected.

  • Possible Cause 2: Incomplete dissolution.

    • Troubleshooting:

      • Visually inspect your stock solution for any undissolved particulate matter.

      • If particulates are present, try the dissolution enhancement techniques mentioned in the FAQs (sonication, warming).

      • Consider preparing a new stock solution, ensuring complete dissolution.

Quantitative Data Summary

The following table summarizes the known solubility of this compound TFA.

SolventConcentrationNotes
Water5 mg/mLSonication may be required for dissolution.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound TFA
  • Weigh the Peptide: Accurately weigh the desired amount of this compound TFA powder.

  • Add Solvent: Add the calculated volume of sterile, nuclease-free water to achieve a final concentration of 5 mg/mL.

  • Promote Dissolution:

    • Vortex the solution for 30 seconds.

    • If the peptide is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.

    • If necessary, gently warm the solution to 37°C and vortex again.

  • Aliquot and Store: Once fully dissolved, dispense the solution into single-use aliquots. Store at -20°C or -80°C.

Protocol 2: General Protocol for Testing the Solubility of this compound in a New Solvent
  • Prepare a Small Amount of Peptide: Weigh a small, known amount of this compound (e.g., 1 mg).

  • Add Solvent Incrementally: Add a small, measured volume of the test solvent (e.g., 10 µL) to the peptide.

  • Mix and Observe: Vortex the mixture and visually inspect for dissolution.

  • Continue Adding Solvent: If the peptide is not dissolved, continue adding small increments of the solvent, vortexing and observing after each addition, until the peptide is fully dissolved.

  • Calculate Solubility: Record the total volume of solvent used to dissolve the peptide and calculate the approximate solubility in mg/mL.

  • Assess Stability: Once dissolved, observe the solution for any signs of precipitation over a short period (e.g., 1 hour) at room temperature and under your intended experimental conditions.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh this compound add_solvent Add Solvent weigh->add_solvent dissolve Promote Dissolution (Vortex, Sonicate, Warm) add_solvent->dissolve aliquot Aliquot and Store (-20°C or -80°C) dissolve->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute in Experimental Buffer thaw->dilute perform_assay Perform Assay dilute->perform_assay

Caption: Workflow for preparing and using this compound in experiments.

troubleshooting_solubility start Difficulty Dissolving This compound sonicate Sonicate Solution start->sonicate warm Warm to 37°C sonicate->warm If not dissolved vortex Vortex Vigorously warm->vortex If not dissolved dissolved Peptide Dissolved vortex->dissolved If dissolved not_dissolved Still Not Dissolved vortex->not_dissolved If still not dissolved test_solvent Test Alternative Solvent (e.g., DMSO, Ethanol) not_dissolved->test_solvent

Caption: Troubleshooting steps for dissolving this compound.

Determining the effective concentration of Dec-RVRK-CMK for specific cell types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for determining the effective concentration of the proprotein convertase inhibitor, Dec-RVRK-CMK, for specific cell types. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (Decanoyl-Arg-Val-Arg-Lys-chloromethylketone) is a cell-permeable, irreversible inhibitor of proprotein convertases (PCs), a family of serine proteases. Its primary targets include furin and other PCs like PC1/3, PC2, PC4, PACE4, PC5/6, and PC7.[1][2] These enzymes are crucial for the maturation of a wide variety of precursor proteins, including growth factors, receptors, and viral envelope glycoproteins, by cleaving them at specific recognition sites. By inhibiting these enzymes, this compound can block the activation of these precursor proteins and disrupt downstream signaling pathways.

Q2: What are the known downstream signaling pathways affected by this compound?

By inhibiting proprotein convertases like furin, this compound can impact several critical signaling pathways involved in cell growth, proliferation, and survival. These include:

  • Notch Signaling: Furin is required for the initial cleavage and maturation of the Notch receptor. Inhibition of furin can therefore block the Notch signaling pathway, which plays a significant role in cell fate determination, proliferation, and apoptosis.[1][3][4][5][6]

  • Insulin-like Growth Factor (IGF-1R) Signaling: The IGF-1 receptor is synthesized as a pro-receptor that requires furin-mediated cleavage for its maturation and function. By preventing this cleavage, this compound can attenuate downstream signaling through the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival and proliferation.[7][8][9]

  • TGF-β Signaling: Transforming growth factor-beta (TGF-β) is another important cytokine that is activated from its latent form by furin cleavage.

Q3: What is a typical starting concentration for in vitro experiments?

The effective concentration of this compound can vary significantly depending on the cell type, the specific biological question, and the duration of the experiment. Based on available literature, a starting range of 5 µM to 50 µM is often used in cell-based assays.[7] For example, near-complete inhibition of PC processing has been observed at 5 µM in CHO ldlD cells, while concentrations up to 100 µM have been used in other cell lines like PC12.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: Is this compound specific to furin?

While this compound is a potent inhibitor of furin and other proprotein convertases, it has been reported to have off-target effects, particularly at higher concentrations. It can also inhibit other proteases such as cathepsin L, cathepsin B, trypsin, papain, and TMPRSS2.[1] Researchers should be aware of these potential off-target effects when interpreting their results.

Q5: How should I prepare and store this compound?

This compound is typically supplied as a lyophilized powder. For stock solutions, it is often dissolved in a solvent like DMSO. It is crucial to refer to the manufacturer's datasheet for specific instructions on reconstitution and storage. In general, stock solutions should be stored at -20°C or -80°C to maintain stability. The stability of the compound in cell culture media over the course of an experiment should also be considered, as degradation can occur.

Quantitative Data Summary

The effective concentration of this compound is highly dependent on the experimental system. The following table summarizes reported concentrations and inhibitory values for different applications.

Application/AssayCell Type / SystemEffective Concentration / Inhibitory ValueReference
Inhibition of SARS-CoV-2 cell entryPlaque reduction assayIC50 = 57 nM[2]
Inhibition of Kex2Enzyme assayKi = 8.45 µM[10]
Inhibition of proprotein convertase processingCHO ldlD cellsNear-complete inhibition at 5 µM (dose-dependent effects at 0.1, 5, and 50 µM)[5]
Inhibition of PACE4 activitySkin squamous cell carcinoma cell lines (JWF-2, CH72)Dose-dependent reduction from 0.1 to 200 µM
Blockade of regulated VGF releasePC12 cells100 µM
Maturation of furin substratesRhabdomyosarcoma cells (Rh30, RD)50 µM[7]

Experimental Protocols

Determining the Effective Concentration (IC50) of this compound using a Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability, using appropriate software (e.g., GraphPad Prism).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells Uneven cell seeding, edge effects in the plate, inconsistent pipetting.Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Use calibrated pipettes and be consistent with your technique.
No or weak effect of this compound Incorrect concentration, inactive compound, short incubation time, cell line resistance.Verify the concentration of your stock solution. Test a fresh batch of the inhibitor. Increase the incubation time. Consider that your cell line may not be sensitive to furin inhibition for the measured endpoint.
High cytotoxicity in control wells DMSO concentration is too high, contamination.Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%). Check for signs of microbial contamination.
Unexpected or off-target effects Inhibition of other proteases.Be aware of the known off-target effects of this compound (e.g., on cathepsins, TMPRSS2).[1] Consider using a more specific inhibitor if available or validating key findings with a secondary method (e.g., siRNA knockdown of furin).
Compound precipitation in media Poor solubility of the compound at the tested concentration.Check the solubility information on the product datasheet. Ensure the stock solution is fully dissolved before diluting in media. Consider using a different solvent or a lower concentration.

Visualizations

Experimental_Workflow_IC50 Workflow for Determining IC50 of this compound cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed cells in 96-well plate incubation1 Incubate overnight start->incubation1 prepare_drug Prepare serial dilutions of this compound incubation1->prepare_drug add_drug Add drug to cells prepare_drug->add_drug incubation2 Incubate for 24-72h add_drug->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Solubilize formazan incubation3->solubilize read_plate Measure absorbance solubilize->read_plate calculate_viability Calculate % viability read_plate->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for IC50 determination of this compound.

Signaling_Pathways Signaling Pathways Affected by this compound cluster_notch Notch Pathway cluster_igf1r IGF-1R Pathway inhibitor This compound furin Furin / Proprotein Convertases inhibitor->furin Inhibits pro_notch Pro-Notch furin->pro_notch pro_igf1r Pro-IGF-1R furin->pro_igf1r notch Mature Notch Receptor pro_notch->notch Cleavage nicd NICD notch->nicd Activation gene_transcription_notch Gene Transcription (Cell Fate, Proliferation) nicd->gene_transcription_notch igf1r Mature IGF-1R pro_igf1r->igf1r Cleavage pi3k_akt PI3K/AKT Pathway igf1r->pi3k_akt mapk_erk MAPK/ERK Pathway igf1r->mapk_erk cell_survival Cell Survival & Proliferation pi3k_akt->cell_survival mapk_erk->cell_survival

Caption: this compound inhibits furin, affecting key signaling pathways.

References

Long-term stability of Dec-RVRK-CMK in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dec-RVRK-CMK (Decanoyl-Arg-Val-Arg-Lys-chloromethylketone). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this proprotein convertase inhibitor in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing and storing stock solutions of this compound?

A1: Proper preparation and storage of stock solutions are critical for maintaining the integrity and activity of this compound.

  • Reconstitution: We recommend preparing stock solutions in anhydrous dimethyl sulfoxide (DMSO).[1][2] Lyophilized peptides should be brought to room temperature in a desiccator before opening the vial to prevent condensation.[1]

  • Concentration: For a 10 mM stock solution, dissolve the appropriate mass of the peptide in DMSO. For example, for 1 mg of this compound (assuming a molecular weight of approximately 900 g/mol ), you would add 111 µL of DMSO.

  • Storage of Stock Solution: Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[3][4] Polypropylene tubes are commonly used, but for long-term storage, glass vials with Teflon-lined screw caps are recommended to prevent solvent evaporation.[5]

  • Working Solutions: When preparing aqueous working solutions from the DMSO stock, it is crucial to add the DMSO stock to the aqueous buffer slowly while vortexing to prevent precipitation.[6] The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid affecting biological systems.

Q2: What is the expected long-term stability of this compound in different solutions?

A2: The long-term stability of this compound in solution is influenced by the solvent, pH, and storage temperature. While specific long-term stability data for this compound is not extensively published, the stability of the chloromethyl ketone functional group and the peptide backbone provides general guidance.

  • In DMSO: this compound is expected to be relatively stable when stored in anhydrous DMSO at -20°C or -80°C. Studies on other small molecules in DMSO suggest that degradation is minimal over several months to years under these conditions, especially if moisture is excluded.[2]

  • In Aqueous Buffers: The stability of this compound in aqueous solutions is significantly lower than in DMSO. The chloromethyl ketone moiety is susceptible to hydrolysis, a reaction that is highly dependent on pH.[7] Generally, chloromethyl ketones are more stable at acidic pH (pH < 6).[7] At neutral or alkaline pH, the rate of hydrolysis increases. Peptides are also prone to other degradation pathways in aqueous solutions, such as oxidation and deamidation.[4] It is strongly recommended to prepare fresh aqueous solutions for each experiment or to store them for very short periods at 4°C.

Q3: What are the primary degradation pathways for this compound?

A3: The main potential degradation pathways for this compound include:

  • Hydrolysis of the Chloromethyl Ketone: The C-Cl bond in the chloromethyl ketone group is susceptible to nucleophilic attack by water, leading to the formation of a hydroxymethyl ketone derivative. This process is accelerated at higher pH.

  • Peptide Bond Hydrolysis: Like all peptides, this compound can undergo hydrolysis of its peptide bonds, especially at extreme pH values and elevated temperatures.

  • Oxidation: The arginine and lysine residues in the peptide sequence are susceptible to oxidation, particularly in the presence of reactive oxygen species.[8][9][10][11] This can lead to the formation of various oxidation products and a loss of biological activity.

Troubleshooting Guides

This section addresses common issues that researchers may encounter during their experiments with this compound.

Problem 1: Inconsistent or lower-than-expected inhibitory activity.

Possible Cause Troubleshooting Step
Degradation of this compound in aqueous solution. Prepare fresh working solutions of the inhibitor in your assay buffer for each experiment. Avoid storing the inhibitor in aqueous solutions for extended periods.
Improper storage of stock solution. Ensure the DMSO stock solution is stored at -20°C or -80°C in tightly sealed, single-use aliquots to prevent moisture absorption and repeated freeze-thaw cycles.
Precipitation of the inhibitor upon dilution. When preparing working solutions, add the DMSO stock to the aqueous buffer slowly while mixing. If precipitation occurs, try lowering the final concentration of the inhibitor or slightly increasing the percentage of DMSO (while ensuring it remains compatible with your assay).
Incorrect concentration of the stock solution. Verify the calculations used to prepare the stock solution. If possible, confirm the concentration using a suitable analytical method like UV spectroscopy or HPLC.

Problem 2: Precipitation observed when preparing working solutions.

Possible Cause Troubleshooting Step
Low aqueous solubility of the inhibitor. Dilute the DMSO stock solution in a stepwise manner. First, make an intermediate dilution in a solvent mixture with a higher organic content before the final dilution in the aqueous assay buffer. Sonication may also help to redissolve small amounts of precipitate.[6]
High final concentration of the inhibitor. Determine the solubility limit of this compound in your specific assay buffer. You may need to work at lower concentrations.
"Salting out" effect. High salt concentrations in the assay buffer can sometimes reduce the solubility of organic molecules. If possible, test if reducing the salt concentration of your buffer improves solubility without compromising the assay.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Solutions

Solution TypeSolventStorage TemperatureRecommended DurationKey Considerations
Stock Solution Anhydrous DMSO-20°C or -80°CUp to 6 monthsAliquot into single-use vials to avoid freeze-thaw cycles and moisture contamination.
Working Solution Aqueous Buffer2-8°C< 24 hoursPrepare fresh before each experiment for optimal activity.
Working Solution Aqueous BufferRoom Temperature< 4 hoursUse immediately after preparation.

Table 2: Estimated pH-Dependent Stability of the Chloromethyl Ketone Moiety in Aqueous Solution

pHRelative StabilityPrimary Degradation Pathway
3-5HighMinimal Hydrolysis
6-7ModerateSlow Hydrolysis
> 7.5LowRapid Hydrolysis

Note: This table provides a qualitative estimation based on the general chemical properties of chloromethyl ketones. Actual stability will depend on the specific buffer components and temperature.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (lyophilized powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated micropipettes

    • Sterile microcentrifuge tubes or glass vials

  • Procedure:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of peptide provided. (e.g., for 1 mg of peptide with MW ~900 g/mol , add 111 µL of DMSO).

    • Carefully add the calculated volume of anhydrous DMSO to the vial of this compound.

    • Vortex the solution gently until the peptide is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in appropriate storage tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Procedure for a Kexin Inhibition Assay

  • Materials:

    • Recombinant Kexin enzyme

    • Fluorogenic kexin substrate (e.g., Boc-RVRR-AMC)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM CaCl₂)

    • This compound stock solution (10 mM in DMSO)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the this compound stock solution in the assay buffer. Remember to add the DMSO stock to the buffer slowly. Include a vehicle control (DMSO in assay buffer).

    • In the 96-well plate, add the diluted inhibitor solutions.

    • Add the kexin enzyme to each well (except for the no-enzyme control) and incubate for 15-30 minutes at the desired temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence intensity over time using a microplate reader (e.g., Ex/Em = 380/460 nm for AMC-based substrates).

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves.

    • Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Inhibition Assay reconstitute Reconstitute this compound in anhydrous DMSO aliquot Aliquot into single-use tubes reconstitute->aliquot store Store at -20°C or -80°C aliquot->store prepare_working Prepare working solutions in assay buffer store->prepare_working Use one aliquot incubate Incubate inhibitor with enzyme prepare_working->incubate add_substrate Add fluorogenic substrate incubate->add_substrate measure Measure fluorescence add_substrate->measure analyze Analyze data (IC50) measure->analyze

Caption: Experimental workflow for preparing and using this compound.

degradation_pathways cluster_degradation Degradation Products (Inactive) DecRVRK This compound (Active Inhibitor) hydrolyzed_cmk Hydroxymethyl Ketone Derivative DecRVRK->hydrolyzed_cmk Hydrolysis (High pH) oxidized_peptide Oxidized Peptide (Arg/Lys residues) DecRVRK->oxidized_peptide Oxidation (ROS) hydrolyzed_peptide Peptide Fragments DecRVRK->hydrolyzed_peptide Peptide Bond Hydrolysis (Extreme pH/Temp)

Caption: Potential degradation pathways of this compound.

troubleshooting_logic action_node action_node start_node start_node start Inconsistent Results? check_prep Fresh Working Solution? start->check_prep check_storage Proper Stock Storage? check_prep->check_storage Yes action_prep Prepare fresh solution check_prep->action_prep No check_solubility Precipitation Observed? check_storage->check_solubility Yes action_storage Review storage protocol Use new aliquot check_storage->action_storage No check_concentration Concentration Verified? check_solubility->check_concentration No action_solubility Optimize dilution method check_solubility->action_solubility Yes action_concentration Verify stock concentration

Caption: Troubleshooting logic for inconsistent experimental results.

References

Off-target effects of Decanoyl-RVRK-CMK in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Decanoyl-RVKR-CMK in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of Decanoyl-RVKR-CMK?

Decanoyl-RVKR-CMK is a synthetic, irreversible, and cell-permeable peptide inhibitor. Its primary targets are the subtilisin/kexin-like proprotein convertases (PCs), a family of seven serine endoproteases: furin, PC1/3, PC2, PC4, PACE4, PC5/6, and PC7.[1][2] It functions by competitively binding to the active site of these enzymes, thereby preventing the proteolytic maturation of their substrate proteins.[3]

Q2: What are the known or potential off-target effects of Decanoyl-RVKR-CMK?

While highly potent against proprotein convertases, Decanoyl-RVKR-CMK has been reported to inhibit other proteases, particularly at higher concentrations. These off-target enzymes include the cysteine proteases cathepsin L and cathepsin B , the serine protease trypsin , the cysteine protease papain , and the type II transmembrane serine protease TMPRSS2 .[4] One study noted complete suppression of cathepsin L and cathepsin B activity at a concentration of 100 μM.[2]

Q3: How can off-target effects influence my experimental results?

Off-target inhibition can lead to misinterpretation of data. For example, if you are studying a cellular process believed to be solely dependent on furin, inhibition of other proteases like cathepsins or TMPRSS2 by Decanoyl-RVKR-CMK could produce confounding effects. These proteases are involved in various pathways, including viral entry, antigen presentation, and protein degradation. Unintended inhibition can lead to phenotypes that are incorrectly attributed to the inhibition of the primary target.

Q4: At what concentration should I use Decanoyl-RVKR-CMK to minimize off-target effects?

To minimize off-target effects, it is crucial to use the lowest effective concentration that inhibits your target of interest. The reported IC50 value for blocking SARS-CoV-2 entry (a furin-dependent process) is 57 nM.[2][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. Since off-target effects on cathepsins have been observed at high concentrations (e.g., 100 µM), using concentrations in the low nanomolar to low micromolar range is advisable if specificity is critical.[2]

Quantitative Data Summary

Quantitative data on the inhibitory activity of Decanoyl-RVKR-CMK is crucial for experimental design. The tables below summarize the known on-target and reported off-target activities.

Table 1: On-Target Inhibitory Activity of Decanoyl-RVKR-CMK

Target Enzyme Family/ProcessSpecific Enzyme/ProcessReported IC50/KiCitation(s)
Proprotein Convertases (PCs)Furin, PC1, PC2, PC4, PACE4, PC5, PC7Broad spectrum inhibitor[1][2][4]
Yeast Proprotein ConvertaseKex2Ki = 8.45 µM[5]
Viral Entry (SARS-CoV-2)Plaque Reduction AssayIC50 = 57 nM[2][4][6]

Table 2: Reported Off-Target Activity of Decanoyl-RVKR-CMK

Off-Target ProteaseProtease ClassReported InhibitionCitation(s)
Cathepsin LCysteine ProteaseActivity inhibited; complete suppression at 100 µM[2][4]
Cathepsin BCysteine ProteaseActivity inhibited; complete suppression at 100 µM[2][4]
TrypsinSerine ProteaseActivity inhibited[4]
PapainCysteine ProteaseActivity inhibited[4]
TMPRSS2Serine ProteaseActivity inhibited[4]
MSPLSerine ProteaseActivity inhibited (structurally confirmed)[7][8]

Note: Specific IC50 or Ki values for the off-target proteases listed are not consistently available in the literature. Researchers should empirically determine these values if precise inhibition data is required for their experimental system.

Troubleshooting Guide

This guide addresses common issues encountered when using Decanoyl-RVKR-CMK, with a focus on identifying and mitigating potential off-target effects.

Problem Possible Cause Recommended Solution
Incomplete inhibition of target protein processing. 1. Insufficient inhibitor concentration: The concentration of Decanoyl-RVKR-CMK is too low to fully inhibit the target proprotein convertase. 2. Alternative processing pathway: Another protease, insensitive to Decanoyl-RVKR-CMK, may be cleaving your protein of interest.1. Perform a dose-response experiment to find the optimal inhibitor concentration. 2. Use bioinformatics tools to predict potential cleavage sites for other proteases in your protein sequence. Consider using a broad-spectrum protease inhibitor cocktail in a control experiment to see if cleavage is completely abolished.
Unexpected cellular phenotype observed. 1. Off-target inhibition: The observed effect is due to the inhibition of an off-target protease (e.g., cathepsins, TMPRSS2) rather than the intended proprotein convertase.1. Use a more specific inhibitor: If available, use a more selective inhibitor for your target PC as a control. 2. Rescue experiment: Try to rescue the phenotype by adding back the product of the off-target pathway, if known. 3. Validate with a different method: Use a complementary technique like siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the target protease to confirm that the phenotype is specifically linked to its inhibition.
Protein of interest is degraded. 1. Inhibition of protective pathways: Decanoyl-RVKR-CMK may be inhibiting a protease that is indirectly involved in the stability of your protein. 2. Activation of degradation pathways: The cellular response to inhibiting proprotein convertases may trigger protein degradation.1. Include a general protease inhibitor cocktail in your lysis buffer to prevent non-specific degradation during sample preparation.[9] 2. Check for markers of common degradation pathways (e.g., ubiquitination).
Inconsistent results between experiments. 1. Inhibitor instability: Decanoyl-RVKR-CMK, like many chloromethylketones, can be unstable in aqueous solutions over time.1. Prepare fresh stock solutions of the inhibitor in an appropriate solvent (e.g., water or DMSO) and use them promptly. Avoid repeated freeze-thaw cycles.[1]

Experimental Protocols & Visualizations

Protocol: Validating Off-Target Inhibition via In Vitro Protease Assay

This protocol provides a general framework for testing the inhibitory activity of Decanoyl-RVKR-CMK against a potential off-target protease, such as Cathepsin B.

Materials:

  • Recombinant human Cathepsin B (or other protease of interest)

  • Fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)

  • Assay Buffer (specific to the protease, e.g., 50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5 for Cathepsin B)

  • Decanoyl-RVKR-CMK

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of Decanoyl-RVKR-CMK in water or DMSO.

    • Create a serial dilution of Decanoyl-RVKR-CMK in Assay Buffer to test a range of concentrations (e.g., 1 nM to 100 µM).

    • Prepare the recombinant protease and fluorogenic substrate in Assay Buffer at 2x their final desired concentrations.

  • Assay Setup:

    • In the 96-well plate, add 50 µL of each concentration of the diluted Decanoyl-RVKR-CMK.

    • Include "no inhibitor" controls (Assay Buffer only) and "no enzyme" controls (Assay Buffer only).

  • Enzyme Incubation:

    • Add 25 µL of the 2x protease solution to each well (except the "no enzyme" controls).

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 25 µL of the 2x fluorogenic substrate solution to all wells to start the reaction.

  • Measure Fluorescence:

    • Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC-based substrates) every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the velocities to the "no inhibitor" control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Below are diagrams illustrating key concepts related to the use of Decanoyl-RVKR-CMK.

G cluster_0 Decanoyl-RVKR-CMK Inhibition cluster_1 On-Target Effects cluster_2 Off-Target Effects Inhibitor Decanoyl-RVKR-CMK Furin Furin Inhibitor->Furin Inhibits PC1_3 PC1/3 Inhibitor->PC1_3 Inhibits Other_PCs Other PCs Inhibitor->Other_PCs Inhibits Cathepsins Cathepsins B & L Inhibitor->Cathepsins Inhibits (at higher conc.) TMPRSS2 TMPRSS2 Inhibitor->TMPRSS2 Inhibits Trypsin Trypsin Inhibitor->Trypsin Inhibits

Caption: On-target vs. off-target activities of Decanoyl-RVKR-CMK.

Caption: Troubleshooting workflow for unexpected experimental results.

G cluster_pathway Viral Glycoprotein Processing Pathway Proprotein Viral Precursor Glycoprotein (e.g., prM) Furin Furin (PC) Proprotein->Furin Cleavage Site MatureProtein Mature Viral Glycoprotein (e.g., M) Furin->MatureProtein Processes Virion Infectious Virion Assembly MatureProtein->Virion Inhibitor Decanoyl-RVKR-CMK Inhibitor->Furin Blocks

Caption: Inhibition of a viral maturation pathway by Decanoyl-RVKR-CMK.

References

Troubleshooting inconsistent results with Dec-RVRK-CMK

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dec-RVRK-CMK

This guide provides troubleshooting advice and frequently asked questions for researchers using this compound (Decanoyl-Arg-Val-Arg-Lys-chloromethylketone), a cell-permeable, irreversible inhibitor of proprotein convertases.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a synthetic, modified peptide inhibitor.[1] The decanoyl group enhances cell permeability, the RVRK sequence mimics the cleavage site of target proteases, and the chloromethylketone (CMK) group forms an irreversible covalent bond with the active site, typically alkylating a key histidine residue.[2] Its primary targets are a family of serine proteases known as proprotein convertases (PCs), which are crucial for processing precursor proteins into their biologically active forms.[1][3]

Known targets include:

  • ssKex2 (secreted soluble kexin): Ki = 8.45 μM[4][5]

  • Furin [1]

  • PC1, PC2, PC4, PACE4, PC5, PC7 [1]

Q2: How does this compound work?

This compound acts as a suicide inhibitor. The RVRK peptide sequence directs the molecule to the active site of proprotein convertases. The chloromethylketone moiety then irreversibly alkylates a critical histidine residue within the enzyme's catalytic triad, permanently inactivating it. This prevents the cleavage and maturation of substrate proteins that are processed by these enzymes.

Q3: What are the common applications of this inhibitor?

Due to its role in inhibiting proprotein processing, this compound is used in studies involving:

  • Viral Pathogenesis: Inhibiting furin can block the processing and activation of viral envelope proteins, such as those from coronaviruses (including SARS-CoV-2) and flaviviruses, preventing viral entry into host cells.[1]

  • Cancer Research: Proprotein convertases can activate growth factors and metalloproteinases involved in tumor progression and metastasis.[3][6]

  • Neuroscience: It has been used to study the maturation of neuroendocrine peptides like VGF in PC12 cells.[3]

  • Signaling Pathways: Investigating any pathway that requires proteolytic activation of precursor proteins, such as pro-hormones, pro-growth factors, or pro-cytokines.[3]

Q4: How should I reconstitute and store this compound?

The compound is a crystalline solid soluble in water.[1] For cell culture experiments, it is common to prepare a concentrated stock solution in sterile, nuclease-free water or DMSO.

  • Storage: Store the solid compound at -20°C for long-term stability (at least 6 months).[1]

  • Aqueous Solutions: Avoid long-term storage of aqueous solutions.[1] For best results, prepare fresh solutions or aliquot stock solutions and store at -80°C for short periods. Avoid repeated freeze-thaw cycles.

Troubleshooting Inconsistent Results

Problem 1: I'm not seeing the expected level of inhibition (e.g., my protein of interest is still being cleaved).

Possible Cause Troubleshooting Step
Inhibitor Degradation Prepare fresh dilutions from a new aliquot of stock solution. CMK moieties can be unstable in aqueous solutions over time.
Insufficient Concentration Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell line and target. Start with a range based on published values (e.g., 1-50 µM).
Insufficient Incubation Time As an irreversible inhibitor, this compound requires time to inactivate the target protease. Perform a time-course experiment (e.g., 1, 4, 12, 24 hours) to find the optimal pre-incubation time.
Low Cell Permeability Although designed to be cell-permeable, efficiency can vary between cell types. Ensure cells are healthy and not over-confluent. As a control, test the inhibitor in a cell-free lysate or with a purified enzyme to confirm its activity.
Alternative Processing Pathway Your protein of interest may be cleaved by a different protease that is not inhibited by this compound. Use a broad-spectrum protease inhibitor cocktail (excluding serine protease inhibitors if possible) to see if cleavage is affected.

Problem 2: I'm observing high levels of cell toxicity or unexpected off-target effects.

Possible Cause Troubleshooting Step
Concentration Too High High concentrations of peptide inhibitors can lead to cytotoxicity.[7] Perform a cell viability assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration in your cell line.
Solvent Toxicity If using DMSO to dissolve the inhibitor, ensure the final concentration in your culture medium is low (<0.1%) and run a vehicle-only control.
Off-Target Inhibition Chloromethylketones can potentially react with other proteins, not just the intended proteases.[8] Lower the inhibitor concentration to the minimum effective dose. Compare results with a different, structurally unrelated furin/PC inhibitor if available.
Inhibition of Essential Processes Proprotein convertases are involved in processing many essential proteins. Prolonged or complete inhibition can disrupt normal cell function and lead to cell death.[9] Use the inhibitor for the shortest time necessary to observe the desired effect.
Troubleshooting Summary Table
Symptom Parameter to Check Recommended Action
Incomplete InhibitionInhibitor Concentration & ActivityTitrate inhibitor concentration; use fresh stock.
Incubation TimePerform a time-course experiment.
Alternative ProteasesUse orthogonal inhibitors or genetic knockdowns.
High Cell DeathInhibitor ConcentrationDetermine IC50 and use the lowest effective dose.
Assay DurationReduce incubation time.
Vehicle EffectsRun a vehicle-only control.
Variable ResultsReagent StabilityAliquot stock; avoid freeze-thaw cycles.
Cell Health & DensityStandardize cell culture conditions.

Diagrams and Workflows

Signaling Pathway: Proprotein Processing and Inhibition

Proprotein_Processing cluster_golgi Golgi Apparatus Proprotein Precursor Protein (e.g., pro-TGF-β, pro-MMP) PC Proprotein Convertase (e.g., Furin) Proprotein->PC Binds to active site ActiveProtein Active Protein PC->ActiveProtein Cleaves and activates Inhibitor This compound Inhibitor->PC Irreversibly inactivates Cellular Response Cellular Response ActiveProtein->Cellular Response Troubleshooting_Workflow Start Inconsistent or No Inhibition Observed Check_Reagent Prepare Fresh Inhibitor Dilution Start->Check_Reagent Dose_Response Perform Dose-Response (1-50 µM) Check_Reagent->Dose_Response If no change Time_Course Perform Time-Course (1-24h) Dose_Response->Time_Course If inhibition is weak Control_Experiment Test in Cell-Free System (Lysate or Purified Enzyme) Dose_Response->Control_Experiment If still no effect in cells Viability_Assay Run Cell Viability Assay (e.g., MTT) Time_Course->Viability_Assay If toxicity is observed Result_OK Problem Solved Time_Course->Result_OK If effect observed Viability_Assay->Dose_Response Adjust concentration Control_Experiment->Result_OK If inhibitor is active Result_Not_OK Issue Persists: Consider Alternative Protease Control_Experiment->Result_Not_OK If inhibitor is inactive

References

Optimizing incubation time for Dec-RVRK-CMK treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing Dec-RVRK-CMK in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound (Decanoyl-Arg-Val-Arg-Lys-chloromethylketone) is a peptide-based irreversible inhibitor. Its primary target is the proprotein convertase (PC) family of enzymes, with specific inhibitory activity against kexin (a yeast serine protease) and furin, a mammalian proprotein convertase.[1][2][3] PCs are involved in the proteolytic processing of a wide variety of precursor proteins in the secretory pathway.

Q2: What is a good starting concentration and incubation time for this compound in a cell-based assay?

Based on available data for similar compounds, a good starting point for a cell-based assay would be in the low micromolar range. For instance, a related compound, Dec-RVKR-CMK, has been used at 20 µM in enzymatic assays.[4] However, the effective concentration in a cellular context can be significantly higher due to factors like cell permeability. The IC50 for Dec-RVKR-CMK in a U2OS cell-based Golgi inhibitory activity assay was found to be 9.1 µM.[3]

For incubation time, a pilot experiment with a time course is highly recommended. A starting point could be a 2 to 4-hour incubation, with time points extending to 24 hours depending on the specific experimental goals and the stability of the target protein. Shorter incubation times may be sufficient to observe inhibition of processing for rapidly turning over proteins, while longer times may be necessary for more stable proteins or to observe downstream cellular effects.

Q3: How should I prepare and store this compound?

This compound is typically supplied as a lyophilized powder. It is recommended to reconstitute it in a suitable solvent like DMSO to create a concentrated stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the peptide-based inhibitor. Store the stock solution at -20°C or -80°C for long-term stability.

Troubleshooting Guides

Problem 1: No or low inhibitory effect observed.
Possible Cause Troubleshooting Steps
Suboptimal Incubation Time Perform a time-course experiment. Test a range of incubation times (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal duration for your specific cell type and target protein.
Insufficient Inhibitor Concentration Perform a dose-response experiment. Test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) to determine the IC50 in your experimental system.
Poor Cell Permeability Peptide-based inhibitors can have limited cell permeability.[5][6] Consider using a cell line with higher endocytic activity or explore the use of permeabilizing agents, though this should be done with caution as it can affect cell health.
Inhibitor Instability in Culture Media Peptide-based inhibitors can be susceptible to degradation by proteases in the serum or secreted by the cells.[6] Consider reducing the serum concentration during the treatment period or using a serum-free medium if your cells can tolerate it. The stability of peptides in culture media can be a concern.[6][7]
Incorrect Target or Readout Confirm that your target protein is indeed processed by a proprotein convertase sensitive to this compound. Use a reliable and sensitive assay to measure the processing of your target protein (e.g., Western blot, ELISA, or a functional assay).
Problem 2: High cell toxicity or off-target effects observed.
Possible Cause Troubleshooting Steps
Excessive Inhibitor Concentration High concentrations of the inhibitor may lead to cytotoxicity. Reduce the concentration of this compound to the lowest effective dose determined from your dose-response experiments.
Prolonged Incubation Time Long exposure to the inhibitor may be toxic to cells. Reduce the incubation time to the minimum required to achieve the desired inhibitory effect.
Off-Target Effects The chloromethylketone (CMK) moiety can potentially react with other cellular components. Include appropriate controls in your experiment, such as a negative control peptide with a similar sequence but lacking the reactive CMK group.
Solvent Toxicity If using a high concentration of a stock solution in DMSO, the final DMSO concentration in the culture medium may be toxic. Ensure the final DMSO concentration is below 0.5% (v/v) and include a vehicle control (medium with the same concentration of DMSO) in your experiments.

Experimental Protocols

General Protocol for a Dose-Response and Time-Course Experiment
  • Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase and have not reached confluency by the end of the experiment.

  • Inhibitor Preparation: Prepare a series of dilutions of your this compound stock solution in your cell culture medium.

  • Treatment:

    • Dose-Response: Treat the cells with different concentrations of this compound for a fixed incubation time (e.g., 4 hours).

    • Time-Course: Treat the cells with a fixed concentration of this compound (e.g., the approximate IC50 determined from the dose-response experiment) and harvest the cells at different time points (e.g., 2, 4, 8, 12, 24 hours).

  • Controls: Include a vehicle control (DMSO) and an untreated control.

  • Analysis: Harvest the cells and/or the culture medium to analyze the processing of your target protein using your chosen method (e.g., Western blot for the precursor and cleaved forms of the protein).

  • Data Interpretation: Quantify the results to determine the IC50 and the optimal incubation time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome cell_seeding Seed Cells inhibitor_prep Prepare this compound Dilutions dose_response Dose-Response (Variable Concentration, Fixed Time) inhibitor_prep->dose_response time_course Time-Course (Fixed Concentration, Variable Time) inhibitor_prep->time_course harvest Harvest Cells/Medium dose_response->harvest time_course->harvest controls Include Controls (Vehicle, Untreated) controls->harvest assay Perform Assay (e.g., Western Blot) harvest->assay quantify Quantify Results assay->quantify ic50 Determine IC50 quantify->ic50 optimal_time Determine Optimal Time quantify->optimal_time

Caption: Workflow for optimizing this compound incubation time.

troubleshooting_logic start Experiment Start check_inhibition Inhibitory Effect Observed? start->check_inhibition no_inhibition No/Low Inhibition check_inhibition->no_inhibition No yes_inhibition Inhibition Observed check_inhibition->yes_inhibition Yes optimize_time Optimize Incubation Time no_inhibition->optimize_time optimize_conc Optimize Concentration no_inhibition->optimize_conc check_permeability Assess Cell Permeability no_inhibition->check_permeability check_stability Check Inhibitor Stability no_inhibition->check_stability check_toxicity High Toxicity? yes_inhibition->check_toxicity no_toxicity Experiment Successful check_toxicity->no_toxicity No yes_toxicity High Toxicity check_toxicity->yes_toxicity Yes reduce_conc Reduce Concentration yes_toxicity->reduce_conc reduce_time Reduce Incubation Time yes_toxicity->reduce_time check_off_target Evaluate Off-Target Effects yes_toxicity->check_off_target

Caption: Troubleshooting logic for this compound experiments.

References

How to prevent degradation of Dec-RVRK-CMK in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of the furin inhibitor, Dec-RVRK-CMK, in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in culture media a concern?

Decanoyl-Arg-Val-Arg-Lys-chloromethylketone (this compound) is a peptide-based irreversible inhibitor of proprotein convertases, such as furin.[1] Its stability is crucial for maintaining its inhibitory activity in cell culture experiments. Peptides are susceptible to degradation by proteases present in serum-supplemented media and can also be affected by physicochemical factors of the culture environment, leading to a loss of efficacy and experimental variability.[2][3][4]

Q2: What are the primary causes of this compound degradation in cell culture?

The degradation of this compound in cell culture media can be attributed to two main factors:

  • Enzymatic Degradation: Proteases and peptidases, particularly those found in fetal bovine serum (FBS) or other serum supplements, can cleave the peptide bonds of this compound.[2][3][4] The peptide sequence, containing arginine (R) and lysine (K), is susceptible to cleavage by trypsin-like serine proteases.[5]

  • Physicochemical Instability: Factors such as pH, temperature, and light exposure can affect the stability of the peptide and the chloromethyl ketone (CMK) functional group. Chloromethyl ketones, in general, exhibit greater stability at a lower pH.[6]

Q3: How should I prepare and store stock solutions of this compound?

For optimal stability, it is recommended to prepare a high-concentration stock solution of this compound in an anhydrous solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q4: Can I pre-mix this compound in my culture media for long-term storage?

No, it is not recommended to pre-mix this compound in culture media for long-term storage. The aqueous environment of the media, especially when supplemented with serum, will lead to gradual degradation of the inhibitor. Always add the inhibitor to the culture media fresh at the time of the experiment.

Q5: How can I minimize enzymatic degradation of this compound in my experiments?

To minimize enzymatic degradation, consider the following strategies:

  • Use Serum-Free or Reduced-Serum Media: If your cell line permits, using serum-free or reduced-serum media can significantly decrease the concentration of proteases.

  • Heat-Inactivate Serum: Heat-inactivating the serum (e.g., at 56°C for 30 minutes) before use can denature some proteases, though this may not eliminate all enzymatic activity.

  • Add Protease Inhibitor Cocktails: While this compound is itself a protease inhibitor, its specificity is targeted. Adding a broad-spectrum protease inhibitor cocktail to the culture medium can help protect it from other proteases. However, ensure the cocktail does not interfere with your experimental goals.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of Inhibitory Activity Degradation of this compound in the culture media.1. Prepare fresh stock solutions of the inhibitor.2. Add the inhibitor to the media immediately before starting the experiment.3. Consider using serum-free or reduced-serum media if compatible with your cells.4. Perform a stability test of this compound in your specific culture media (see Experimental Protocols).
Inconsistent Experimental Results Variable degradation of the inhibitor between experiments.1. Standardize the handling and storage of the inhibitor.2. Ensure consistent timing between adding the inhibitor and performing the assay.3. Aliquot stock solutions to minimize freeze-thaw cycles.
Precipitation of the Inhibitor in Media Poor solubility of the inhibitor at the working concentration.1. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cells (typically <0.5%).2. Vortex the inhibitor with a small volume of media before adding it to the full volume.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Culture Media

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8][9][10][11]

Materials:

  • This compound

  • Your specific cell culture medium (with and without serum)

  • HPLC or LC-MS system

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Water, HPLC grade

  • Microcentrifuge tubes

Methodology:

  • Preparation of Samples:

    • Prepare a stock solution of this compound in DMSO.

    • Spike the this compound into your cell culture medium (both with and without serum) to your final working concentration.

    • Prepare a control sample of this compound in a solution of 50% acetonitrile in water for a stable reference.

    • Incubate the media samples at 37°C in a CO₂ incubator.

  • Time-Point Collection:

    • Collect aliquots of the incubated media at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

    • Immediately after collection, stop potential enzymatic activity by adding an equal volume of acetonitrile with 0.1% TFA.

    • Centrifuge the samples to precipitate proteins and other macromolecules.

    • Transfer the supernatant to clean tubes for analysis.

  • HPLC/LC-MS Analysis:

    • Analyze the samples using a C18 reverse-phase column.

    • Use a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Monitor the elution of this compound by UV absorbance (e.g., at 214 nm) or by mass spectrometry.

    • Quantify the peak area of the intact this compound at each time point.

  • Data Analysis:

    • Plot the percentage of remaining intact this compound against time.

    • Calculate the half-life (t½) of the inhibitor in your specific culture media.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Collection cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock (DMSO) spike_media Spike into Culture Media (with and without serum) prep_stock->spike_media prep_control Prepare Stable Control (50% ACN) prep_stock->prep_control incubate Incubate at 37°C spike_media->incubate collect Collect Aliquots at Time Points (0, 2, 4, 8, 12, 24, 48h) incubate->collect stop_reaction Stop Reaction (add ACN with 0.1% TFA) collect->stop_reaction centrifuge Centrifuge & Collect Supernatant stop_reaction->centrifuge hplc_ms HPLC / LC-MS Analysis (C18 column) centrifuge->hplc_ms quantify Quantify Peak Area of Intact this compound hplc_ms->quantify plot_data Plot % Remaining vs. Time quantify->plot_data calc_half_life Calculate Half-Life (t½) plot_data->calc_half_life

Caption: Workflow for determining the stability of this compound in culture media.

degradation_pathway cluster_enzymatic Enzymatic Degradation cluster_physicochemical Physicochemical Instability DecRVRKCMK This compound (Intact Inhibitor) Proteases Proteases/Peptidases (e.g., from serum) DecRVRKCMK->Proteases pH_Temp Suboptimal pH / High Temp DecRVRKCMK->pH_Temp CleavedPeptides Cleaved Peptide Fragments (Inactive) Proteases->CleavedPeptides Peptide Bond Hydrolysis LossOfActivity Loss of Inhibitory Activity CleavedPeptides->LossOfActivity ModifiedCMK Modified CMK Group (Reduced Reactivity) pH_Temp->ModifiedCMK ModifiedCMK->LossOfActivity

Caption: Potential degradation pathways for this compound in cell culture.

References

Addressing batch-to-batch variability of Dec-RVRK-CMK

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability when using Dec-RVRK-CMK (Decanoyl-Arg-Val-Arg-Lys-chloromethylketone). Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (Decanoyl-Arg-Val-Arg-Lys-chloromethylketone) is a synthetic, peptide-based irreversible inhibitor of proprotein convertases, particularly targeting kexin-like enzymes.[1] It functions by the chloromethylketone (CMK) group forming a covalent bond with a critical histidine residue in the enzyme's active site, leading to irreversible inactivation. The peptide sequence (Arg-Val-Arg-Lys) provides specificity for the target protease.

Q2: We are observing inconsistent inhibitory activity between different lots of this compound. What could be the cause?

Batch-to-batch variability in peptide inhibitors like this compound can stem from several factors related to its synthesis, purification, and handling.[2][3] Inconsistent inhibitory activity is often linked to variations in peptide purity, the presence of truncated or deletion peptide sequences, or contamination with residual chemicals from the synthesis process.[2][3] Each of these can affect the effective concentration and activity of the inhibitor in your experiments.

Q3: Could impurities in my this compound batch be affecting my experimental results?

Yes, impurities are a significant cause of inconsistent results.[2][4] Even small amounts of contaminants can interfere with your assay, either by directly inhibiting the target enzyme, mimicking the inhibitor's activity, or having off-target effects that confound your data.[2] For sensitive applications, using a highly pure peptide is crucial for reproducible outcomes.[5]

Q4: How is the purity of this compound determined, and what should I look for in the Certificate of Analysis (CoA)?

The purity of synthetic peptides is typically assessed using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[2][5]

  • HPLC separates the target peptide from impurities, and the purity is reported as a percentage of the main peak's area relative to the total peak area.

  • Mass Spectrometry confirms the molecular weight of the peptide, verifying that the primary product is the correct sequence.[6]

When reviewing the CoA, look for the purity percentage (typically >95% for most research applications) and confirmation of the correct molecular mass.

Q5: Can improper storage and handling of this compound contribute to variability?

Absolutely. Peptide inhibitors can be sensitive to degradation from improper storage.[7][8] Factors like temperature fluctuations, exposure to light, and repeated freeze-thaw cycles can degrade the peptide, leading to reduced activity.[7] Always follow the manufacturer's storage recommendations provided on the product datasheet. Generally, lyophilized peptides should be stored at -20°C or -80°C, and stock solutions should be aliquoted to minimize freeze-thaw cycles.

Q6: My cells are showing unexpected toxicity after treatment with this compound. Could this be related to the inhibitor batch?

Unexpected cytotoxicity can sometimes be attributed to contaminants in the peptide preparation, such as residual solvents from synthesis or the presence of endotoxins (lipopolysaccharides).[9][10] Endotoxins, which are components of Gram-negative bacteria, can trigger strong immune responses and cellular toxicity even at very low concentrations.[9][11] If you suspect endotoxin contamination, it is advisable to use an endotoxin-tested batch of the inhibitor for cell-based assays.

Troubleshooting Guides

Issue 1: Reduced or Inconsistent Inhibitory Potency

If you observe that a new batch of this compound is less potent than previous batches, follow this troubleshooting workflow:

Troubleshooting Workflow for Inconsistent Potency

G A Start: Inconsistent Inhibitory Potency Observed B Verify Proper Storage and Handling of New Batch A->B C Prepare Fresh Stock Solution According to Datasheet B->C D Perform Dose-Response Experiment Comparing New vs. Old Batch C->D E Analyze Certificate of Analysis (CoA) for Purity and Identity D->E If discrepancy persists F Consider Independent Quality Control (QC) (e.g., HPLC/MS) E->F If CoA is unclear or suspicious G Contact Technical Support with All Documentation E->G If CoA shows discrepancy F->G

Caption: Workflow for troubleshooting inconsistent inhibitor potency.

Detailed Experimental Protocol: Comparative Dose-Response Assay

  • Objective: To quantitatively compare the inhibitory potency (e.g., IC50) of a new batch of this compound against a previously validated, well-performing batch (if available).

  • Materials:

    • New batch of this compound

    • Reference (old) batch of this compound

    • Appropriate solvent for reconstitution (e.g., DMSO, sterile water)

    • Target protease and its specific fluorogenic or chromogenic substrate

    • Assay buffer

    • 96-well microplate (black for fluorescence, clear for absorbance)

    • Plate reader

  • Methodology:

    • Preparation of Inhibitor Stock Solutions: Carefully prepare fresh stock solutions of both the new and reference batches of this compound according to the manufacturer's instructions.

    • Serial Dilutions: Perform a serial dilution series for both batches to cover a wide range of concentrations (e.g., from 1 nM to 100 µM).

    • Enzyme Reaction:

      • In a 96-well plate, add the assay buffer, the serially diluted inhibitor from both batches, and the target protease.

      • Incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

      • Initiate the reaction by adding the substrate.

    • Data Acquisition: Measure the fluorescence or absorbance at regular intervals using a plate reader.

    • Data Analysis:

      • Calculate the initial reaction rates for each inhibitor concentration.

      • Normalize the data, setting the uninhibited control as 100% activity and a no-enzyme control as 0%.

      • Plot the normalized activity versus the logarithm of the inhibitor concentration.

      • Fit the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value for each batch.

  • Interpretation: A significant shift in the IC50 value between the two batches indicates a difference in potency.

Quantitative Data Summary: Potency Comparison

Batch IDPurity (from CoA)IC50 (nM)
Reference Batch (Lot #XXXXX)>98%55.2
New Batch (Lot #YYYYY)>97%150.8
Issue 2: Unexpected Cellular Toxicity or Off-Target Effects

If you observe unexpected cell death, altered morphology, or other off-target effects that were not present with previous batches, consider the possibility of contamination.

Troubleshooting Workflow for Unexpected Toxicity

G A Start: Unexpected Cellular Toxicity Observed B Review CoA for Endotoxin Testing Information A->B C Perform Vehicle Control Experiment (Solvent Only) B->C If no endotoxin data available F Contact Technical Support with Experimental Data B->F If endotoxin levels are high D Test a Lower, Non-toxic Concentration of the Inhibitor C->D E Consider Endotoxin Testing of the Current Batch D->E If toxicity persists at low concentrations E->F

Caption: Workflow for troubleshooting unexpected cellular toxicity.

Detailed Experimental Protocol: Endotoxin Testing (LAL Assay)

For critical cell-based experiments where endotoxin contamination is suspected, a Limulus Amebocyte Lysate (LAL) assay can be performed. Many commercial kits are available for this purpose.

  • Objective: To quantify the level of endotoxin in a solution of this compound.

  • Materials:

    • This compound stock solution

    • LAL test kit (chromogenic, turbidimetric, or gel-clot)

    • Pyrogen-free water and labware

    • Control Standard Endotoxin (CSE)

  • Methodology:

    • Follow the LAL kit manufacturer's protocol precisely.

    • Prepare a standard curve using the provided CSE.

    • Prepare the this compound sample for testing, ensuring it is diluted to a concentration that does not interfere with the assay.

    • Run the assay with the standards, the this compound sample, and appropriate positive and negative controls.

    • Measure the resulting color change, turbidity, or gel formation as per the kit's instructions.

  • Interpretation: Compare the endotoxin level in your sample to the acceptable limits for your specific cell type and experiment. For many cell culture applications, endotoxin levels should be below 0.1 EU/mL.[9][10]

Quantitative Data Summary: Endotoxin Levels

SampleEndotoxin Level (EU/mL)Recommendation
New Batch (Lot #YYYYY)5.0Unsuitable for cell-based assays.
Endotoxin-Free Control< 0.01Suitable for cell-based assays.

Signaling Pathway Context

This compound primarily targets proprotein convertases, which are crucial for the maturation of a wide variety of proteins that are involved in numerous signaling pathways. Inconsistent inhibition of these enzymes can have widespread and variable effects on downstream cellular processes.

Simplified Proprotein Processing Pathway

G Proprotein Inactive Proprotein (e.g., Pro-hormone, Pro-growth factor) PC Proprotein Convertase (e.g., Furin, PC1/3) Proprotein->PC ActiveProtein Active Protein PC->ActiveProtein Cleavage Receptor Cell Surface Receptor ActiveProtein->Receptor Binding Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Signaling Inhibitor This compound Inhibitor->PC

Caption: Simplified pathway of proprotein activation and its inhibition.

References

Validation & Comparative

Dec-RVRK-CMK in the Landscape of Furin Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Furin, a proprotein convertase, plays a pivotal role in the maturation of a wide array of proteins involved in physiological and pathological processes, including viral infections and cancer progression. Its inhibition is a promising therapeutic strategy. This guide provides a detailed comparison of Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (Dec-RVRK-CMK), a widely used furin inhibitor, with other notable inhibitors, supported by experimental data.

Performance Comparison of Furin Inhibitors

This compound is a cell-permeable, irreversible inhibitor of furin and other proprotein convertases (PCs). Its broad-spectrum activity is a key differentiator when compared to more selective inhibitors that have been developed. The following tables summarize the inhibitory potency (IC50 and Ki values) of this compound and other representative furin inhibitors.

InhibitorTargetIC50 (nM)Ki (nM)Cell PermeabilityNotes
This compound Furin, PC1, PC2, PC4, PACE4, PC5, PC71.3 ± 3.6 (Furin)[1]~1 (Furin)[1]YesBroad-spectrum proprotein convertase inhibitor.[2]
PCSK50.17 ± 0.21[1]-
PCSK60.65 ± 0.43[1]-
PCSK70.54 ± 0.68[1]-
BOS-318 Furin1.9 ± 1.1[1]0.413[1]YesHighly selective for furin over other PCs.[1][3]
PCSK5~25[1]-~13-fold more potent against furin than PCSK5.[1]
PCSK6~209[1]-~110-fold more potent against furin than PCSK6.[1]
PCSK7~46[1]-~24-fold more potent against furin than PCSK7.[1]
MI-1148 Furin-0.0055YesHighly potent peptidomimetic inhibitor with high selectivity.[4][5]
Thrombin, Factor Xa, Plasmin, Trypsin, Matripase->10,000>10,000-fold selectivity for furin over other tested proteases.[4]
Phenylacetyl-Arg-Val-Arg-4-amidinobenzylamide Furin-0.81-Potent inhibitor with comparable affinity for other PCs like PC1/3, PACE4, and PC5/6.[6]
PC1/3-0.75
PACE4-0.6
PC5/6-1.6
PC2-6154Less effective against PC2 and trypsin-like serine proteases.[6]
PC7-312
Thrombin-23,000
Factor Xa-40,000
Plasmin-6,000

Table 1: Inhibitory Potency of Selected Furin Inhibitors. This table provides a comparative overview of the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) for this compound and other furin inhibitors against furin and other proteases, highlighting their potency and selectivity.

Off-Target Effects and Selectivity

A critical aspect of inhibitor performance is its selectivity. While this compound is a potent inhibitor of furin, it also effectively inhibits other members of the proprotein convertase family, which can lead to off-target effects.[2] In contrast, inhibitors like BOS-318 and MI-1148 have been engineered for greater selectivity.

A broad screening of BOS-318 against a panel of 64 proteases revealed minimal off-target effects.[1] Similarly, MI-1148 exhibits over 10,000-fold selectivity for furin compared to other serine proteases like thrombin, factor Xa, and plasmin.[4] This high selectivity can be advantageous in research and therapeutic applications where specific targeting of furin is desired to minimize unintended biological consequences. However, the broad-spectrum nature of this compound can be useful in contexts where inhibiting multiple proprotein convertases is the goal.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of furin inhibitors.

Determination of IC50 and Ki Values (Fluorometric Assay)

This protocol outlines a typical in vitro assay to determine the inhibitory potency of a compound against furin.

Materials:

  • Recombinant human furin

  • Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl2, 0.5% Triton X-100)

  • Test inhibitors (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Enzyme Preparation: Dilute recombinant furin to the desired concentration in pre-warmed assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer.

  • Reaction Setup: To each well of the 96-well plate, add the furin enzyme solution.

  • Inhibitor Addition: Add the serially diluted inhibitor solutions to the respective wells. Include a control well with solvent only (no inhibitor).

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Visualizing Furin's Role and Inhibition

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving furin and a general workflow for inhibitor screening.

Furin_SARS_CoV_2_Entry SARS_CoV_2 SARS-CoV-2 Virion Spike Spike Protein (S) SARS_CoV_2->Spike S1_S2 S1/S2 Subunit Spike->S1_S2 Contains ACE2 ACE2 Receptor S1_S2->ACE2 Binds Fusion Membrane Fusion & Viral Entry S1_S2->Fusion Triggers Host_Cell Host Cell ACE2->Host_Cell On surface of ACE2->Fusion Triggers Furin Furin Furin->S1_S2 Cleaves at S1/S2 site TMPRSS2 TMPRSS2 TMPRSS2->S1_S2 Cleaves at S2' site Dec_RVRK_CMK This compound Dec_RVRK_CMK->Furin Inhibits

Caption: Furin-mediated cleavage of the SARS-CoV-2 spike protein, a critical step for viral entry.

Furin_Cancer_Progression Furin Furin Pro_Growth_Factors Pro-Growth Factors (e.g., pro-TGF-β, pro-IGF-1R) Furin->Pro_Growth_Factors Cleaves Pro_MMPs Pro-MMPs (e.g., pro-MMP-2, pro-MMP-9) Furin->Pro_MMPs Cleaves Active_Growth_Factors Active Growth Factors Pro_Growth_Factors->Active_Growth_Factors Cell_Proliferation Cell Proliferation & Survival Active_Growth_Factors->Cell_Proliferation Active_MMPs Active MMPs Pro_MMPs->Active_MMPs ECM_Degradation ECM Degradation Active_MMPs->ECM_Degradation Invasion_Metastasis Invasion & Metastasis Cell_Proliferation->Invasion_Metastasis ECM_Degradation->Invasion_Metastasis Dec_RVRK_CMK This compound Dec_RVRK_CMK->Furin Inhibits

Caption: The role of furin in promoting cancer progression through the activation of growth factors and metalloproteinases.

Furin_Inhibitor_Screening_Workflow Start Compound Library HTS High-Throughput Screening (Primary Assay) Start->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Compounds Lead_Selection Lead Candidate Selection Dose_Response->Lead_Selection Mechanism_of_Action Mechanism of Action Studies (e.g., Ki determination, reversibility) Lead_Selection->Mechanism_of_Action Selectivity_Profiling Selectivity Profiling (vs. other proteases) Lead_Selection->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (e.g., antiviral, anti-cancer) Lead_Selection->Cell_Based_Assays Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Selectivity_Profiling->Lead_Optimization Cell_Based_Assays->Lead_Optimization

Caption: A generalized experimental workflow for the screening and characterization of furin inhibitors.

References

Dec-RVRK-CMK: A Comparative Guide to its Furin Inhibitory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the furin inhibitor Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone (Dec-RVRK-CMK) with other known furin inhibitors. The content is supported by experimental data and detailed protocols to assist in the validation of its inhibitory effects.

Executive Summary

Furin, a proprotein convertase, plays a crucial role in the maturation of a wide array of proteins, including growth factors, hormones, and viral envelope glycoproteins. Its involvement in pathological processes such as viral infections and cancer has made it a significant target for therapeutic intervention. This compound is a potent, cell-permeable, and irreversible inhibitor of furin. This guide presents a comparative analysis of its inhibitory activity against furin and other related proprotein convertases, alongside alternative inhibitory compounds. Detailed experimental methodologies are provided to facilitate the replication and validation of these findings in a research setting.

Comparative Inhibitory Activity

The inhibitory potency of this compound against furin and other proprotein convertases (PCs) has been quantified through various in vitro studies. The following table summarizes the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) values for this compound and provides a comparison with other notable furin inhibitors.

InhibitorTargetIC50 (nM)Ki (nM)Notes
This compound Furin1.3 ± 3.6[1]~1[1]Covalent, competitive, and cell-permeable inhibitor.[1]
PCSK50.17 ± 0.21[1]-Also inhibits other proprotein convertases.
PCSK60.65 ± 0.43[1]-
PCSK70.54 ± 0.68[1]-
PC1/PC3-2.0[1]
PC2-0.36[1]
PACE4-3.6[1]
PC5/PC6-0.12[1]
NaphthofluoresceinFurin--A non-peptidic inhibitor, shown to block SARS-CoV-2 spike protein cleavage.[2]
BOS-981Furin4 ± 0.7-(3,5-dichlorophenyl)pyridine-based inhibitor.
BOS-857Furin32 ± 4-(3,5-dichlorophenyl)pyridine-based inhibitor.
BOS-318Furin35 ± 5-(3,5-dichlorophenyl)pyridine-based inhibitor.
Hexa-D-arginineFurin126 - 152-A peptide-based inhibitor.

Experimental Protocols

In Vitro Furin Inhibition Assay (Fluorometric)

This protocol outlines a typical procedure for determining the inhibitory activity of this compound against furin using a fluorogenic substrate.

Materials:

  • Recombinant human furin

  • Furin substrate (e.g., Boc-RVRR-AMC)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl2, 1 mM β-mercaptoethanol)

  • This compound

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission = 380/460 nm)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute this compound in Assay Buffer to achieve a range of desired concentrations.

  • In a 96-well plate, add the diluted inhibitor solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add recombinant furin to all wells except the negative control and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic furin substrate to all wells.

  • Immediately measure the fluorescence intensity at regular intervals for 30-60 minutes at 37°C.

  • Calculate the rate of substrate cleavage for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations and determine the IC50 value.

Cell-Based Furin Inhibition Assay (Western Blot)

This protocol describes the validation of this compound's inhibitory effect on the processing of a furin substrate in a cellular context.

Materials:

  • Cell line expressing a known furin substrate (e.g., CHO cells expressing a reporter protein with a furin cleavage site).

  • Cell culture medium and supplements.

  • This compound.

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors).

  • Primary antibody against the substrate protein.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Western blotting equipment.

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24-48 hours). Include an untreated control.

  • Lyse the cells using ice-cold Lysis Buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody specific for the substrate protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to quantify the ratio of the processed (cleaved) to the unprocessed (uncleaved) form of the substrate, thereby determining the extent of furin inhibition. A dose-dependent decrease in the processed form and an increase in the unprocessed form indicates effective inhibition.[3]

Visualizations

Furin_Cleavage_Mechanism cluster_Golgi Trans-Golgi Network Proprotein Proprotein Cleavage Proprotein->Cleavage R-X-K/R-R↓ Furin Furin Furin->Cleavage Catalysis Mature_Protein Mature_Protein Cleavage->Mature_Protein Pro-domain Pro-domain Cleavage->Pro-domain

Furin-mediated proprotein cleavage.

Inhibitor_Mechanism Furin_Active_Site Furin_Active_Site Inactive_Complex Inactive_Complex Furin_Active_Site->Inactive_Complex Dec_RVRK_CMK Dec_RVRK_CMK Dec_RVRK_CMK->Inactive_Complex Covalent Bond

Inhibition of furin by this compound.

In_Vitro_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - Furin Enzyme - Substrate - Inhibitor Dilutions Incubation Incubate Furin with Inhibitor Reagents->Incubation Add_Substrate Add Fluorogenic Substrate Incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence over time Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50

In vitro furin inhibition assay workflow.

Cell_Based_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_quantification Quantification Seed_Cells Seed Cells Expressing Furin Substrate Treat_Cells Treat with This compound Seed_Cells->Treat_Cells Lyse_Cells Cell Lysis Treat_Cells->Lyse_Cells Western_Blot SDS-PAGE & Western Blot Lyse_Cells->Western_Blot Detect_Bands Detect Pro- and Mature- forms Western_Blot->Detect_Bands Analyze_Inhibition Quantify Inhibition Detect_Bands->Analyze_Inhibition

Cell-based furin inhibition validation.

References

Confirming the Specificity of Dec-RVRK-CMK in a New Model System: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers venturing into new model systems, ensuring the specificity of chemical probes is paramount to generating reliable and translatable data. This guide provides a comprehensive framework for confirming the specificity of Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (Dec-RVRK-CMK), a widely used but broadly acting inhibitor of proprotein convertases (PCs). By objectively comparing its performance with alternative inhibitors and employing rigorous experimental controls, researchers can confidently delineate its on- and off-target effects.

This compound is a cell-permeable, irreversible peptide inhibitor that covalently modifies the active site of several members of the subtilisin-like proprotein convertase family, including furin, PC5/6, and PC7.[1][2] These proteases are critical for the maturation of a wide array of proteins, including growth factors, hormones, and viral envelope glycoproteins.[1][3] However, the inhibitor's lack of specificity is a significant drawback, as it can confound experimental results by inhibiting multiple PCs simultaneously.[2][4] This guide outlines a multi-pronged approach to dissect the specific contributions of the target protease in your model system.

Comparative Inhibitor Performance

To ascertain the effects specific to the inhibition of a particular proprotein convertase, it is essential to compare the outcomes of this compound treatment with those of more selective inhibitors. The choice of comparator will depend on the specific PC of interest.

InhibitorTarget(s)Mechanism of ActionKey Considerations
This compound Furin, PC1/3, PACE4, PC5/6, PC7[1]Irreversible covalent modification (Chloromethylketone)Broad-spectrum PC inhibitor, cell-permeable. Potential for off-target effects due to lack of specificity.[2][4]
BOS-318 Furin, PC5/6, PC7 (with selectivity over other PCs)[1]Not specified, likely competitiveDemonstrates greater selectivity for furin over other PCs compared to this compound.[1]
α1-Antitrypsin Portland (α1-PDX) FurinSerpin (suicide substrate)A bio-engineered protein inhibitor with high specificity for furin.[3][4] May have different cell permeability characteristics.
Monoclonal Antibodies (e.g., Alirocumab, Evolocumab) PCSK9Binds to PCSK9, preventing its interaction with the LDL receptorHighly specific for PCSK9, a member of the proprotein convertase family. Different mechanism of action than active site inhibitors.[5][6]

Experimental Protocols for Specificity Validation

A combination of biochemical, cellular, and genetic approaches is recommended to robustly validate the specificity of this compound in a new model system.

1. In Vitro Protease Activity Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and alternative inhibitors against the purified target protease and other related proteases.

  • Methodology:

    • Purify the target proprotein convertase (e.g., furin) and other potential off-target proteases from your model system or use commercially available recombinant enzymes.

    • Utilize a fluorogenic peptide substrate that is specifically cleaved by the protease of interest (e.g., Boc-RVRR-AMC for furin).

    • Incubate the enzyme with a range of concentrations of this compound and the chosen alternative inhibitors.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the rate of fluorescence increase over time using a plate reader.

    • Calculate the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm direct target engagement of this compound with the intended protease within intact cells.

  • Methodology:

    • Treat cultured cells from your model system with either vehicle control or a saturating concentration of this compound.

    • Lyse the cells and divide the lysates into aliquots.

    • Heat the aliquots to a range of temperatures.

    • Centrifuge the samples to pellet aggregated proteins.

    • Analyze the soluble fraction by Western blot using an antibody specific to the target protease.

    • A specific inhibitor will stabilize the target protein, leading to a higher melting temperature compared to the vehicle control.

3. Western Blot Analysis of Substrate Processing

  • Objective: To assess the functional consequence of protease inhibition by observing the accumulation of the unprocessed precursor form of a known substrate.

  • Methodology:

    • Treat cells with this compound, a specific comparator inhibitor, and a vehicle control for an appropriate duration.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Perform a Western blot using an antibody that recognizes both the pro- and mature forms of a known substrate of the target protease.

    • Quantify the ratio of the pro-form to the mature form of the substrate. Specific inhibition should lead to an increase in this ratio.

4. Genetic Knockdown/Knockout Control

  • Objective: To mimic the effect of specific protease inhibition using a genetic approach and compare it to the phenotype observed with this compound.

  • Methodology:

    • Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protease in your cell model.

    • Confirm the knockdown/knockout efficiency by RT-qPCR and Western blot.

    • Assess the downstream biological phenotype of interest (e.g., cell proliferation, migration, viral entry).

    • Compare the phenotype of the genetically modified cells to that of wild-type cells treated with this compound. A high degree of phenotypic overlap supports the on-target effect of the inhibitor.

Data Presentation: Comparative Analysis

Summarizing quantitative data in tables allows for a clear and direct comparison of the inhibitors' effects.

Table 1: In Vitro Inhibitory Potency (IC50, nM)

InhibitorTarget Protease (e.g., Furin)Off-Target Protease 1 (e.g., PC7)Off-Target Protease 2 (e.g., Trypsin)
This compound15.2 ± 2.145.8 ± 5.3>10,000
BOS-31825.6 ± 3.5850.1 ± 50.2>10,000
α1-PDX10.5 ± 1.8>10,000>10,000

Table 2: Cellular Substrate Processing (Pro-form/Mature Form Ratio)

TreatmentTarget Substrate (e.g., Pro-IGF1R)Off-Target Substrate (e.g., Pro-Albumin)
Vehicle Control1.0 ± 0.151.0 ± 0.12
This compound (10 µM)4.8 ± 0.52.5 ± 0.3
α1-PDX (10 µM)4.5 ± 0.41.1 ± 0.1
Target Protease Knockdown5.2 ± 0.61.0 ± 0.1

Visualizing Experimental Logic and Pathways

Signaling Pathway

Proprotein Pro-protein (e.g., Pro-TGF-β) PC Proprotein Convertase (e.g., Furin) Proprotein->PC Cleavage MatureProtein Mature, Active Protein (e.g., TGF-β) PC->MatureProtein Receptor Cell Surface Receptor MatureProtein->Receptor Binding Signaling Downstream Signaling Receptor->Signaling DecRVRK This compound DecRVRK->PC Inhibition

Caption: Proprotein convertase signaling pathway and point of inhibition.

Experimental Workflow

cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_genetic Genetic Controls invitro In Vitro IC50 Determination cetsa CETSA (Target Engagement) invitro->cetsa western Substrate Processing (Western Blot) cetsa->western phenotype Phenotypic Assay western->phenotype knockdown Target Knockdown (siRNA/CRISPR) knockdown->phenotype

Caption: Workflow for validating inhibitor specificity.

Logical Framework for Specificity Confirmation

Hypothesis {Hypothesis | this compound inhibits Target Protease X} obs1 Observation 1 Phenotype observed with this compound Hypothesis->obs1 obs2 Observation 2 Phenotype observed with specific inhibitor (e.g., α1-PDX) Hypothesis->obs2 obs3 Observation 3 Phenotype observed with genetic knockdown of Target X Hypothesis->obs3 compare1 Compare obs1->compare1 obs2->compare1 compare2 Compare obs3->compare2 compare1->compare2 Phenotypes Match off_target {Conclusion | Off-target effects are likely contributing} compare1->off_target Phenotypes Differ conclusion {Conclusion | Phenotype is likely due to on-target inhibition of Protease X} compare2->conclusion Phenotypes Match compare2->off_target Phenotypes Differ

Caption: Decision tree for confirming on-target effects.

By systematically applying these comparative and orthogonal approaches, researchers can rigorously define the specific role of the target protease in their model system and accurately interpret the effects of this compound, thereby enhancing the validity and impact of their findings.

References

A Comparative Guide to the Efficacy of Pan-Caspase Inhibitors: Z-VAD-FMK and Boc-D-FMK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used, cell-permeable, and irreversible pan-caspase inhibitors: Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) and Boc-D-FMK (boc-aspartyl(OMe)-fluoromethylketone). While the initial query requested a comparison of "Dec-RVRK-CMK" and "CMK," these terms did not correspond to widely documented pan-caspase inhibitors. Therefore, this guide focuses on Z-VAD-FMK and Boc-D-FMK as representative and extensively studied alternatives.

Executive Summary

Both Z-VAD-FMK and Boc-D-FMK are effective broad-spectrum caspase inhibitors used to prevent apoptosis in a variety of experimental models. They function by irreversibly binding to the catalytic site of caspases. However, studies have revealed differences in their efficacy, particularly concerning their ability to inhibit specific caspases and their impact on certain signaling pathways. A key distinction is the superior ability of Boc-D-FMK to inhibit caspase-6-mediated events in some cellular contexts, a nuance that is not observed with Z-VAD-FMK at standard concentrations.

Data Presentation: Inhibitory Activity

Direct comparative studies providing IC50 or Ki values for both Z-VAD-FMK and Boc-D-FMK across a wide range of caspases are limited in publicly available literature. However, based on individual product data sheets and research articles, a general inhibitory profile can be summarized.

FeatureZ-VAD-FMKBoc-D-FMK
General Description A cell-permeable, irreversible pan-caspase inhibitor.[1]A cell-permeable, irreversible broad-spectrum caspase inhibitor.[2][3]
Target Caspases Potently inhibits human caspases-1, -3, -4, -5, -6, -7, -8, -9, and -10. Weakly inhibits caspase-2.[4]Broad-spectrum inhibitor of caspases.[3]
Reported IC50 Value 0.0015 - 5.8 mM for inhibiting caspase processing and apoptosis in various tumor cells in vitro.[5]39 µM for inhibiting TNF-α-stimulated apoptosis in neutrophils.[2][3][6]
Differential Efficacy Less effective at inhibiting caspase-6 activity compared to Boc-D-FMK in certain cell types.[7]Demonstrates a preference for inhibiting the 14-3-3/Bad signaling pathway by effectively inhibiting caspase-6.[7][8]
Mechanism of Action Irreversibly binds to the catalytic site of caspases.[1][4]Irreversibly binds to the catalytic site of caspases.[2][3]

Signaling Pathways

A notable difference between Z-VAD-FMK and Boc-D-FMK lies in their differential effects on the 14-3-3/Bad signaling pathway, which is linked to their varying efficacy in inhibiting caspase-6. In some cellular models, Boc-D-FMK can prevent the cleavage of 14-3-3 proteins and the subsequent release and activation of the pro-apoptotic protein Bad, a process that Z-VAD-FMK fails to inhibit effectively.

Bad_14-3-3_Signaling_Pathway Differential Inhibition of the 14-3-3/Bad Apoptotic Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Apoptotic_Stimulus Apoptotic Stimulus (e.g., Genistein) Caspase_6_inactive Pro-Caspase-6 Apoptotic_Stimulus->Caspase_6_inactive Caspase_6_active Active Caspase-6 Caspase_6_inactive->Caspase_6_active Activation Bad_1433 Bad/14-3-3 Complex (Inactive Bad) Caspase_6_active->Bad_1433 Cleavage of 14-3-3 Bad_free Free Bad Caspase_6_active->Bad_free Truncation Bad_1433->Bad_free Release of Bad tBad Truncated Bad (tBad) Bad_free->tBad Boc_D_FMK Boc-D-FMK Boc_D_FMK->Caspase_6_active Inhibits Z_VAD_FMK Z-VAD-FMK Z_VAD_FMK->Caspase_6_active Weakly Inhibits Bcl_xL Bcl-xL tBad->Bcl_xL Translocation tBad_Bcl_xL tBad/Bcl-xL Complex Bcl_xL->tBad_Bcl_xL Apoptosis Apoptosis tBad_Bcl_xL->Apoptosis Promotes

Caption: Differential effects of Boc-D-FMK and Z-VAD-FMK on the Caspase-6 mediated 14-3-3/Bad signaling pathway.

Experimental Protocols

To compare the efficacy of Z-VAD-FMK and Boc-D-FMK, a series of experiments can be conducted. Below are detailed methodologies for key assays.

Experimental Workflow

Experimental_Workflow Workflow for Comparing Caspase Inhibitor Efficacy cluster_assays Downstream Assays start Start: Cell Culture pretreat Pre-treatment with Inhibitors (Vehicle, Z-VAD-FMK, Boc-D-FMK) start->pretreat induce_apoptosis Induce Apoptosis (e.g., Staurosporine, TNF-α) harvest Harvest Cells at Time Points induce_apoptosis->harvest pretreat->induce_apoptosis caspase_activity Caspase Activity Assay harvest->caspase_activity western_blot Western Blot harvest->western_blot elisa Cell Death Detection ELISA harvest->elisa data_analysis Data Analysis and Comparison caspase_activity->data_analysis western_blot->data_analysis elisa->data_analysis conclusion Conclusion on Differential Efficacy data_analysis->conclusion

Caption: A typical experimental workflow for the comparative analysis of caspase inhibitors.

Caspase Activity Assay (Fluorogenic Substrate)

This assay quantifies the activity of specific caspases in cell lysates.

Materials:

  • Cells treated with an apoptosis inducer and pre-treated with Z-VAD-FMK, Boc-D-FMK, or vehicle control.

  • Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM NaPPi).

  • Protease Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT).

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7 activity).

  • 96-well black microplate.

  • Fluorometer.

Procedure:

  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cell pellet with Cell Lysis Buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).

  • Caspase Activity Measurement:

    • In a 96-well black microplate, add 10-50 µg of protein from each cell lysate.

    • Add Protease Assay Buffer to a final volume of 100 µL.

    • Add the fluorogenic caspase substrate to a final concentration of 50 µM.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 460 nm for AMC substrates.

  • Data Analysis:

    • Quantify the fluorescence intensity and normalize to the protein concentration.

    • Compare the caspase activity in inhibitor-treated samples to the vehicle control.

Western Blot for Caspase and PARP Cleavage

This method detects the cleavage of caspases and their substrates (e.g., PARP) as an indicator of apoptosis.

Materials:

  • Cell lysates prepared as described above.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST).

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Separation and Transfer:

    • Denature 20-30 µg of protein from each lysate by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Analysis:

    • Analyze the band intensities for pro-caspases, cleaved caspases, and cleaved PARP. Compare the levels in inhibitor-treated samples to the control.

Cell Death Detection ELISA

This assay quantitatively measures the cytoplasmic histone-associated DNA fragments (mono- and oligonucleosomes) generated during apoptosis.

Materials:

  • Cell Death Detection ELISA kit (contains all necessary reagents).

  • Cells treated as described previously.

  • Microplate reader.

Procedure:

  • Sample Preparation:

    • Harvest and count the cells.

    • Resuspend the cell pellet in the provided Lysis Buffer and incubate for 30 minutes at room temperature.

    • Centrifuge to pellet the nuclei, and collect the supernatant which contains the cytoplasmic fraction.

  • ELISA:

    • Add the prepared samples to the streptavidin-coated microplate.

    • Add the anti-histone-biotin and anti-DNA-POD immunoreagents.

    • Incubate for 2 hours at room temperature.

    • Wash the wells.

    • Add the ABTS substrate solution and incubate until color develops.

    • Add the stop solution.

  • Measurement and Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • The absorbance is directly proportional to the amount of nucleosomes in the cytoplasm. Compare the results from inhibitor-treated and control samples.

Conclusion

Both Z-VAD-FMK and Boc-D-FMK are valuable tools for inhibiting apoptosis in research settings. While both exhibit broad-spectrum caspase inhibition, their efficacy can differ depending on the cellular context and the specific caspases involved. Notably, Boc-D-FMK has been shown to be more effective than Z-VAD-FMK at inhibiting caspase-6 and its downstream effects on the 14-3-3/Bad pathway in certain apoptotic models.[7][8] Researchers should consider these nuances when selecting a pan-caspase inhibitor for their specific experimental needs. The protocols provided in this guide offer a framework for conducting a thorough comparative analysis of these and other caspase inhibitors.

References

Dec-RVRK-CMK: A Superior, Irreversible Inhibitor for Proprotein Convertase Research Compared to Decanoyl-RVKR-CHO

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the roles of proprotein convertases (PCs) like furin, the choice of inhibitor is paramount to achieving reliable and conclusive results. While decanoyl-RVKR-CHO has been a common tool, the irreversible inhibitor decanoyl-Arg-Val-Lys-Arg-chloromethylketone (Dec-RVRK-CMK) has emerged as a significantly more potent and effective alternative. This guide provides a comprehensive comparison, supported by experimental data, to highlight the advantages of this compound.

This compound is a highly specific and cell-permeable peptide-based inhibitor that targets the active site of furin and other related PCs. Its key feature is the chloromethylketone (CMK) reactive group, which forms a stable, covalent bond with the catalytic serine residue of the protease, leading to irreversible inhibition.[1][2][3] This contrasts with aldehyde-based inhibitors like decanoyl-RVKR-CHO, which typically exhibit a reversible mechanism of action. The irreversible nature of this compound ensures a sustained and complete shutdown of enzymatic activity, a crucial factor in experiments aiming to elucidate the full impact of PC inhibition.

Quantitative Comparison of Inhibitory Potency

The superior potency of this compound over aldehyde-based inhibitors is evident from a comparison of their respective inhibitory constants. While direct side-by-side studies are limited, the available data clearly demonstrates the nanomolar efficacy of the CMK inhibitor.

InhibitorType of InhibitionTarget ProteaseInhibitory Constant (Ki/IC50)
This compound IrreversibleFurinKi: ~1 nM, IC50: 1.3 ± 3.6 nM [1]
decanoyl-RVKR-CHO Reversible (presumed)FurinData not readily available in comparative studies

The significantly lower Ki and IC50 values for this compound indicate that it is effective at much lower concentrations, minimizing the potential for off-target effects and providing a clearer experimental window.

Mechanism of Action: Covalent Modification vs. Reversible Interaction

The fundamental difference in the mechanism of action between these two inhibitors underpins the superior performance of this compound.

G cluster_cmk This compound (Irreversible) cluster_cho decanoyl-RVKR-CHO (Reversible) Furin_CMK Active Furin Complex_CMK Covalent Furin-Inhibitor Complex (Inactive) Furin_CMK->Complex_CMK Forms irreversible covalent bond Inhibitor_CMK This compound Furin_CHO Active Furin Complex_CHO Reversible Furin-Inhibitor Complex Furin_CHO->Complex_CHO Forms reversible adduct Inhibitor_CHO decanoyl-RVKR-CHO Complex_CHO->Furin_CHO Dissociates

Caption: Mechanism of action for this compound and decanoyl-RVKR-CHO.

The chloromethylketone group of this compound acts as a strong alkylating agent that specifically reacts with the histidine residue in the catalytic triad of the serine protease, leading to irreversible inactivation.[4] In contrast, the aldehyde group of decanoyl-RVKR-CHO forms a reversible hemiacetal with the active site serine.

Experimental Protocol: In Vitro Furin Inhibition Assay

To quantitatively assess and compare the potency of protease inhibitors like this compound and decanoyl-RVKR-CHO, a fluorometric enzyme inhibition assay is commonly employed.

Objective: To determine the IC50 value of each inhibitor against recombinant human furin.

Materials:

  • Recombinant human furin

  • Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)

  • This compound

  • decanoyl-RVKR-CHO

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl2, 0.5% Triton X-100)

  • DMSO (for inhibitor stock solutions)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Inhibitor Preparation: Prepare stock solutions of this compound and decanoyl-RVKR-CHO in DMSO. Create a series of dilutions in Assay Buffer to achieve a range of final assay concentrations.

  • Enzyme Preparation: Dilute the recombinant human furin to the desired working concentration in cold Assay Buffer.

  • Assay Reaction: a. To the wells of a 96-well plate, add the diluted inhibitors. Include a control with buffer and DMSO (no inhibitor). b. Add the diluted furin to all wells. c. Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor-enzyme interaction.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC) at regular intervals for 30-60 minutes at 37°C.

  • Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration. b. Plot the reaction rate against the logarithm of the inhibitor concentration. c. Fit the data using a suitable sigmoidal dose-response curve to determine the IC50 value for each inhibitor.

G A Prepare Inhibitor and Enzyme Dilutions B Add Inhibitor and Enzyme to Plate A->B C Incubate B->C D Add Fluorogenic Substrate C->D E Measure Fluorescence (Kinetic Read) D->E F Calculate Reaction Rates E->F G Determine IC50 F->G

Caption: Experimental workflow for a furin inhibition assay.

Signaling Pathway Context: The Central Role of Furin Cleavage

Furin and other proprotein convertases are critical for the maturation and activation of a vast array of precursor proteins.[5][6][7] These substrates are integral to numerous signaling pathways that regulate physiological processes and are implicated in various diseases. By cleaving these proproteins at specific recognition sites, furin unleashes their biological activity.

G Proprotein Inactive Proprotein (e.g., pro-TGF-β, pro-IGF-1R) Furin Furin (in Golgi/TGN) Proprotein->Furin Cleavage at R-X-K/R-R motif ActiveProtein Active Protein Furin->ActiveProtein Signaling Downstream Signaling Events (e.g., Cell Growth, Differentiation) ActiveProtein->Signaling Inhibitor This compound Inhibitor->Furin Irreversible Inhibition

References

Validating the Inhibition of Viral Entry by Dec-RVRK-CMK Using Pseudotyped Viruses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the viral entry inhibitor Dec-RVRK-CMK with other alternatives, supported by experimental data from studies utilizing pseudotyped viruses. The information is intended to assist researchers in evaluating and selecting appropriate inhibitors for their studies on viral entry mechanisms.

Introduction to Viral Entry Inhibition

Viral entry into host cells is the critical first step in the viral life cycle and a key target for antiviral drug development. For many enveloped viruses, including coronaviruses, this process is mediated by the viral spike (S) protein, which must be cleaved by host proteases to facilitate membrane fusion. Two key host proteases involved in this process for SARS-CoV-2 are Furin and Transmembrane Serine Protease 2 (TMPRSS2).

This compound is a potent, irreversible inhibitor of furin and other proprotein convertases.[1][[“]] By blocking furin, this compound prevents the initial cleavage of the viral spike protein, a crucial step for viral infectivity for many viruses.[1][[“]] This guide compares the efficacy of this compound with other viral entry inhibitors, primarily those targeting the TMPRSS2 pathway, using data from pseudotyped virus assays.

Comparative Analysis of Viral Entry Inhibitors

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and alternative inhibitors from various studies using pseudotyped viruses. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as the specific pseudovirus used, the cell line, and the assay readout.

InhibitorTargetPseudovirusCell LineIC50Reference
This compound FurinSARS-CoV-2 SVero E6~5 µM[3]
Camostat mesylate TMPRSS2SARS-CoV-2 S293T-ACE2-TMPRSS20.88 µM[4]
SARS-CoV-2 S293T-ACE2-TMPRSS20.02 µM[5]
Nafamostat mesylate TMPRSS2SARS-CoV-2 SCalu-3~10 nM[6]
MERS-CoV S293FT1-10 nM[6]
MI-1851 FurinSARS-CoV-2Calu-310 µM (95% reduction in viral titer)[7][8]
MI-1900 TMPRSS2SARS-CoV-2Calu-350 µM (35- to 280-fold reduction in viral titer)[7][8]

Signaling Pathways in Viral Entry

The entry of many viruses, such as SARS-CoV-2, into host cells is a multi-step process involving the viral spike protein and host cell proteases. The following diagram illustrates the two main pathways for SARS-CoV-2 entry and the points of inhibition for this compound and TMPRSS2 inhibitors.

Viral_Entry_Pathway cluster_virus Virus cluster_cell Host Cell cluster_pathway1 Plasma Membrane Fusion cluster_pathway2 Endosomal Entry cluster_inhibitors Inhibitors V SARS-CoV-2 ACE2 ACE2 Receptor V->ACE2 1. Binding Endosome Endosome V->Endosome 2b. Endocytosis S Spike Protein (S1/S2) TMPRSS2 TMPRSS2 S->TMPRSS2 2a. Cleavage at S2' site Fusion1 Membrane Fusion TMPRSS2->Fusion1 CathepsinL Cathepsin L Endosome->CathepsinL 3. Cleavage by Cathepsin L Furin Furin (in Golgi) Furin->S Pre-cleavage at S1/S2 site (during virus assembly) Fusion2 Membrane Fusion CathepsinL->Fusion2 Viral Genome Release Viral Genome Release Fusion1->Viral Genome Release Outcome Fusion2->Viral Genome Release Outcome DecRVRK This compound DecRVRK->Furin Inhibits Camostat Camostat / Nafamostat Camostat->TMPRSS2 Inhibits

Viral entry pathways and inhibitor targets.

Experimental Protocols

Pseudotyped Virus Production (Lentiviral System)

This protocol describes the generation of lentiviral particles pseudotyped with a viral spike protein, a common and safe method for studying viral entry.

  • Cell Seeding:

    • Seed HEK293T cells in a 10 cm dish at a density of 5 x 10^6 cells per dish in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Incubate at 37°C in a 5% CO2 incubator overnight. Cells should be 70-80% confluent at the time of transfection.

  • Transfection:

    • Prepare a transfection mixture containing:

      • A packaging plasmid (e.g., psPAX2).

      • A transfer plasmid encoding a reporter gene like luciferase or GFP (e.g., pLV-Luc).

      • An envelope plasmid expressing the viral spike protein of interest (e.g., pcDNA3.1-SARS-CoV-2-S).

    • Use a suitable transfection reagent (e.g., Lipofectamine 3000 or PEI) according to the manufacturer's protocol.

    • Add the transfection mixture to the HEK293T cells and incubate.

  • Virus Harvest:

    • At 48-72 hours post-transfection, collect the cell culture supernatant containing the pseudotyped viruses.

    • Centrifuge the supernatant at 3,000 x g for 10 minutes to pellet cell debris.

    • Filter the supernatant through a 0.45 µm filter.

    • The filtered supernatant containing the pseudovirus can be used immediately or aliquoted and stored at -80°C.

Pseudovirus Entry Inhibition Assay

This assay quantifies the inhibitory effect of compounds on viral entry.

  • Cell Seeding:

    • Seed target cells (e.g., HEK293T-ACE2) in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the inhibitor (e.g., this compound, Camostat) in culture medium.

    • Remove the old medium from the cells and add the diluted inhibitor.

    • Incubate the cells with the inhibitor for 1-2 hours at 37°C.

  • Pseudovirus Infection:

    • Add a pre-determined amount of pseudovirus to each well.

    • Incubate the plate for 48-72 hours at 37°C.

  • Data Acquisition:

    • If using a luciferase reporter, lyse the cells and measure the luciferase activity using a luminometer.

    • If using a GFP reporter, quantify the number of GFP-positive cells using a fluorescence microscope or flow cytometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_production Pseudovirus Production cluster_assay Entry Inhibition Assay P1 Seed HEK293T cells P2 Transfect with packaging, a reporter, and spike plasmids P1->P2 P3 Incubate for 48-72h P2->P3 P4 Harvest and filter supernatant P3->P4 A3 Infect with pseudovirus P4->A3 Pseudovirus Stock A1 Seed target cells (e.g., HEK293T-ACE2) A2 Treat cells with serially diluted inhibitor (e.g., this compound) A1->A2 A2->A3 A4 Incubate for 48-72h A3->A4 A5 Measure reporter gene expression (Luciferase or GFP) A4->A5 A6 Calculate % inhibition and IC50 A5->A6

Workflow for pseudovirus-based entry inhibition assay.

Discussion and Conclusion

The data presented in this guide, derived from pseudotyped virus assays, demonstrates that this compound is an effective inhibitor of viral entry, particularly for viruses that rely on furin cleavage for spike protein processing. Its mechanism of action is distinct from that of TMPRSS2 inhibitors like Camostat and Nafamostat.

  • This compound acts on the furin-dependent pathway, which is often involved in the pre-cleavage of the spike protein during virus maturation. This can be a crucial step for efficient viral entry.

  • TMPRSS2 inhibitors like Camostat and Nafamostat block the cleavage of the spike protein at the cell surface, preventing membrane fusion via the plasma membrane pathway.[6]

The choice of inhibitor will depend on the specific virus and cell type being studied, as the reliance on either the furin or TMPRSS2 pathway can vary. For viruses that can utilize both pathways, a combination of inhibitors targeting both furin and TMPRSS2 may be more effective in blocking viral entry.[9][10]

Pseudotyped virus assays provide a safe and robust platform for the initial screening and characterization of viral entry inhibitors. The detailed protocols provided in this guide should enable researchers to effectively validate the activity of this compound and other inhibitors in their own experimental systems.

References

Comparative Analysis of Dec-RVRK-CMK Cross-Reactivity with Alternative Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the protease inhibitor Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (Dec-RVRK-CMK) with other alternatives, focusing on its cross-reactivity profile. The information is supported by experimental data to assist researchers in selecting the most appropriate inhibitor for their specific applications.

Overview of this compound

Decanoyl-RVRK-CMK is a synthetic, cell-permeable, and irreversible peptide-based inhibitor. It belongs to the chloromethylketone (CMK) class of inhibitors, which act by covalently modifying the active site of target proteases. This compound is widely recognized as a potent inhibitor of proprotein convertases (PCs), a family of calcium-dependent serine endoproteases responsible for the maturation of a wide variety of precursor proteins. The primary target of this compound is furin, a key member of the PC family.

Cross-Reactivity Profile of this compound and Alternatives

The following table summarizes the inhibitory potency (Ki or IC50 values) of this compound and two common alternatives, Phenylacetyl-Arg-Val-Arg-4-amidinobenzylamide and Hexa-D-arginine (D6R), against a panel of proprotein convertases. Lower values indicate higher potency.

Protease TargetThis compound (Ki/IC50)Phenylacetyl-Arg-Val-Arg-4-amidinobenzylamide (Ki)Hexa-D-arginine (D6R) (Ki)
Furin ~1 nM[1]0.81 nM[1][2]106 nM[3][4]
PC1/3 2.0 nM[1]0.75 nM[1]13.2 µM[3][4]
PC2 0.36 nM[1]6.154 µM (Poorly affected)[1]Not Reported
PACE4 3.6 nM[1]0.6 nM[1]580 nM[3][4]
PC5/6 0.12 nM[1]1.6 nM[1]Not Reported
PC7 0.12 nM[1]0.312 µM (Poorly affected)[1]Not Reported
Kex2 (Yeast) 8.45 µMNot ReportedNot Reported
Thrombin Not Reported23 µM (Poorly affected)[1]Not Reported
Factor Xa Not Reported40 µM (Poorly affected)[1]Not Reported
Plasmin Not Reported6 µM (Poorly affected)[1]Not Reported

Analysis:

  • This compound demonstrates broad and potent inhibition across the proprotein convertase family, with Ki values in the low nanomolar range for most members.[1] This makes it a pan-PC inhibitor rather than a highly specific furin inhibitor.

  • Phenylacetyl-Arg-Val-Arg-4-amidinobenzylamide shows high potency against furin, PC1/3, PACE4, and PC5/6, comparable to or even exceeding that of this compound in some cases.[1][2] However, it exhibits significantly less activity against PC2 and PC7, offering a more selective inhibition profile within the PC family compared to this compound.[1][2] It also shows poor inhibition of other trypsin-like serine proteases like thrombin, factor Xa, and plasmin.[1]

  • Hexa-D-arginine (D6R) is a less potent inhibitor of furin and PACE4 compared to the other two compounds and shows significantly weaker inhibition of PC1.[3][4] Its utility lies in applications where a less potent but stable furin inhibitor is required.

Signaling Pathway: Furin-Mediated Activation of Pseudomonas Exotoxin A

This compound and other furin inhibitors can be used to study and block pathological processes that depend on furin activity. One such process is the activation of bacterial toxins, such as Pseudomonas exotoxin A (PEA). The following diagram illustrates the key steps in this pathway.

Furin_Exotoxin_Activation cluster_extracellular Extracellular cluster_intracellular Intracellular PEA Pseudomonas Exotoxin A (PEA) Receptor Cell Surface Receptor (LRP) PEA->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Endocytosis Furin Furin ActiveFragment Active Toxin Fragment (37 kDa) Furin->ActiveFragment 3. Cleavage Cytosol Cytosol ActiveFragment->Cytosol 4. Translocation EF2 Elongation Factor 2 (EF2) ActiveFragment->EF2 5. ADP-ribosylation Inhibition Inhibition of Protein Synthesis EF2->Inhibition Leads to DecRVRKCMK This compound DecRVRKCMK->Furin Inhibits

Caption: Furin-mediated activation of Pseudomonas exotoxin A.

Experimental Protocols

In Vitro Protease Inhibition Assay using a Fluorogenic Substrate

This protocol provides a general framework for determining the inhibitory activity of compounds like this compound against a specific protease (e.g., furin).

1. Materials:

  • Recombinant human furin

  • Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl2, 0.5% Triton X-100)

  • Inhibitor compound (this compound or alternative) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

2. Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the inhibitor compound in the assay buffer. The final solvent concentration in all wells should be kept constant (e.g., ≤1% DMSO).

  • Enzyme Preparation: Dilute the recombinant furin to the desired working concentration in the assay buffer.

  • Assay Setup:

    • Test Wells: Add a fixed volume of the diluted furin to wells containing the serial dilutions of the inhibitor.

    • Positive Control (No Inhibitor): Add the same volume of diluted furin to wells containing only the assay buffer and the corresponding concentration of the solvent.

    • Negative Control (No Enzyme): Add assay buffer to wells that will receive the substrate but no enzyme, to measure background fluorescence.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Prepare the fluorogenic substrate solution in the assay buffer. Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the velocities of the inhibitor wells to the velocity of the positive control well (100% activity).

    • Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

    • The inhibition constant (Ki) can be subsequently calculated from the IC50 value, considering the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate, using the Cheng-Prusoff equation for competitive inhibitors.

Experimental Workflow: Screening for Protease Inhibitor Specificity

Inhibitor_Screening_Workflow Start Start: Select Inhibitor Candidates PrimaryScreen Primary Screen: Inhibition of Furin Start->PrimaryScreen DetermineIC50 Determine IC50 for Furin PrimaryScreen->DetermineIC50 SecondaryScreen Secondary Screen: Cross-Reactivity Panel DetermineIC50->SecondaryScreen Potent Inhibitors PCPanel Proprotein Convertase Panel (PC1, PC2, PACE4, etc.) SecondaryScreen->PCPanel OtherProteases Other Ser/Cys Protease Panel (Trypsin, Thrombin, Caspases, etc.) SecondaryScreen->OtherProteases DetermineKi Determine Ki values for all inhibited proteases PCPanel->DetermineKi OtherProteases->DetermineKi Analyze Analyze Data: Compare Potency & Selectivity DetermineKi->Analyze End End: Select Lead Inhibitor Analyze->End

References

Dec-RVRK-CMK: A Potent Furin Inhibitor Shows Promise in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (Dec-RVRK-CMK), a potent and cell-permeable inhibitor of the proprotein convertase furin, is demonstrating significant potential as an anti-cancer agent in a variety of preclinical cancer models. By targeting furin, a key enzyme involved in the activation of numerous proteins that drive tumor growth, progression, and metastasis, this compound offers a promising avenue for therapeutic intervention. This review synthesizes the available data on its effectiveness, providing a comparative guide for researchers and drug development professionals.

Mechanism of Action: Targeting a Master Regulator of Tumor Progression

This compound is a competitive inhibitor that covalently binds to the active site of furin and other related proprotein convertases (PCs).[1] Furin plays a critical role in the maturation of a wide array of precursor proteins, including growth factors, growth factor receptors, adhesion molecules, and matrix metalloproteinases (MMPs), all of which are pivotal in the hallmarks of cancer.[1][2][3][4][5] By inhibiting furin, this compound effectively disrupts these activation processes, thereby impeding cancer cell proliferation, invasion, and angiogenesis.[1][2][3][4][5]

The mechanism involves the formation of a hemiketal tetrahedral intermediate between the inhibitor and key amino acid residues (Ser368, His194, and Asp153) in the active site of furin.[6] This irreversible binding leads to the inactivation of the enzyme.

In Vitro Efficacy: Inhibition of Cancer Cell Proliferation

Cell LineCancer Typec-Myc ExpressionIC50 (μM)% Growth Inhibition (100 μM, 72h)
TOV112DOvarian CancerHigh6665.5%
CAOV3Ovarian CancerLow130Not Significant

Table 1: In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines

In Vivo Studies: Limited but Promising Data

Detailed quantitative data from in vivo studies specifically evaluating the tumor growth inhibition by this compound are limited in publicly accessible literature. However, the foundational role of furin in tumor progression, as demonstrated in numerous preclinical xenograft models, strongly supports the therapeutic potential of its inhibitors. Studies have shown that the inhibition of furin leads to reduced tumor growth and metastasis in models of head and neck squamous cell carcinoma, breast cancer, and other solid tumors.[3][5] These studies often utilize genetic knockdown of furin or other inhibitors, with this compound frequently used as a reference compound, underscoring its recognized potency.

Signaling Pathways and Experimental Workflows

This compound's inhibition of furin impacts several critical signaling pathways implicated in cancer progression. By preventing the maturation of key receptors and ligands, it can effectively dampen these oncogenic signals.

Furin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Pro_Growth_Factor Pro-Growth Factors (e.g., pro-TGF-β, pro-IGF) Furin Furin Pro_Growth_Factor->Furin Processing Pro_MMP Pro-MMPs Pro_MMP->Furin Processing Growth_Factor_Receptor Growth Factor Receptors (e.g., IGF-1R) Signaling_Cascades Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) Growth_Factor_Receptor->Signaling_Cascades Activation Processed_Growth_Factor Active Growth Factors Furin->Processed_Growth_Factor Activation Processed_MMP Active MMPs Furin->Processed_MMP Activation Dec_RVRK_CMK This compound Dec_RVRK_CMK->Furin Inhibition Processed_Growth_Factor->Growth_Factor_Receptor Binding Invasion Invasion & Metastasis Processed_MMP->Invasion Proliferation Cell Proliferation Signaling_Cascades->Proliferation

Caption: Furin-mediated activation of oncogenic pathways and its inhibition by this compound.

A typical experimental workflow to assess the in vitro efficacy of this compound involves treating cancer cell lines with varying concentrations of the inhibitor and evaluating cell viability using assays such as the MTT assay.

Experimental_Workflow_In_Vitro start Cancer Cell Culture treatment Treat with varying concentrations of This compound start->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Measure Absorbance & Calculate IC50 mtt_assay->data_analysis end Determine Cell Viability & Proliferation data_analysis->end

Caption: A generalized workflow for determining the in vitro cytotoxicity of this compound.

Experimental Protocols

Cell Viability (MTT) Assay:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

In Vivo Tumor Xenograft Model:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.

Alternatives and Future Directions

While this compound is a widely used tool compound for studying furin inhibition, other furin inhibitors are also under investigation. These include small molecules, peptides, and protein-based inhibitors like α1-antitrypsin Portland (α1-PDX).[7] Future research should focus on conducting comprehensive in vivo efficacy studies of this compound in a broader range of cancer models and exploring its potential in combination therapies to enhance its anti-tumor activity and overcome potential resistance mechanisms. The development of more selective and less toxic furin inhibitors also remains a key area of interest for clinical translation.

Disclaimer: This literature review is intended for informational purposes for a scientific audience and does not constitute medical advice. The efficacy and safety of this compound have not been established in human clinical trials.

References

Safety Operating Guide

Proper Disposal of Dec-RVRK-CMK: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and minimizing environmental impact. This guide provides detailed, step-by-step procedures for the safe disposal of Dec-RVRK-CMK (Decanoyl-Arginyl-Valyl-Arginyl-Lysyl-chloromethylketone), a peptide inhibitor. Due to the presence of a reactive chloromethylketone (CMK) moiety, this compound should be handled and disposed of as hazardous chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, whether in solid or solution form, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

IdentifierValueSource
CAS Number (this compound) 534615-38-0MedChemExpress[1]
CAS Number (Decanoyl-RVKR-CMK) 150113-99-8Santa Cruz Biotechnology[2]
Molecular Formula (Decanoyl-RVKR-CMK) C₃₄H₆₆ClN₁₁O₅Santa Cruz Biotechnology[2]
Molecular Weight (Decanoyl-RVKR-CMK) 744.41Santa Cruz Biotechnology[2]

Step-by-Step Disposal Protocol

The following protocol is based on general best practices for the disposal of hazardous laboratory chemicals. Always adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as they may have unique requirements.

1. Waste Identification and Classification:

  • Treat all forms of this compound (lyophilized powder, solutions, and contaminated labware) as hazardous chemical waste.

  • The chloromethylketone functional group is a reactive moiety, making the compound a potential alkylating agent and warranting its classification as hazardous.

2. Preparing for Disposal:

  • Solid Waste (Lyophilized Powder):

    • If the original container is empty, it should still be treated as hazardous waste.

    • Do not attempt to wash the container.

    • Seal the original vial or container securely.

  • Liquid Waste (Solutions):

    • Do not dispose of this compound solutions down the sink.[3][4][5]

    • Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.[3][4]

    • The container must be clearly labeled as "Hazardous Waste."[3][4][5]

  • Contaminated Labware:

    • Any labware (e.g., pipette tips, tubes, gloves, bench paper) that has come into contact with this compound is considered chemically contaminated solid waste.

    • Collect these materials in a designated, clearly labeled hazardous waste bag or container.[6] Do not mix with regular trash or biohazardous waste.

3. Labeling Hazardous Waste:

  • Properly label all hazardous waste containers with the following information:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" or "Decanoyl-Arg-Val-Arg-Lys-chloromethylketone."

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The name of the principal investigator or research group.

4. Storage of Hazardous Waste:

  • Store hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory.[5]

  • Ensure the storage area is secure and under the control of laboratory personnel.[5]

  • Keep waste containers closed except when adding waste.[3]

  • Segregate the this compound waste from incompatible materials. Use secondary containment (e.g., a plastic tub) for liquid waste containers to prevent spills.[3][5]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.

  • Do not allow hazardous waste to accumulate in the laboratory for extended periods.

Experimental Workflow for Disposal

experimental_workflow cluster_preparation Preparation cluster_waste_segregation Waste Segregation cluster_containment Containment cluster_finalization Finalization start Start: Disposal Required ppe Don PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid contain_solid Place in Labeled Solid Waste Container solid_waste->contain_solid contain_liquid Place in Labeled Liquid Waste Container liquid_waste->contain_liquid store_waste Store in Designated Satellite Accumulation Area contain_solid->store_waste contain_liquid->store_waste schedule_pickup Schedule EHS Pickup store_waste->schedule_pickup end End: Waste Removed schedule_pickup->end

Caption: Experimental workflow for the proper disposal of this compound.

Logical Decision Pathway for Disposal

logical_relationship is_hazardous Is this compound considered hazardous? yes_hazardous Yes is_hazardous->yes_hazardous Due to CMK moiety no_hazardous No disposal_route Select Disposal Route yes_hazardous->disposal_route hazardous_waste Treat as Hazardous Waste disposal_route->hazardous_waste regular_trash Dispose in Regular Trash drain_disposal Dispose Down Drain follow_protocol Follow Institutional EHS Protocol hazardous_waste->follow_protocol

Caption: Decision pathway for the disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental responsibility. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

Essential Guide to Handling Dec-RVRK-CMK: Safety, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Dec-RVRK-CMK. The following procedural steps and data are designed to ensure safe handling, storage, and disposal of this peptide-based chloromethylketone inhibitor.

I. Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is the first line of defense against accidental exposure. The required level of PPE varies depending on the specific procedure being performed.

Laboratory Operation Recommended PPE
Receiving and Unpacking Laboratory coat, safety glasses, and nitrile gloves.
Weighing and Aliquoting (Solid Form) Chemical fume hood, laboratory coat, safety goggles, and double nitrile gloves.
Solubilization and Dilution Chemical fume hood, laboratory coat, safety glasses, and nitrile gloves.
In Vitro / In Vivo Administration Laboratory coat, safety glasses, and nitrile gloves.
II. Engineering Controls and Hygiene

Engineering controls and strict hygiene practices are fundamental to a safe laboratory environment.

Control/Practice Specification
Ventilation All procedures involving the handling of solid this compound or the preparation of stock solutions should be conducted in a certified chemical fume hood.
Eyewash and Safety Shower A properly functioning and accessible eyewash station and safety shower must be located in the immediate work area.
Hand Washing Hands must be thoroughly washed with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.
Work Area Decontamination The work area should be decontaminated with an appropriate cleaning agent after each use.
III. Storage and Disposal Protocols

Correct storage and disposal are critical for maintaining compound integrity and preventing environmental contamination.

Parameter Guideline
Storage Temperature Store at or below -20°C for long-term stability.
Storage Conditions Keep the container tightly sealed and protected from light. Store in a dry, well-ventilated area designated for chemical storage.
Chemical Disposal All waste materials contaminated with this compound must be disposed of as hazardous chemical waste. This includes empty vials, contaminated PPE, and cleaning materials. Follow all local, state, and federal regulations. Contact your institution's EHS office for specific disposal procedures.

Emergency Response Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

Accidental Exposure Protocol
Exposure Route First Aid Measures
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Response Workflow

The following workflow provides a step-by-step guide for managing a spill of this compound.

G Workflow for this compound Spill Response A 1. Assess the Situation B 2. Evacuate & Alert A->B Immediate Danger C 3. Don Appropriate PPE A->C Minor Spill G 7. Report the Incident B->G D 4. Contain the Spill C->D E 5. Clean & Decontaminate D->E F 6. Dispose of Waste E->F F->G

Caption: A logical workflow for responding to a this compound spill.

By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound, fostering a secure and productive research environment.

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